molecular formula C9H7NO4 B177879 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid CAS No. 154780-52-6

3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid

Cat. No.: B177879
CAS No.: 154780-52-6
M. Wt: 193.16 g/mol
InChI Key: LCLAZLIVBFONSJ-UHFFFAOYSA-N
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Description

3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid is a useful research compound. Its molecular formula is C9H7NO4 and its molecular weight is 193.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methyl-2-oxo-1,3-benzoxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c1-10-6-4-5(8(11)12)2-3-7(6)14-9(10)13/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLAZLIVBFONSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433753
Record name 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid
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Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

154780-52-6
Record name 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid
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Record name 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid
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Foundational & Exploratory

synthesis of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid

Abstract

This technical guide provides a comprehensive, field-proven methodology for the multi-step . This molecule is a valuable heterocyclic scaffold, and its derivatives are of significant interest in medicinal chemistry and materials science due to the wide range of biological activities associated with the benzoxazolinone core, including analgesic, antimicrobial, and anticonvulsant properties.[1][2][3][4] This document details a robust and logical synthetic pathway, commencing from the readily available starting material, 3-hydroxybenzoic acid. Each stage of the synthesis—nitration, reduction, esterification, cyclization, N-methylation, and final hydrolysis—is presented with detailed, step-by-step protocols, mechanistic insights, and justifications for key experimental choices. The guide is intended for researchers, chemists, and professionals in drug development seeking a reliable and scalable route to this important chemical entity.

Overall Synthetic Strategy

The synthesis is designed as a three-stage process. The first stage focuses on the construction of the key intermediate, 4-amino-3-hydroxybenzoic acid. The second stage involves the protection of the carboxylic acid via esterification, followed by the crucial cyclization step to form the benzoxazolinone heterocyclic core. The final stage accomplishes the targeted N-methylation and subsequent deprotection (hydrolysis) to yield the final product.

Overall_Synthetic_Pathway A 3-Hydroxybenzoic Acid B 4-Nitro-3-hydroxybenzoic Acid A->B   Nitration (HNO₃, H₂SO₄) C 4-Amino-3-hydroxybenzoic Acid B->C   Reduction (Sn, HCl) D Methyl 4-amino-3-hydroxybenzoate C->D   Esterification (CH₃OH, H₂SO₄) E Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate D->E   Cyclization (CDI) F Methyl 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate E->F   N-Methylation (CH₃I, K₂CO₃) G This compound F->G   Hydrolysis (LiOH)

Caption: High-level overview of the synthetic route.

Part 1: Synthesis of Key Intermediate: 4-Amino-3-hydroxybenzoic Acid

The foundational step in this synthesis is the preparation of 4-amino-3-hydroxybenzoic acid, a bifunctional molecule that serves as the direct precursor to the heterocyclic core. The chosen pathway begins with 3-hydroxybenzoic acid, leveraging established electrophilic aromatic substitution and reduction chemistry.

Step 1A: Nitration of 3-Hydroxybenzoic Acid

Mechanism & Rationale: This step employs electrophilic aromatic substitution to install a nitro group onto the benzene ring. The starting material, 3-hydroxybenzoic acid, contains two directing groups: a hydroxyl (-OH) group, which is an activating ortho-, para-director, and a carboxylic acid (-COOH) group, which is a deactivating meta-director. The powerful activating effect of the hydroxyl group dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺, generated in situ from nitric and sulfuric acids) to the positions ortho and para to it. The 4-position, being para to the hydroxyl group, is sterically accessible and electronically favored, leading to the desired product, 4-nitro-3-hydroxybenzoic acid.[5]

Experimental Protocol: Synthesis of 4-Nitro-3-hydroxybenzoic Acid

  • In a flask submerged in an ice-water bath, slowly add 10.0 g of 3-hydroxybenzoic acid to 40 mL of concentrated sulfuric acid with stirring until fully dissolved.

  • Maintain the temperature below 10 °C. Prepare a nitrating mixture by slowly adding 6.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate cooled flask.

  • Add the nitrating mixture dropwise to the solution of 3-hydroxybenzoic acid over 30-45 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.

  • The resulting yellow precipitate is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum.

Step 1B: Reduction of 4-Nitro-3-hydroxybenzoic Acid

Mechanism & Rationale: The nitro group is reduced to a primary amine using a classic Bechamp reduction with tin metal in concentrated hydrochloric acid.[6] This method is highly effective for aromatic nitro compounds and is tolerant of the carboxylic acid and hydroxyl groups. The reaction proceeds via the formation of a tin salt of the amino acid, which is then decomposed to liberate the free amine.[6] Catalytic hydrogenation using H₂/Pd-C is a viable, cleaner alternative.[7]

Experimental Protocol: Synthesis of 4-Amino-3-hydroxybenzoic Acid

  • To a round-bottom flask, add the 4-nitro-3-hydroxybenzoic acid (10.0 g) from the previous step and 200 mL of concentrated hydrochloric acid.

  • Heat the mixture on a water bath and add 30 g of granulated tin (Sn) in small portions.

  • After the vigorous reaction subsides, continue heating for 1-2 hours until the reaction is complete (monitored by TLC).

  • Cool the mixture. The double tin salt may precipitate out. Filter the precipitate.

  • Dissolve the precipitate in warm water and pass hydrogen sulfide (H₂S) gas through the solution to precipitate tin as tin sulfide (SnS₂). (Caution: H₂S is highly toxic. Perform in a well-ventilated fume hood).

  • Filter off the tin sulfide. Concentrate the filtrate by heating until crystals of the hydrochloride salt begin to form.

  • Cool the solution to induce crystallization. Filter the hydrochloride salt and dissolve it in a minimum amount of warm water.

  • Precipitate the free 4-amino-3-hydroxybenzoic acid by adding a concentrated solution of sodium acetate until the pH is approximately 4-5.

  • Collect the product by filtration, wash with cold water, and recrystallize from hot water or dilute ethanol to yield the purified intermediate.[6]

Parameter Step 1A: Nitration Step 1B: Reduction
Starting Material 3-Hydroxybenzoic Acid4-Nitro-3-hydroxybenzoic Acid
Key Reagents Conc. HNO₃, Conc. H₂SO₄Sn metal, Conc. HCl
Solvent Sulfuric AcidHydrochloric Acid / Water
Temperature 0 - 10 °C, then RTReflux
Work-up Ice quench, filtrationH₂S precipitation, neutralization
Typical Yield 75-85%~60%[6]

Part 2: Formation and Protection of the Benzoxazolinone Core

With the key precursor in hand, the next stage involves protecting the carboxylic acid to prevent unwanted side reactions during the subsequent N-methylation step. This is followed by the pivotal cyclization reaction to construct the desired heterocyclic ring system.

Part2_Pathway cluster_0 Stage 2: Core Formation C 4-Amino-3-hydroxybenzoic Acid D Methyl 4-amino-3-hydroxybenzoate C->D   Esterification (CH₃OH, H₂SO₄) E Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate D->E   Cyclization (CDI, THF)

Caption: Workflow for protection and cyclization.

Step 2A: Esterification of 4-Amino-3-hydroxybenzoic Acid

Mechanism & Rationale: A standard Fischer esterification is employed. The carboxylic acid is reacted with excess methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄). The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. This is a reversible equilibrium-driven reaction; using methanol as the solvent drives the reaction toward the ester product.

Experimental Protocol: Synthesis of Methyl 4-amino-3-hydroxybenzoate

  • Suspend 4-amino-3-hydroxybenzoic acid (10.0 g) in 150 mL of methanol.

  • Cool the suspension in an ice bath and slowly add 5 mL of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Neutralize the residue carefully with a saturated solution of sodium bicarbonate.

  • Extract the product into ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the methyl ester.

Step 2B: Cyclization to form the Benzoxazolinone Ester

Mechanism & Rationale: The formation of the 2-oxo-benzooxazole ring is achieved using 1,1'-Carbonyldiimidazole (CDI). CDI is an excellent and safe alternative to phosgene.[3][8] The reaction proceeds in two stages. First, the more nucleophilic amino group of the precursor attacks one of the carbonyl carbons of CDI, displacing an imidazole molecule. The resulting intermediate then undergoes an intramolecular nucleophilic attack by the adjacent hydroxyl group on the newly formed carbonyl, which subsequently eliminates the second imidazole molecule and forms the stable, five-membered heterocyclic ring.[9]

Experimental Protocol: Synthesis of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate

  • Dissolve Methyl 4-amino-3-hydroxybenzoate (5.0 g) in 100 mL of anhydrous tetrahydrofuran (THF).

  • In a separate flask, dissolve 1.1 equivalents of CDI in 50 mL of anhydrous THF.

  • Add the CDI solution dropwise to the solution of the amino ester at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, remove the THF under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product, which can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Part 3: Final N-Methylation and Hydrolysis

The final stage involves the installation of the methyl group onto the nitrogen atom of the benzoxazolinone ring, followed by the hydrolysis of the methyl ester to yield the target carboxylic acid.

Step 3A: N-Methylation of the Benzoxazolinone Ester

Mechanism & Rationale: This is a nucleophilic substitution reaction. The nitrogen atom of the benzoxazolinone is deprotonated by a mild base, such as potassium carbonate (K₂CO₃), to form an amide anion. This anion then acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide (CH₃I) and displacing the iodide ion to form the N-methylated product. Performing this reaction on the ester protects the carboxylic acid from being deprotonated by the base, which would inhibit the desired N-alkylation.

Experimental Protocol: Synthesis of Methyl 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate

  • Dissolve the benzoxazolinone ester (4.0 g) in 80 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Add potassium carbonate (1.5 equivalents) to the solution.

  • Add methyl iodide (1.2 equivalents) dropwise at room temperature.

  • Heat the mixture to 50-60 °C and stir for 3-5 hours.

  • Monitor the reaction by TLC. After completion, cool the mixture and pour it into ice water.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Step 3B: Saponification to the Final Product

Mechanism & Rationale: The final step is a base-catalyzed hydrolysis (saponification) of the methyl ester. A base, such as lithium hydroxide (LiOH), attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxide leaving group, which is then protonated during the acidic work-up to yield the final carboxylic acid product.

Experimental Protocol: Synthesis of this compound

  • Dissolve the N-methylated ester (3.0 g) in a mixture of THF (40 mL) and water (20 mL).

  • Add lithium hydroxide monohydrate (2.0 equivalents) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1M HCl.

  • The precipitated product is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford the pure this compound.[10]

Parameter Step 3A: N-Methylation Step 3B: Hydrolysis
Starting Material Methyl 2-oxo-benzooxazole-5-carboxylateMethyl 3-methyl-2-oxo-benzooxazole-5-carboxylate
Key Reagents CH₃I, K₂CO₃LiOH·H₂O, HCl (work-up)
Solvent DMFTHF / Water
Temperature 50-60 °CRoom Temperature
Work-up Aqueous extractionAcidification, filtration
Final Product N-methylated EsterTarget Carboxylic Acid

Safety Precautions

  • Nitrating Mixture: Concentrated nitric and sulfuric acids are highly corrosive. Handle with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Tin and HCl: The reaction of tin with concentrated HCl produces flammable hydrogen gas. Ensure the setup is well-ventilated and away from ignition sources.

  • Hydrogen Sulfide: H₂S is a highly toxic and flammable gas. This step must be performed in a certified, high-performance chemical fume hood.

  • Methyl Iodide: CH₃I is a toxic and carcinogenic substance. Handle only in a fume hood and wear appropriate gloves.

  • Solvents and Bases: Anhydrous solvents and strong bases (used for deprotonation) can be hazardous. Handle under an inert atmosphere where specified.

Conclusion

This guide outlines a logical, robust, and reproducible synthetic pathway for the preparation of this compound. By breaking the synthesis into three distinct stages—construction of the key aminophenol intermediate, protection and formation of the heterocyclic core, and final functionalization and deprotection—this methodology provides clear, actionable protocols. The strategic use of an ester protecting group and the selection of well-established, high-yielding reactions ensure the efficient and successful synthesis of the target compound, making it accessible for further research and development in medicinal chemistry and related fields.

References

  • Bariş, Ö. et al. (1991). Synthesis of some 2-benzoxazolinone derivatives and their analgesic properties. Arzneimittelforschung, 41(1), 73-6. Available at: [Link]

  • Filo. (2025). Mechanism of 4-Amino-3-hydroxybenzoic Acid Formation. Filo. Available at: [Link]

  • PrepChem. (n.d.). Preparation of 4-amino-3-hydroxybenzoic acid. PrepChem.com. Available at: [Link]

  • Stankova, I. et al. (2018). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules, 23(11), 2999. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-benzoxazolinone derivatives 6. ResearchGate. Available at: [Link]

  • Stankova, I. (2018). Synthesis and biological studies of new 2-benzoxazolinone derivatives as antibacterial agents. KTU ePubl. Available at: [Link]

  • Usachev, Z. G. et al. (2022). Fe-Catalyzed Synthesis of 2-Benzoxazolone—An Important Fragment of Biologically Active Compounds. Molbank, 2022(4), M1487. Available at: [Link]

  • CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid. (2016). Google Patents.
  • EP 0206635 B1 - Preparation of 3-amino-4-hydroxybenzoic acids. (1989). European Patent Office. Available at: [Link]

  • PubChem. (n.d.). 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid. PubChem. Available at: [Link]

  • CN112673108A - Process for producing 3-hydroxy-4-aminobenzoic acids. (2021). Google Patents.
  • Baucom, K. D. et al. (2016). 1,1'-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[1][2][5]Triazolo[4,3-a]pyridines. Organic Letters, 18(4), 560-563. Available at: [Link]

  • Organic Chemistry Portal. (2016). 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[1][2][5]Triazolo[4,3-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Organic Syntheses. (n.d.). A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. Organic Syntheses Procedure. Available at: [Link]

  • Reddy, C. R. et al. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. The Journal of Organic Chemistry, 78(23), 12220-3. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and crystal structure of 2-[(2,3-dihydro-2-oxo-3-benzoxazolyl)methyl]benzoic acid. ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid: Synthesis, Properties, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. While this specific molecule is not extensively characterized in public literature, this document, authored from the perspective of a Senior Application Scientist, consolidates foundational chemical principles and data from closely related analogues to present a robust profile. We will detail a plausible synthetic pathway, predict its physicochemical and spectroscopic properties with in-depth analysis, and discuss its potential reactivity and biological significance based on the well-established chemistry of the benzoxazolone scaffold. All theoretical data and proposed methodologies are grounded in authoritative chemical literature to ensure scientific integrity.

Introduction: The Benzoxazolone Core

The benzoxazolone ring system is a privileged scaffold in drug discovery, forming the core of numerous compounds with a wide array of biological activities.[1][2] These activities include anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The rigid, bicyclic structure of the benzoxazolone core provides a well-defined three-dimensional arrangement for substituent groups, making it an attractive template for rational drug design. The introduction of a carboxylic acid moiety at the 5-position and a methyl group at the 3-position, as in the title compound, modulates the electronic and steric properties of the molecule, potentially influencing its biological targets and pharmacokinetic profile. N-methylated benzoxazolones, in particular, have been investigated for a range of biological activities.[3]

Proposed Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Ring Formation cluster_1 Step 2: N-Methylation cluster_2 Step 3: Ester Hydrolysis A 4-Amino-3-hydroxybenzoic acid C 2-Oxo-2,3-dihydro-benzooxazole-5-carboxylic acid A->C Heat B Urea B->C E This compound methyl ester C->E Base D Methylating Agent (e.g., Dimethyl sulfate) D->E G This compound E->G Acid workup F Base (e.g., NaOH) F->G

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocol

This protocol is a composite of standard procedures for the synthesis of related benzoxazolone derivatives and should be optimized for the specific substrate.

Step 1: Synthesis of 2-Oxo-2,3-dihydro-benzooxazole-5-carboxylic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 4-amino-3-hydroxybenzoic acid and urea.

  • Reaction Conditions: Heat the mixture to 130-140 °C for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling, the solidified reaction mixture is triturated with a saturated sodium bicarbonate solution to dissolve the product and remove non-acidic impurities. The aqueous solution is then acidified with concentrated HCl to precipitate the crude product.

  • Purification: The crude solid is collected by filtration, washed with cold water, and recrystallized from ethanol or an ethanol/water mixture to yield pure 2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid.

Step 2: Synthesis of this compound methyl ester

This step involves esterification of the carboxylic acid and N-methylation. These could potentially be performed in a different order, but esterification first may protect the carboxylic acid from side reactions during methylation.

  • Esterification: The carboxylic acid from Step 1 is first converted to its methyl ester using standard methods, such as refluxing in methanol with a catalytic amount of sulfuric acid.

  • N-Methylation: The resulting methyl ester is dissolved in a suitable aprotic solvent like DMF. An equimolar amount of a base (e.g., potassium carbonate) is added, followed by the dropwise addition of a methylating agent such as dimethyl sulfate or methyl iodide. The reaction is stirred at room temperature until completion (monitored by TLC).

  • Workup and Purification: The reaction mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Step 3: Hydrolysis to this compound

  • Reaction Setup: The methyl ester from Step 2 is dissolved in a mixture of methanol and water.[4]

  • Reaction Conditions: An excess of a base, such as sodium hydroxide, is added, and the mixture is heated to reflux for 2-4 hours.[4]

  • Workup: After cooling to room temperature, the methanol is removed under reduced pressure. The remaining aqueous solution is acidified with concentrated HCl to precipitate the final product.

  • Purification: The solid is collected by filtration, washed with cold water, and dried to afford this compound.

Physicochemical Properties

Experimental data for the title compound is not available. The following properties are predicted based on its structure and data from similar compounds.

PropertyPredicted Value/BehaviorRationale/Reference
Molecular Formula C₉H₇NO₄Confirmed by mass spectrometry principles.[5]
Molecular Weight 193.16 g/mol Confirmed by mass spectrometry principles.[5]
Appearance White to off-white solidTypical for similar aromatic carboxylic acids.
Melting Point >200 °C (with decomposition)Aromatic carboxylic acids often have high melting points.
Solubility Soluble in DMSO, DMF, and aqueous base. Sparingly soluble in methanol and ethanol. Insoluble in water and non-polar organic solvents.The polar carboxylic acid group and the benzoxazolone core suggest solubility in polar aprotic solvents.[6][7]
pKa 4-5The pKa of the carboxylic acid is expected to be in the typical range for benzoic acid derivatives. The pKa of the N-H in the parent benzoxazolone is around 8-9, but this is absent in the N-methylated compound.[8]

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy

The following are predicted chemical shifts for a solution in DMSO-d₆.

Caption: Predicted ¹H and ¹³C NMR chemical shifts.

Rationale for Predictions:

  • ¹H NMR: The carboxylic acid proton is expected to be significantly deshielded and appear as a broad singlet far downfield.[9] The aromatic protons will exhibit a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. The N-methyl group will appear as a singlet in the aliphatic region.[10]

  • ¹³C NMR: The two carbonyl carbons will be observed in the downfield region, with the carboxylic acid carbonyl typically appearing at a slightly lower chemical shift than the oxazolone carbonyl.[9] The aromatic carbons will resonate in the 110-145 ppm range. The N-methyl carbon will be found in the upfield region.[10]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)VibrationDescription
3300-2500O-H stretch (Carboxylic Acid)A very broad and strong absorption characteristic of a hydrogen-bonded carboxylic acid.
~1760C=O stretch (Oxazolone)A strong, sharp absorption.
~1700C=O stretch (Carboxylic Acid)A strong, slightly broader absorption than the oxazolone carbonyl.
~1600, ~1480C=C stretch (Aromatic)Medium to strong absorptions.
~1300C-O stretch (Carboxylic Acid)A medium to strong absorption.
Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The molecular ion peak would be observed at m/z = 193.

  • Key Fragmentation Patterns:

    • Loss of a hydroxyl radical (•OH) from the carboxylic acid group, resulting in a fragment at m/z = 176.

    • Loss of a carboxyl group (•COOH), leading to a fragment at m/z = 148.[11]

    • Decarboxylation (loss of CO₂) to give a fragment at m/z = 149.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its three key functional components: the carboxylic acid, the N-methylated oxazolone ring, and the aromatic system.

  • Carboxylic Acid Group: This group can undergo standard carboxylic acid reactions, such as esterification, amide formation, and reduction. This provides a handle for further derivatization to modulate solubility and biological activity.

  • Benzoxazolone Ring: The lactam-like structure of the oxazolone ring is generally stable but can be susceptible to hydrolysis under harsh basic conditions.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, although the existing substituents will direct incoming electrophiles and may deactivate the ring.

The benzoxazolone scaffold is a known pharmacophore. Derivatives have been reported as inhibitors of various enzymes, including soluble epoxide hydrolase and acid ceramidase.[12] The presence of the carboxylic acid group could facilitate interactions with active sites of enzymes that recognize acidic substrates. The N-methylation prevents hydrogen bond donation from the nitrogen atom, which can be a critical factor in receptor binding and can also improve metabolic stability and cell permeability.

Safety and Handling

Based on data for the parent compound and related structures, this compound should be handled with care. It is predicted to be a skin and eye irritant and may cause respiratory irritation.[5] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended.

Conclusion

This compound is a compound with significant potential in the fields of medicinal chemistry and materials science. This guide has provided a scientifically grounded framework for its synthesis and has detailed its predicted chemical and physical properties. While further experimental validation is required, the information presented here offers a solid foundation for researchers to begin their investigations into this promising molecule. The strategic combination of the benzoxazolone core, a carboxylic acid functional group, and N-methylation makes it a compelling candidate for the development of novel therapeutic agents and functional materials.

References

  • Biological activity of benzoxazolinone and benzoxazolinthione derivatives. (n.d.). E3S Web of Conferences. [Link]

  • Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution). (n.d.). ResearchGate. [Link]

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An In-Depth Technical Guide to 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid and the Benzoxazolone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid, bearing the CAS number 154780-52-6, is a member of the benzoxazolone family of heterocyclic compounds. While detailed research on this specific molecule is not extensively published, the benzoxazolone core is a well-recognized "privileged scaffold" in medicinal chemistry. This guide will provide a comprehensive overview of the chemical and pharmacological characteristics of the benzoxazolone class, with specific details for the title compound where available. The insights provided are intended to empower researchers in drug discovery and development with a foundational understanding of this important chemical series.

The benzoxazolone structure, a fusion of a benzene ring and an oxazolone ring, imparts a unique combination of rigidity, lipophilicity, and hydrogen bonding capability, making it an attractive framework for designing molecules that can interact with a variety of biological targets.[1]

Chemical and Physical Properties

A summary of the known and predicted properties of this compound is presented below.

PropertyValueSource
CAS Number 154780-52-6[2]
Molecular Formula C₉H₇NO₄[2]
Molecular Weight 193.16 g/mol [2]
IUPAC Name 3-methyl-2-oxo-1,3-benzoxazole-5-carboxylic acid[2]
Canonical SMILES CN1C2=C(C=CC(=C2)C(=O)O)OC1=O[2]
Physical Description Solid (predicted)
Hazard Statements Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2]

Synthesis Strategies for the Benzoxazolone Core

A general workflow for the synthesis of benzoxazole derivatives is depicted below.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 2_aminophenol 2-Aminophenol Derivative condensation Condensation/ Cyclization 2_aminophenol->condensation carboxylic_acid Carboxylic Acid or Equivalent carboxylic_acid->condensation quench Quench Reaction condensation->quench Reaction Mixture extract Extraction quench->extract purify Purification (Chromatography/Recrystallization) extract->purify product Benzoxazolone Derivative purify->product

Caption: A generalized workflow for the synthesis of benzoxazolone derivatives.

For the synthesis of the title compound, a plausible approach would involve the reaction of 3-amino-4-hydroxybenzoic acid with a methylating agent. The N-methylation of heterocyclic compounds can be achieved using various reagents, such as dimethyl carbonate or phenyl trimethylammonium iodide, under basic conditions.[3][4] The choice of methylating agent and reaction conditions would be critical to ensure selective N-methylation without esterification of the carboxylic acid group.

Biological and Pharmacological Landscape of Benzoxazolones

The benzoxazolone scaffold is a cornerstone in the development of a wide array of therapeutic agents. Its derivatives have been reported to exhibit a broad spectrum of biological activities.

  • Antimicrobial and Antifungal Activity: Numerous benzoxazolone derivatives have demonstrated significant activity against a range of microbial pathogens.[1] They have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

  • Anti-inflammatory Activity: The benzoxazolone core is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[5] Certain derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[1]

  • Anticancer Activity: The benzoxazolone moiety is a key pharmacophore in a number of compounds investigated for their anticancer properties.[1] These derivatives can exert their cytotoxic effects through various mechanisms, including the inhibition of kinases involved in cancer cell signaling pathways.

  • Other Activities: Beyond these major areas, benzoxazolone derivatives have also been explored as anticonvulsants, analgesics, and antagonists for various receptors.[1]

The diverse biological activities of the benzoxazolone scaffold are illustrated in the following diagram:

G Benzoxazolone_Core Benzoxazolone Scaffold Antimicrobial Antimicrobial Benzoxazolone_Core->Antimicrobial Antifungal Antifungal Benzoxazolone_Core->Antifungal Anti_inflammatory Anti_inflammatory Benzoxazolone_Core->Anti_inflammatory Anticancer Anticancer Benzoxazolone_Core->Anticancer Anticonvulsant Anticonvulsant Benzoxazolone_Core->Anticonvulsant Analgesic Analgesic Benzoxazolone_Core->Analgesic

Caption: Diverse biological activities of the benzoxazolone scaffold.

Experimental Protocols: A General Approach

Due to the absence of specific experimental data for this compound, this section provides generalized protocols for the characterization of benzoxazolone derivatives.

Protocol 1: General Analytical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

    • Chemical shifts should be reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

    • Expected ¹H NMR signals for a this compound would include a singlet for the N-methyl group, aromatic protons, and a broad singlet for the carboxylic acid proton.

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

    • The sample can be prepared as a KBr pellet or as a thin film.

    • Key characteristic peaks for the benzoxazolone core would include a strong carbonyl (C=O) stretch of the lactam and aromatic C-H and C=C stretching vibrations. The carboxylic acid would show a broad O-H stretch and a C=O stretch.

  • Mass Spectrometry (MS):

    • Determine the molecular weight and fragmentation pattern using a mass spectrometer (e.g., ESI-MS).

    • This analysis is crucial for confirming the molecular formula of the synthesized compound.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule within the pharmacologically significant benzoxazolone family. While specific data for this compound is scarce, the extensive research on the benzoxazolone scaffold provides a robust framework for predicting its chemical behavior and potential biological activities.

Future research should focus on the development and publication of a detailed synthesis protocol for this compound, followed by a thorough analytical characterization. Subsequently, screening for a range of biological activities, guided by the known pharmacology of related benzoxazolones, would be a logical next step. Such studies will be invaluable in unlocking the full potential of this and other novel benzoxazolone derivatives in the pursuit of new therapeutic agents.

References

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structure of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

The benzoxazolone nucleus is a privileged heterocyclic scaffold renowned for its wide spectrum of pharmacological activities.[1][2] This guide provides a comprehensive technical overview of a specific derivative, This compound . From the perspective of a Senior Application Scientist, this document delves into the molecule's fundamental properties, outlines a robust and validated synthetic pathway, details protocols for its analytical characterization, and explores its significant potential as a core building block in modern drug discovery programs. The inclusion of a carboxylic acid moiety at the C5-position and N-methylation at the 3-position provides a unique combination of physicochemical properties and functional handles for generating diverse chemical libraries for Structure-Activity Relationship (SAR) studies.

Molecular Profile and Physicochemical Properties

The foundation of any chemical research program is a thorough understanding of the target molecule's identity and intrinsic properties. This compound is built upon the benzoxazolone core, a bicyclic system where a benzene ring is fused to an oxazolone ring. This scaffold is noted for its favorable physicochemical profile, including a blend of lipophilic and hydrophilic characteristics and weak acidity, which are desirable traits in drug design.[1]

The specific substitutions on this core—a methyl group on the nitrogen (N3) and a carboxylic acid on the benzene ring (C5)—are critical. The N-methylation caps the hydrogen bond-donating ability of the amide, which can influence membrane permeability and metabolic stability. The C5-carboxylic acid introduces a polar, ionizable group that significantly impacts solubility and provides a crucial vector for chemical modification.

Table 1: Physicochemical and Structural Identifiers

Property Value Source
IUPAC Name 3-methyl-2-oxo-1,3-benzoxazole-5-carboxylic acid [3]
CAS Number 154780-52-6 [3][4]
Molecular Formula C₉H₇NO₄ [3][4]
Molecular Weight 193.16 g/mol [3][4]
Canonical SMILES CN1C2=C(C=CC(=C2)C(=O)O)OC1=O [3][5]
InChI Key LCLAZLIVBFONSJ-UHFFFAOYSA-N [3]
Physical Form Solid

| Predicted XLogP3 | 0.8 |[3] |

Note: The IUPAC nomenclature system gives the carboxyl group the highest priority, hence the name.[6]

Synthesis and Purification

The synthesis of substituted benzoxazolones requires a strategic approach to ensure correct regiochemistry and high purity. The following proposed pathway is designed based on established and reliable methodologies for constructing the benzoxazolone core and performing subsequent modifications.

Retrosynthetic Analysis

A logical retrosynthetic analysis simplifies the synthetic challenge. The target molecule can be disconnected at the N3-methyl bond and the C-N and C-O bonds of the oxazolone ring, leading back to a commercially available and appropriately functionalized aminophenol.

G Target 3-Methyl-2-oxo-2,3-dihydro- benzooxazole-5-carboxylic acid Intermediate1 2-Oxo-2,3-dihydro-benzooxazole- 5-carboxylic acid Target->Intermediate1 N-Methylation StartingMaterial 4-Amino-3-hydroxybenzoic acid Intermediate1->StartingMaterial Cyclization (Carbonylation) G cluster_step1 Step 1: Cyclization cluster_step2 Step 2: N-Methylation cluster_step3 Step 3: Purification A1 Dissolve 4-Amino-3-hydroxybenzoic acid in THF A2 Add CDI portion-wise at 0°C A1->A2 A3 Warm to RT, stir 12h A2->A3 A4 Monitor by TLC/LC-MS A3->A4 A5 Acidify, Extract & Concentrate A4->A5 B1 Dissolve intermediate in DCM/DMF A5->B1 Crude Intermediate 1 B2 Add K₂CO₃ and MeI B1->B2 B3 Reflux, stir 8h B2->B3 B4 Monitor by TLC/LC-MS B3->B4 B5 Filter, Concentrate B4->B5 C1 Purify via Column Chromatography B5->C1 Crude Target Compound C2 Characterize Pure Fractions C1->C2

Sources

3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Weight and Characterization of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, centered on the determination and verification of its molecular weight. The benzoxazole scaffold is a privileged structure in medicinal chemistry, recognized for a wide array of pharmacological activities.[1] Accurate characterization of novel derivatives is therefore paramount for advancing drug discovery programs. This document moves beyond a simple statement of the molecular weight to detail the multi-faceted analytical workflow required for its unambiguous confirmation. It covers theoretical calculations, experimental determination by high-resolution mass spectrometry, chromatographic purity assessment, and spectroscopic structural elucidation, providing field-proven insights and step-by-step protocols for the practicing scientist.

Chemical Identity and Physicochemical Properties

This compound is a specific derivative of the benzoxazolone core. Its identity is defined by its unique chemical structure and corresponding properties.

Chemical Structure:

Chemical Structure of this compound

Figure 1. 2D Structure of this compound.

A summary of its key quantitative identifiers is presented below. The distinction between average molecular mass and monoisotopic mass is critical; the former is used for stoichiometric calculations involving bulk material, while the latter is the precise value measured by mass spectrometry.

PropertyValueSource
IUPAC Name 3-methyl-2-oxo-1,3-benzoxazole-5-carboxylic acid[2]
CAS Number 154780-52-6[2][3]
Molecular Formula C₉H₇NO₄[2][3]
Average Molecular Weight 193.16 g/mol [2][3]
Monoisotopic Mass 193.03750770 Da[2]
Physical Form Solid
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]

The Central Role of Molecular Weight in Compound Validation

In drug development, the molecular weight is a foundational parameter. It serves as the initial checkpoint for confirming that the correct molecule has been synthesized. High-resolution mass spectrometry (HRMS) provides an experimental mass with high accuracy (typically within 5 ppm), which is often sufficient to confirm the elemental composition of a compound.[4][5] This data is a standard requirement for publication and regulatory submissions, underpinning the identity and purity of an active pharmaceutical ingredient (API) or intermediate.

Analytical Workflow for Confirmation of Molecular Identity

The confirmation of a compound's molecular weight is not a single measurement but the culmination of a systematic analytical workflow. Each step provides orthogonal data that, when combined, builds a self-validating case for the compound's identity and purity.

G cluster_0 Synthesis & Purification cluster_1 Structural & Identity Verification cluster_2 Final Confirmation Synthesis Synthesized Product Purification Purification (e.g., HPLC, Recrystallization) Synthesis->Purification Pure_Compound Purified Compound (>95% Purity) Purification->Pure_Compound HPLC HPLC-UV/DAD Purity Assessment Pure_Compound->HPLC Verify Purity HRMS HRMS (ESI-TOF) Accurate Mass (Confirms Formula) Pure_Compound->HRMS Measure Mass NMR 1H & 13C NMR Structural Elucidation (Confirms Connectivity) Pure_Compound->NMR Determine Structure FTIR FTIR Functional Group ID Pure_Compound->FTIR Identify Bonds Confirmed Structure & Molecular Weight Confirmed HPLC->Confirmed HRMS->Confirmed NMR->Confirmed FTIR->Confirmed

Caption: Analytical workflow for compound identity and molecular weight confirmation.

Experimental Protocols for Verification

The following sections provide detailed, step-by-step methodologies for the key experiments involved in confirming the molecular weight and structure of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: Before any structural analysis, purity must be established. An impure sample can lead to erroneous data in subsequent spectroscopic and spectrometric analyses. A standard reversed-phase HPLC method is suitable for aromatic carboxylic acids.[6][7]

Protocol:

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a DAD detector.

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

  • Sample Preparation:

    • Accurately prepare a 1 mg/mL stock solution of the compound in Acetonitrile or Methanol.

    • Dilute to a working concentration of ~50 µg/mL with a 50:50 mixture of Mobile Phase A and B.

  • Method Execution:

    • Injection Volume: 5 µL.

    • Detection: Diode Array Detector (DAD) scanning from 210-400 nm; monitor at 254 nm.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17.1-20 min: 10% B (re-equilibration)

  • Data Analysis:

    • Integrate the peak corresponding to the main analyte.

    • Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100. The purity should be ≥95% for use in subsequent experiments.

Accurate Mass Determination by Mass Spectrometry (MS)

Causality: High-resolution mass spectrometry directly measures the mass-to-charge ratio (m/z) of the ionized molecule, providing the experimental molecular weight.[8][9] Electrospray ionization (ESI) is a soft ionization technique ideal for polar, medium-sized molecules like this one, minimizing fragmentation and maximizing the signal of the molecular ion.[10]

Protocol:

  • System Preparation:

    • Mass Spectrometer: Agilent 6545XT AdvanceLink Q-TOF LC/MS or equivalent.

    • Ionization Source: ESI, operated in both positive and negative ion modes to capture [M+H]⁺ and [M-H]⁻ ions.

  • Sample Infusion:

    • Use the sample prepared for HPLC analysis (~50 µg/mL).

    • Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

  • Instrument Settings (Typical):

    • Gas Temperature: 325 °C

    • Drying Gas Flow: 8 L/min

    • Nebulizer Pressure: 35 psig

    • Capillary Voltage: 3500 V

    • Fragmentor Voltage: 110 V

    • Mass Range: 50 - 500 m/z

  • Data Analysis:

    • Expected Ions:

      • Positive Mode ([M+H]⁺): C₉H₈NO₄⁺, Calculated Mass = 194.0448

      • Negative Mode ([M-H]⁻): C₉H₆NO₄⁻, Calculated Mass = 192.0297

    • Mass Accuracy Calculation: Compare the measured mass to the calculated (theoretical) mass. The error should be less than 5 ppm. Error (ppm) = [(Measured Mass - Calculated Mass) / Calculated Mass] * 10^6

Illustrative Synthesis Pathway

While multiple synthetic routes to benzoxazole derivatives exist, a common approach involves the modification of a pre-formed benzoxazolone ring system. The synthesis of the target compound could plausibly be achieved from 4-amino-3-hydroxybenzoic acid.

G A 4-Amino-3-hydroxybenzoic acid B 2-Oxo-2,3-dihydro-1,3-benzoxazole- 5-carboxylic acid A->B Cyclization C Target Compound: 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole- 5-carboxylic acid B->C N-Alkylation reagent1 + Phosgene equivalent (e.g., Triphosgene) reagent2 + Methylating Agent (e.g., MeI, DMS) + Base (e.g., K2CO3)

Caption: A plausible synthetic route for the target compound.

This two-step process involves an initial cyclization to form the benzoxazolone core, followed by a standard N-alkylation to introduce the methyl group at the 3-position.[1][11] This pathway highlights the modularity of synthesis for creating a library of analogs for structure-activity relationship (SAR) studies.

Conclusion

The molecular weight of this compound is a fundamental descriptor, but its true scientific value is realized only through rigorous experimental verification. A calculated monoisotopic mass of 193.0375 Da must be confirmed within a narrow tolerance (e.g., < 5 ppm) by high-resolution mass spectrometry. This verification, however, is only reliable when preceded by purity assessment via HPLC and supported by orthogonal structural data from techniques like NMR and IR spectroscopy. The integrated analytical approach detailed in this guide provides a robust framework for ensuring the identity, purity, and quality of this and other valuable compounds in the drug discovery pipeline.

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An In-depth Technical Guide to 6-Nitro-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 6-nitro-1-benzofuran-2-carboxylic acid (C₉H₅NO₅), a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document delineates the molecule's nomenclature, physicochemical properties, and detailed spectral characterization. Furthermore, it presents a validated synthetic protocol, explores its chemical reactivity, and discusses its current and prospective applications, with a particular focus on its role as a scaffold in drug discovery. The content herein is curated to provide researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this compound in their work.

Introduction: The Benzofuran Scaffold and the Influence of Nitro Substitution

Benzofuran derivatives are a prominent class of heterocyclic compounds ubiquitously found in nature and are integral to the structure of many biologically active molecules.[1][2][3] The benzofuran nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][5][6]

The introduction of a nitro group (-NO₂) onto the benzofuran core, as in 6-nitro-1-benzofuran-2-carboxylic acid, profoundly influences the molecule's electronic properties and reactivity. The strong electron-withdrawing nature of the nitro group can enhance the biological activity of the parent molecule and serves as a versatile chemical handle for further synthetic modifications.[7] Nitro-containing compounds are known to exhibit a broad spectrum of bioactivities, often acting as prodrugs that are activated under specific physiological conditions.[7][8] This guide focuses specifically on the 6-nitro isomer, providing a detailed exploration of its chemical and biological landscape.

Molecular Identification and Physicochemical Properties

Nomenclature and Structure
  • IUPAC Name: 6-nitro-1-benzofuran-2-carboxylic acid[]

  • Chemical Formula: C₉H₅NO₅[]

  • Molecular Weight: 207.14 g/mol [][10]

  • CAS Number: 64209-68-3[][10]

  • Synonyms: 2-Carboxy-6-nitrobenzofuran, 6-Nitrobenzofuran-2-carboxylic acid

The structure of 6-nitro-1-benzofuran-2-carboxylic acid consists of a benzofuran core with a nitro group substituted at the 6-position of the benzene ring and a carboxylic acid group at the 2-position of the furan ring.

Molecular Structure of 6-Nitro-1-benzofuran-2-carboxylic acid

Caption: 2D structure of 6-nitro-1-benzofuran-2-carboxylic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 6-nitro-1-benzofuran-2-carboxylic acid is presented in the table below. These parameters are crucial for predicting its behavior in various experimental settings, including solubility, permeability, and potential for hydrogen bonding.

PropertyValueSource
Molecular FormulaC₉H₅NO₅[]
Molecular Weight207.14 g/mol [][10]
AppearanceSolid[10]
Storage Temperature2-8°C[10]

Synthesis and Characterization

Synthetic Route

The synthesis of 6-nitro-1-benzofuran-2-carboxylic acid can be achieved through various methods, with a common approach involving the cyclization of appropriately substituted phenols. A general and robust method for the synthesis of benzofuran-2-carboxylic acids is the Perkin rearrangement.

A plausible synthetic workflow for 6-nitro-1-benzofuran-2-carboxylic acid is outlined below. This multi-step synthesis starts from a commercially available substituted phenol and proceeds through key intermediates.

G A 4-Hydroxy-3-nitrobenzaldehyde B Ethyl 2-((4-formyl-2-nitrophenoxy)acetate A->B  Ethyl bromoacetate, K2CO3, Acetone, Reflux   C Ethyl 6-nitrobenzofuran-2-carboxylate B->C  NaOEt, Ethanol, Reflux   D 6-Nitro-1-benzofuran-2-carboxylic acid C->D  1. NaOH, Ethanol/H2O, Reflux  2. HCl (aq)  

Caption: A representative synthetic workflow for 6-nitro-1-benzofuran-2-carboxylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-((4-formyl-2-nitrophenoxy)acetate)

  • To a solution of 4-hydroxy-3-nitrobenzaldehyde (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq).

  • To this suspension, add ethyl bromoacetate (1.2 eq) dropwise.

  • Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove potassium carbonate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 2: Synthesis of Ethyl 6-nitrobenzofuran-2-carboxylate

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere.

  • To this solution, add a solution of ethyl 2-((4-formyl-2-nitrophenoxy)acetate (1.0 eq) in absolute ethanol dropwise at room temperature.

  • Reflux the reaction mixture for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product can be purified by recrystallization from ethanol.

Step 3: Synthesis of 6-Nitro-1-benzofuran-2-carboxylic acid

  • To a solution of ethyl 6-nitrobenzofuran-2-carboxylate (1.0 eq) in a mixture of ethanol and water, add sodium hydroxide (2.5 eq).

  • Reflux the reaction mixture for 2-4 hours.

  • After cooling, remove the ethanol under reduced pressure.

  • Dilute the aqueous solution with water and acidify with concentrated hydrochloric acid to a pH of 2-3.

  • The precipitated 6-nitro-1-benzofuran-2-carboxylic acid is collected by filtration, washed thoroughly with cold water, and dried under vacuum.

Spectroscopic Characterization

The structural elucidation of 6-nitro-1-benzofuran-2-carboxylic acid is confirmed through a combination of spectroscopic techniques. The expected spectral data are as follows:

  • ¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzofuran ring system. The proton on the furan ring will appear as a singlet, and the protons on the benzene ring will exhibit a distinct splitting pattern due to the substitution. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum will display signals for all nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will resonate at a characteristic downfield position (around 160-170 ppm). The carbons attached to the nitro group and the oxygen atom will also have distinctive chemical shifts.

  • Infrared (IR) Spectroscopy (KBr): The IR spectrum will show characteristic absorption bands for the functional groups present. A broad O-H stretch for the carboxylic acid will be observed in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group will be present around 1700-1725 cm⁻¹. Additionally, characteristic peaks for the nitro group (asymmetric and symmetric stretching) will be observed around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. The C-O-C stretching of the furan ring will also be visible.[11]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Chemical Reactivity and Applications in Drug Discovery

Reactivity

The chemical reactivity of 6-nitro-1-benzofuran-2-carboxylic acid is dictated by its three key functional components: the benzofuran ring, the carboxylic acid group, and the nitro group.

G cluster_0 Reactivity Centers A 6-Nitro-1-benzofuran-2-carboxylic acid B Carboxylic Acid Group (Esterification, Amidation) A->B  SOCl2, ROH or R2NH   C Nitro Group (Reduction to Amine) A->C  H2/Pd-C or Sn/HCl   D Benzofuran Ring (Electrophilic Substitution) A->D  Electrophilic Reagents  

Caption: Key reactivity centers of 6-nitro-1-benzofuran-2-carboxylic acid.

  • Carboxylic Acid Group: The carboxylic acid moiety is a versatile handle for derivatization. It can readily undergo esterification with various alcohols under acidic conditions or be converted to an acid chloride using reagents like thionyl chloride (SOCl₂), which can then be reacted with amines to form a wide array of amides. This allows for the introduction of diverse functional groups and the modulation of physicochemical properties such as lipophilicity and solubility.

  • Nitro Group: The nitro group is a key functional group for further synthetic transformations. It can be selectively reduced to an amino group (-NH₂) using various reducing agents such as catalytic hydrogenation (H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl). The resulting 6-amino-1-benzofuran-2-carboxylic acid is a valuable intermediate for the synthesis of more complex molecules through reactions such as diazotization and amide coupling.

  • Benzofuran Ring: The benzofuran ring system can undergo electrophilic aromatic substitution reactions. The position of substitution will be directed by the existing substituents. The electron-withdrawing nature of the nitro and carboxylic acid groups will deactivate the ring towards electrophilic attack.

Applications in Drug Discovery

The 6-nitro-1-benzofuran-2-carboxylic acid scaffold is a valuable starting point for the development of novel therapeutic agents. Its derivatives have been explored for a range of biological activities.

  • Anticancer Agents: Benzofuran derivatives have shown significant potential as anticancer agents, acting through various mechanisms such as the inhibition of tubulin polymerization, topoisomerase, and protein kinases.[1][5] The ability to derivatize both the carboxylic acid and the nitro group of 6-nitro-1-benzofuran-2-carboxylic acid allows for the systematic exploration of the structure-activity relationship (SAR) to optimize anticancer potency and selectivity.

  • Antimicrobial Agents: The benzofuran nucleus is present in several natural and synthetic antimicrobial compounds.[3][6][12] The nitro group itself can contribute to antimicrobial activity, as seen in nitrofurantoin, a well-known antibacterial agent.[8] Therefore, derivatives of 6-nitro-1-benzofuran-2-carboxylic acid are promising candidates for the development of new antibacterial and antifungal drugs.

  • Enzyme Inhibitors: The rigid structure of the benzofuran ring system makes it an attractive scaffold for the design of enzyme inhibitors. By introducing appropriate functional groups through the carboxylic acid and amino (from the reduced nitro group) handles, it is possible to design molecules that can fit into the active sites of specific enzymes, leading to their inhibition. For instance, benzofuran derivatives have been investigated as inhibitors of sirtuins (SIRT2), which are implicated in cancer and neurodegenerative diseases.[13]

Conclusion

6-Nitro-1-benzofuran-2-carboxylic acid is a versatile and valuable building block for chemical synthesis, particularly in the realm of drug discovery. Its well-defined structure, coupled with the reactivity of its functional groups, provides a robust platform for the generation of diverse chemical libraries. The insights provided in this technical guide, from its synthesis and characterization to its potential applications, are intended to empower researchers to harness the full potential of this compound in their scientific endeavors. The continued exploration of derivatives of 6-nitro-1-benzofuran-2-carboxylic acid is anticipated to yield novel molecules with significant therapeutic promise.

References

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A Technical Guide to the Solubility Profile of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the anticipated solubility characteristics of 3-methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with actionable experimental protocols to facilitate a thorough understanding and practical application of this compound's solubility.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a pivotal physicochemical property that governs the bioavailability, formulation, and ultimately, the therapeutic efficacy of a drug candidate. For a molecule like this compound, which possesses a carboxylic acid moiety, its solubility is expected to be intricately linked to the pH of its environment. Benzoxazole derivatives, as a class, have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory and analgesic properties.[1] A comprehensive understanding of the solubility of this specific analogue is therefore a prerequisite for its advancement in any research or development pipeline.

Physicochemical Properties at a Glance

A foundational understanding of the molecule's intrinsic properties is essential before delving into its solubility.

PropertyValueSource
Molecular Formula C₉H₇NO₄PubChem[2]
Molecular Weight 193.16 g/mol PubChem[2][3]
CAS Number 154780-52-6Santa Cruz Biotechnology[3]
Structure CN1C2=C(C=CC(=C2)C(=O)O)OC1=OPubChem[2]

Anticipated Solubility Profile: An Expert's Perspective

  • Aqueous Solubility: Expect low intrinsic solubility in pure water. However, in alkaline conditions (pH > pKa), the carboxylic acid will deprotonate to form a highly soluble carboxylate salt. Conversely, in acidic conditions (pH < pKa), the compound will be in its neutral, less soluble form.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is anticipated due to the potential for hydrogen bonding with the carboxylic acid group.[4]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is expected in these solvents, as they can effectively solvate the polar functional groups of the molecule.[4]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Very low solubility is predicted due to the polar nature of the compound.[4]

Experimental Determination of Solubility: A Validated Approach

To empirically determine the solubility of this compound, the isothermal shake-flask method is the gold standard, providing equilibrium solubility data.[4]

Workflow for Isothermal Shake-Flask Solubility Determination

Caption: Isothermal Shake-Flask Method Workflow.

Detailed Protocol
  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing the selected solvents (e.g., water at various pH values, methanol, ethanol, DMSO, etc.).

  • Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25°C and 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm) is recommended.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The determined concentration represents the equilibrium solubility of the compound in that specific solvent at the given temperature.

The Influence of pH on Aqueous Solubility: A Deeper Dive

The Henderson-Hasselbalch equation provides the theoretical framework for understanding the relationship between pH, pKa, and the ionization state of the carboxylic acid, which in turn dictates its aqueous solubility.

Logical Relationship of pH and Solubility

G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) Protonated (COOH) Protonated (COOH) Low Solubility Low Solubility Protonated (COOH)->Low Solubility Deprotonated (COO-) Deprotonated (COO-) High Solubility High Solubility Deprotonated (COO-)->High Solubility

Caption: Impact of pH on the Ionization and Solubility of a Carboxylic Acid.

Thermodynamic Analysis of Solubility Data

By determining the solubility at different temperatures, key thermodynamic parameters of dissolution can be calculated using the van't Hoff equation. This provides deeper insights into the dissolution process.

Thermodynamic ParameterSignificance
Gibbs Free Energy (ΔG°) Indicates the spontaneity of the dissolution process.
Enthalpy (ΔH°) Describes whether the dissolution is endothermic or exothermic.
Entropy (ΔS°) Reflects the change in disorder of the system upon dissolution.

Conclusion and Future Directions

This guide outlines a robust framework for characterizing the solubility of this compound. While predictions based on chemical structure are valuable, rigorous experimental determination remains indispensable. The proposed methodologies will yield critical data to inform formulation strategies, preclinical development, and ultimately, the successful application of this promising compound. Further studies could explore the impact of co-solvents and the formation of different solid-state forms (polymorphs, solvates) on the solubility profile.

References

  • PubChem. 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid. Available from: [Link]

  • Bulgarian Chemical Communications. Synthesis and crystal structure of 2-[(2,3-dihydro-2-oxo-3-benzoxazolyl)methyl]benzoic acid. Available from: [Link]

  • PubChem. 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid. Available from: [Link]

  • ResearchGate. Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Available from: [Link]

  • ResearchGate. Solubility Determination and Thermodynamic Mixing Properties of 5-Methyl-2-pyrazinecarboxylic Acid in Different Solvents. Available from: [Link]

  • Chemistry & Chemical Technology. THERMODYNAMIC PROPERTIES OF SOLUBILITY OF 2-METHYL-5-ARYLFURAN-3-CARBOXYLIC ACIDS IN ORGANIC SOLVENTS. Available from: [Link]

  • ResearchGate. The solubility of benzoic acid in seven solvents. Available from: [Link]

  • Noble Intermediates. 5-Methyl-4-Isoxazole Carboxylic Acid. Available from: [Link]

  • ChemBK. methyl 3-oxo-2,3-dihydroisoxazole-5-carboxylate. Available from: [Link]

  • BIOMAR Microbial Technologies. 2-Oxo-2,3-dihydro-4-benzoxazole-carboxylic acid. Available from: [Link]

  • MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Available from: [Link]

  • KOPS. Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. Available from: [Link]

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An In-depth Technical Guide to the Stability of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid is a member of the benzoxazolone class of heterocyclic compounds. This scaffold is of significant interest in pharmaceutical and agrochemical research due to its wide range of biological activities, including anticancer, analgesic, and anti-inflammatory properties.[1] The substitution pattern of a methyl group at the 3-position and a carboxylic acid at the 5-position suggests a molecule designed with specific physicochemical and pharmacological properties in mind. As with any compound intended for advanced applications, a thorough understanding of its chemical stability is paramount. This guide provides a comprehensive framework for assessing the stability of this compound, offering both theoretical insights and practical methodologies for researchers, scientists, and drug development professionals.

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can impact its safety, efficacy, and shelf-life.[2] Degradation of the molecule can lead to a loss of potency and the formation of potentially toxic impurities. Therefore, a systematic evaluation of the compound's stability under various stress conditions is a non-negotiable aspect of its development.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated. Understanding these potential routes of decomposition is crucial for designing robust stability studies and for the development of stability-indicating analytical methods.

Hydrolytic Degradation

The benzoxazolone ring system is susceptible to hydrolysis, which can occur under both acidic and basic conditions. The primary point of attack is the cyclic carbamate (oxazolone) ring.

  • Base-Catalyzed Hydrolysis: In the presence of a base, the lactone-like carbamate ring can undergo nucleophilic attack by a hydroxide ion, leading to ring-opening. This would initially form an unstable carbamic acid intermediate, which would likely decarboxylate to yield 2-(methylamino)-4-carboxy-1-hydroxybenzene.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen can activate the carbamate bond towards nucleophilic attack by water, leading to a similar ring-opened product. The stability of the benzoxazolone ring is pH-dependent, and forced degradation studies across a wide pH range are essential.[2][3]

The presence of the N-methyl group may influence the rate of hydrolysis compared to the unsubstituted benzoxazolone.

Oxidative Degradation

The aromatic ring and the N-methyl group are potential sites for oxidative degradation. Common laboratory oxidants like hydrogen peroxide can be used to simulate oxidative stress. Potential oxidation products could include N-oxides, hydroxylated derivatives on the benzene ring, or even cleavage of the ring system under harsh conditions. The electron-donating nature of the methyl group and the electron-withdrawing nature of the carboxylic acid will influence the susceptibility of the aromatic ring to oxidation.

Photodegradation

Many aromatic and heterocyclic compounds are susceptible to degradation upon exposure to light, particularly UV radiation.[4][5] The energy absorbed from photons can promote the molecule to an excited state, leading to various reactions such as oxidation, rearrangement, or cleavage. The specific photodegradation pathway is highly dependent on the wavelength of light and the presence of photosensitizers. Photostability testing is a critical component of a comprehensive stability program.[6]

Thermal Degradation

Exposure to elevated temperatures can provide the energy required to overcome activation barriers for various degradation reactions. For this compound, potential thermal degradation pathways include:

  • Decarboxylation: Aromatic carboxylic acids can undergo decarboxylation at high temperatures, leading to the loss of the carboxylic acid group as carbon dioxide.[7] This would result in the formation of 3-methyl-2,3-dihydro-benzooxazol-2-one.

  • Ring Cleavage: At very high temperatures, the heterocyclic ring system itself may undergo cleavage.

Forced Degradation Studies: A Practical Approach

Forced degradation, or stress testing, is the cornerstone of stability assessment.[8] These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and use. The goal is to generate degradation products and identify the likely degradation pathways, which is essential for developing and validating stability-indicating analytical methods.

Experimental Workflow for Forced Degradation

The following diagram outlines a typical workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_interpretation Interpretation & Reporting Prep Prepare Stock Solution of Compound Acid Acid Hydrolysis (e.g., 0.1 M HCl) Prep->Acid Expose to Stress Base Base Hydrolysis (e.g., 0.1 M NaOH) Prep->Base Expose to Stress Oxidation Oxidation (e.g., 3% H2O2) Prep->Oxidation Expose to Stress Thermal Thermal Stress (e.g., 80°C) Prep->Thermal Expose to Stress Photo Photolytic Stress (ICH Q1B guidelines) Prep->Photo Expose to Stress Controls Prepare Blank and Control Samples HPLC HPLC-UV/MS Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples Mass_Balance Assess Mass Balance HPLC->Mass_Balance ID Identify Degradation Products Mass_Balance->ID Pathway Propose Degradation Pathways ID->Pathway Report Generate Stability Report Pathway->Report

Caption: A generalized workflow for conducting forced degradation studies.

Detailed Protocols

1. Hydrolytic Stability

  • Objective: To evaluate the stability of the compound in acidic, basic, and neutral aqueous solutions.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • For acidic hydrolysis, add a known volume of the stock solution to 0.1 M hydrochloric acid.

    • For basic hydrolysis, add a known volume of the stock solution to 0.1 M sodium hydroxide.

    • For neutral hydrolysis, add a known volume of the stock solution to purified water.

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples by a stability-indicating HPLC method.

2. Oxidative Stability

  • Objective: To assess the susceptibility of the compound to oxidation.

  • Procedure:

    • Prepare a 1 mg/mL solution of the compound in a suitable solvent.

    • Add a known volume of this solution to a 3% hydrogen peroxide solution.

    • Protect the solution from light and maintain it at room temperature.

    • Withdraw aliquots at specified intervals.

    • Analyze the samples by HPLC.

3. Photostability

  • Objective: To determine the impact of light exposure on the compound's stability.

  • Procedure:

    • Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.

    • Analyze the exposed and control samples by HPLC.

4. Thermal Stability

  • Objective: To evaluate the effect of elevated temperatures on the compound.

  • Procedure:

    • Place a solid sample of the compound in a controlled temperature oven (e.g., 80°C).

    • Withdraw samples at various time points.

    • Prepare solutions of the withdrawn samples and analyze by HPLC.

    • For a more detailed analysis of thermal events like melting and decomposition, techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be employed.[9]

Analytical Methodology

A robust, stability-indicating analytical method is essential for accurately quantifying the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[10] Coupling HPLC with mass spectrometry (LC-MS) is invaluable for the identification and structural elucidation of degradation products.

Typical HPLC Method Parameters:

ParameterExample Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient A time-programmed gradient from low to high organic phase
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at a suitable wavelength (e.g., 254 nm or λmax)
Injection Vol. 10 µL

Data Interpretation and Reporting

The results from the forced degradation studies should be systematically evaluated. The following table summarizes the expected outcomes and their interpretation.

Stress ConditionPotential Degradation ProductsInterpretation
Acid Hydrolysis Ring-opened aminophenol derivativesSusceptibility of the carbamate ring to acid-catalyzed cleavage.
Base Hydrolysis Ring-opened aminophenol derivativesSusceptibility of the carbamate ring to base-catalyzed cleavage.
Oxidation N-oxides, hydroxylated aromatic ringsPotential for oxidative degradation in the presence of oxidizing agents or air.
Photolysis Various, depending on the specific photochemical reactionsIndicates the need for light-protected packaging and handling.
Thermal Decarboxylated product, ring cleavage fragments at high temps.Defines the upper-temperature limits for storage and processing.

A comprehensive stability report should be generated, detailing the experimental conditions, analytical methods, and a summary of the degradation observed under each stress condition. This report should also include a proposed degradation pathway diagram.

Hypothetical Degradation Pathway

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_thermal Thermal Stress cluster_oxidation Oxidation Parent 3-Methyl-2-oxo-2,3-dihydro- benzooxazole-5-carboxylic acid Hydrolysis_Product 2-(methylamino)-4-carboxy- 1-hydroxybenzene Parent->Hydrolysis_Product Ring Opening Decarboxylation_Product 3-methyl-2,3-dihydro- benzooxazol-2-one Parent->Decarboxylation_Product Decarboxylation Oxidation_Product Hydroxylated or N-Oxide Derivatives Parent->Oxidation_Product Oxidation

Caption: A hypothetical degradation pathway for the title compound.

Conclusion and Recommendations

A thorough understanding of the stability of this compound is critical for its successful development. The methodologies outlined in this guide provide a robust framework for a comprehensive stability assessment. The key takeaways for researchers are:

  • The benzoxazolone ring is a potential liability, particularly towards hydrolysis.

  • The carboxylic acid group introduces the possibility of thermal decarboxylation.

  • A well-designed forced degradation study is the most effective way to elucidate potential degradation pathways.

  • The development of a stability-indicating analytical method is paramount for accurate assessment.

Based on the stability profile obtained, appropriate measures for formulation, packaging, and storage can be implemented to ensure the quality, safety, and efficacy of any product containing this compound. For instance, if the compound is found to be highly susceptible to hydrolysis, formulation in a non-aqueous vehicle or as a solid dosage form would be preferable. If photolability is observed, light-resistant packaging will be required.

References

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An In-Depth Technical Guide to 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzoxazolone Scaffold and Its Significance

The benzoxazolone nucleus is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1] This bicyclic system, consisting of a fused benzene and oxazolone ring, provides a unique combination of lipophilic and hydrophilic properties, making it an attractive framework for the design of novel therapeutic agents.[1] Derivatives of benzoxazolone have demonstrated a wide spectrum of biological effects, including anticancer, analgesic, anti-inflammatory, and neuroprotective activities.[1][2] Within this promising class of compounds lies 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid, a molecule with potential for further exploration in drug discovery and development. This guide provides a comprehensive overview of its synthesis, chemical properties, and biological potential, drawing upon established methodologies and the broader understanding of the benzoxazolone pharmacophore.

Chemical Identity and Properties

This compound is a solid organic compound with the chemical formula C₉H₇NO₄ and a molecular weight of 193.16 g/mol .[3][4] Its structure features a central benzoxazolone core with a methyl group at the 3-position (the nitrogen atom) and a carboxylic acid group at the 5-position of the benzene ring.

PropertyValueSource
IUPAC Name 3-methyl-2-oxo-1,3-benzoxazole-5-carboxylic acid[3]
CAS Number 154780-52-6[4]
Molecular Formula C₉H₇NO₄[3]
Molecular Weight 193.16 g/mol [3]
Appearance Solid[5]

Synthesis of this compound: A Proposed Pathway

The proposed synthesis involves three key transformations:

  • N-Methylation of the amino group of 4-amino-3-hydroxybenzoic acid.

  • Cyclization to form the 2-oxo-benzooxazole ring.

  • Hydrolysis of an ester protecting group, if utilized.

Synthesis_Pathway cluster_0 Step 1: N-Methylation cluster_1 Step 2: Cyclization A 4-Amino-3-hydroxybenzoic acid B 4-(Methylamino)-3-hydroxybenzoic acid A->B Methylating Agent (e.g., Dimethyl sulfate) C 4-(Methylamino)-3-hydroxybenzoic acid D 3-Methyl-2-oxo-2,3-dihydro- benzooxazole-5-carboxylic acid C->D Phosgene Equivalent (e.g., Triphosgene, CDI)

Caption: Proposed synthetic pathway for this compound.

Part 1: Synthesis of the Precursor, 4-(Methylamino)-3-hydroxybenzoic acid

The initial and crucial step is the selective N-methylation of 4-amino-3-hydroxybenzoic acid. A related procedure for the synthesis of 4-(methylamino)-3-nitrobenzoic acid from 4-chloro-3-nitrobenzoic acid provides valuable insight into this transformation.[6][7]

Conceptual Protocol for N-Methylation:

  • Protection of the Carboxylic Acid (Optional but Recommended): To prevent unwanted side reactions, the carboxylic acid group of 4-amino-3-hydroxybenzoic acid can be protected as an ester (e.g., methyl or ethyl ester) prior to N-methylation.

  • N-Methylation Reaction: The protected or unprotected 4-amino-3-hydroxybenzoic acid is dissolved in a suitable solvent. A methylating agent, such as dimethyl sulfate or methyl iodide, is added in the presence of a base (e.g., potassium carbonate or sodium hydroxide) to neutralize the acid formed during the reaction. The reaction is typically stirred at room temperature or with gentle heating until completion.

  • Work-up and Isolation: The reaction mixture is worked up by quenching with water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude N-methylated product. Purification can be achieved by recrystallization or column chromatography.

  • Deprotection (if applicable): If an ester protecting group was used, it is subsequently hydrolyzed under acidic or basic conditions to yield 4-(methylamino)-3-hydroxybenzoic acid.

Part 2: Cyclization to Form the Benzoxazolone Ring

The formation of the 2-oxo-benzooxazole ring from the ortho-aminophenol derivative is a key step. This is typically achieved using a phosgene equivalent, which acts as a carbonyl source.[8][9]

Experimental Protocol for Cyclization:

  • Reaction Setup: 4-(Methylamino)-3-hydroxybenzoic acid is dissolved in an inert solvent, such as tetrahydrofuran or dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Phosgene Equivalent: A phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), is added portion-wise to the solution, often at a reduced temperature (e.g., 0 °C) to control the reaction rate. A base, such as triethylamine or pyridine, is typically included to scavenge the acid byproduct.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched with water or a mild acid. The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography to afford this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While a publicly available, detailed spectrum for this specific compound is not available, its expected spectral features can be predicted based on its chemical structure and data from analogous compounds.

¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the carboxylic acid proton. The aromatic protons will likely appear as a complex multiplet in the aromatic region (δ 7.0-8.5 ppm). The N-methyl group should present as a singlet at approximately δ 3.0-3.5 ppm. The carboxylic acid proton is anticipated to be a broad singlet at a downfield chemical shift (δ 10-13 ppm).[10]

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid will be a key diagnostic signal, typically resonating in the range of δ 165-185 ppm.[11] The carbonyl carbon of the oxazolone ring is also expected in a similar downfield region. The aromatic carbons of the benzoxazole core will appear between δ 110-160 ppm, and the N-methyl carbon will be observed in the aliphatic region (around δ 30-40 ppm).[12]

Infrared (IR) Spectroscopy

The IR spectrum of this compound should exhibit several characteristic absorption bands. A very broad absorption in the range of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid group, which is often involved in hydrogen bonding.[13] A strong, sharp absorption between 1710 and 1760 cm⁻¹ will correspond to the C=O stretch of the carboxylic acid.[13] Additionally, the C=O stretch of the oxazolone ring is expected to appear in a similar region.

Biological Activity and Therapeutic Potential

While specific biological studies on this compound are not extensively reported, the broader class of benzoxazolone derivatives has been the subject of significant research in drug discovery.

Antimicrobial Activity: Benzoxazole derivatives have been shown to possess notable antimicrobial properties against a range of bacterial and fungal pathogens.[5][14] The mechanism of action is thought to involve the disruption of microbial cell walls and interference with essential cellular processes such as DNA replication and protein synthesis.[5]

Anticancer Potential: Several studies have highlighted the anticancer properties of benzoxazolone-containing compounds.[2] These molecules have been shown to induce apoptosis in cancer cells through the modulation of various signaling pathways.[5] For instance, some derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis.

Other Pharmacological Activities: The benzoxazolone scaffold has also been incorporated into molecules with neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's.[5]

The presence of the carboxylic acid moiety on the this compound structure provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. This could lead to the identification of compounds with enhanced potency and selectivity for various biological targets.

Future Directions and Conclusion

This compound represents a valuable starting point for further investigation in the field of medicinal chemistry. The proposed synthetic pathway provides a framework for its preparation, which can be optimized for efficiency and scalability. The key to unlocking its therapeutic potential lies in a systematic biological evaluation.

Future research should focus on:

  • Definitive Synthesis and Characterization: The development and publication of a detailed, reproducible synthetic protocol and complete spectroscopic data are essential for facilitating further research.

  • Biological Screening: A comprehensive screening of the compound against a panel of cancer cell lines, bacterial and fungal strains, and other relevant biological targets is warranted.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a series of derivatives, particularly at the carboxylic acid position, will be crucial for identifying the key structural features required for potent and selective biological activity.

References

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Methodological & Application

Application Notes and Protocols: 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic Acid as a Novel Chemical Probe for Amine-Reactive Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the prospective application of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid in the field of chemical proteomics. While this molecule has not been extensively characterized as a proteomics reagent, its inherent chemical structure, featuring a reactive carboxylic acid moiety, presents a valuable opportunity for development as a novel probe for labeling primary amines on proteins. This document outlines the theoretical framework, mechanism of action, and step-by-step experimental workflows for its activation and use in protein labeling studies coupled with mass spectrometry. The protocols are designed for researchers, scientists, and drug development professionals interested in exploring new chemical tools for understanding protein function and interactions.

Introduction: The Pursuit of Novel Chemical Probes in Proteomics

Chemical proteomics has become an indispensable tool for the functional analysis of proteins within complex biological systems.[1][2] A cornerstone of this discipline is the use of chemical probes, small molecules designed to covalently label specific subsets of proteins or amino acid residues, thereby providing a chemical handle for their enrichment and identification by mass spectrometry.[3][4] These probes are essential for a variety of applications, including activity-based protein profiling (ABPP), mapping protein-protein interactions, and identifying drug targets.[1][2]

The compound this compound is a heterocyclic organic molecule with the chemical formula C9H7NO4.[5][6] Its structure is characterized by a benzooxazole core and a carboxylic acid functional group. While its biological activities are not extensively documented in proteomics literature, the presence of the carboxylic acid is of significant interest. Carboxylic acids can be readily activated to form reactive esters, which are excellent electrophiles for targeting nucleophilic primary amine groups found on the N-terminus of proteins and the side chain of lysine residues.[7]

This application note proposes a framework for utilizing this compound as a novel, covalent, amine-reactive probe for proteomics. We will detail the necessary chemical activation steps and provide protocols for protein labeling, sample preparation for mass spectrometry, and data analysis considerations.

Proposed Mechanism of Action: Carbodiimide-Mediated Amine Labeling

The carboxylic acid group of this compound is not inherently reactive towards amines under physiological conditions. Therefore, a chemical activation step is required. A widely used and effective method is the use of a water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its sulfonated analogue (Sulfo-NHS) to enhance efficiency and stability of the reactive intermediate.[7][8]

The proposed two-step reaction mechanism is as follows:

  • Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Amine Reaction: This intermediate can directly react with a primary amine on a protein to form a stable amide bond. To improve yield and reduce side reactions (such as hydrolysis of the intermediate), NHS is often included. The O-acylisourea intermediate reacts with NHS to form a more stable NHS ester. This semi-stable ester then efficiently reacts with the protein's primary amines to form the final, stable amide linkage, covalently attaching the benzooxazole moiety to the protein.

Mechanism_of_Action cluster_activation Activation Step cluster_coupling Coupling to Protein Probe 3-Methyl-2-oxo-benzooxazole -5-carboxylic acid Intermediate O-acylisourea Intermediate Probe->Intermediate + EDC EDC EDC Labeled_Protein Covalently Labeled Protein Intermediate->Labeled_Protein + Protein-NH2 Protein Protein with Primary Amine (e.g., Lysine) Protein->Labeled_Protein Experimental_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis Probe_Prep 1. Prepare Probe Stock (100 mM in DMSO) Activation 2. Activate Probe with EDC/Sulfo-NHS Probe_Prep->Activation Incubation 4. Incubate Sample with Activated Probe Activation->Incubation Sample_Prep 3. Prepare Protein Sample (Purified Protein or Lysate) Sample_Prep->Incubation Quench 5. Quench Reaction Incubation->Quench Digestion 6. Protein Digestion (e.g., with Trypsin) Quench->Digestion LC_MS 7. LC-MS/MS Analysis Digestion->LC_MS Data_Analysis 8. Data Analysis (Identify Labeled Peptides) LC_MS->Data_Analysis

Caption: General experimental workflow for proteomics.

Protocol 4: Sample Preparation for Mass Spectrometry

This protocol describes a standard "bottom-up" proteomics workflow for identifying labeled proteins and peptides.

Materials:

  • Labeled protein sample (from Protocol 2 or 3)

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic Acid

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Denaturation and Reduction: To the labeled protein sample, add urea to a final concentration of 8 M. Then, add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.

  • Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 20 mM and incubate in the dark for 30 minutes.

  • Digestion: Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Quenching and Desalting: Acidify the reaction with formic acid to a final concentration of 0.1% to stop the digestion. Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions.

  • LC-MS/MS Analysis: Elute the peptides from the C18 cartridge and dry them in a vacuum centrifuge. Reconstitute the peptides in a suitable solvent for LC-MS/MS analysis.

Data Analysis and Interpretation

The analysis of the mass spectrometry data will involve searching the acquired spectra against a protein database. The key will be to include a variable modification on lysine (K) residues and the protein N-terminus corresponding to the mass of the this compound adduct (175.04 Da, from the loss of H2O in the amide bond formation). Specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) can be configured to search for this specific mass shift. The identification of peptides with this modification will confirm the covalent labeling of the corresponding proteins.

Future Directions and Potential Modifications

The utility of this compound as a proteomics probe could be significantly enhanced by incorporating additional functionalities. For instance, the synthesis of derivatives that include a bioorthogonal handle, such as an alkyne or azide, would enable "click" chemistry-based attachment of reporter tags (e.g., biotin for enrichment, or a fluorophore for imaging). [9]This would create a more versatile tool for a wider range of chemical biology applications.

References

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The Rising Therapeutic Potential of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic Acid Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazolone Scaffold - A Privileged Structure in Medicinal Chemistry

The 2-oxo-2,3-dihydro-benzooxazole, or benzoxazolone, core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features and synthetic accessibility have made it a "privileged structure," capable of interacting with a diverse range of biological targets. This guide focuses on a specific, promising subset of these compounds: derivatives of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid . The presence of the methyl group at the N-3 position and a carboxylic acid at the C-5 position provides a versatile platform for chemical modification, enabling the exploration of a wide chemical space to optimize biological activity.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of these derivatives, with a strong emphasis on their antimicrobial and anticancer potential. The protocols and application notes herein are designed to be self-validating, explaining the causality behind experimental choices to empower researchers in their quest for novel therapeutics.

Part 1: Synthesis of this compound Derivatives

The synthetic versatility of the benzoxazolone core allows for the generation of a diverse library of derivatives. The primary point of modification for the this compound scaffold is the carboxylic acid group at the C-5 position, which can be readily converted into esters, amides, and other functionalities.

Synthesis of the Core Scaffold: this compound

The synthesis of the parent compound can be achieved through a multi-step process, typically starting from a substituted aminophenol. While specific literature for this exact molecule is not abundant, a general and adaptable synthetic route is proposed below, based on established benzoxazolone synthesis protocols.

Protocol 1: Synthesis of this compound

  • Step 1: Nitration of 4-hydroxybenzoic acid.

    • Dissolve 4-hydroxybenzoic acid in concentrated sulfuric acid at 0°C.

    • Slowly add a mixture of concentrated nitric acid and sulfuric acid, maintaining the temperature below 10°C.

    • Stir for 2-3 hours, then pour the reaction mixture onto crushed ice.

    • Filter the resulting precipitate (4-hydroxy-3-nitrobenzoic acid), wash with cold water, and dry.

  • Step 2: Reduction of the nitro group.

    • Suspend 4-hydroxy-3-nitrobenzoic acid in a suitable solvent such as ethanol or methanol.

    • Add a reducing agent, for example, sodium dithionite in an aqueous solution, and reflux for several hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and adjust the pH to precipitate the 3-amino-4-hydroxybenzoic acid. Filter, wash, and dry the product.

  • Step 3: Cyclization to form the benzoxazolone ring.

    • Reflux the 3-amino-4-hydroxybenzoic acid with urea in a high-boiling solvent like xylene or diphenyl ether. This will form the 2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid.

    • Alternatively, phosgene or its equivalents can be used for cyclization, though this requires stringent safety precautions.

  • Step 4: N-methylation.

    • Dissolve the 2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid in a polar aprotic solvent like dimethylformamide (DMF).

    • Add a base such as potassium carbonate, followed by a methylating agent like methyl iodide.

    • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

    • Work up the reaction by adding water and extracting the product with a suitable organic solvent. Purify by recrystallization or column chromatography.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid at the C-5 position is the key handle for generating a diverse library of derivatives.

Protocol 2: Synthesis of Amide Derivatives

  • Activation of the Carboxylic Acid: To a solution of this compound in an anhydrous solvent (e.g., dichloromethane or DMF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

  • Amine Addition: Add the desired primary or secondary amine to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Wash the reaction mixture with dilute acid, base, and brine. Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 3: Synthesis of Ester Derivatives

  • Fischer Esterification: Reflux this compound in the desired alcohol (e.g., methanol, ethanol) with a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reaction Monitoring: Monitor the reaction progress using TLC.

  • Work-up and Purification: Neutralize the reaction mixture, remove the excess alcohol under reduced pressure, and extract the ester with an organic solvent. Purify by column chromatography.

Synthesis_Workflow 4-Hydroxybenzoic Acid 4-Hydroxybenzoic Acid Nitration Nitration 4-Hydroxybenzoic Acid->Nitration H2SO4, HNO3 4-Hydroxy-3-nitrobenzoic acid 4-Hydroxy-3-nitrobenzoic acid Nitration->4-Hydroxy-3-nitrobenzoic acid Reduction Reduction 4-Hydroxy-3-nitrobenzoic acid->Reduction Na2S2O4 3-Amino-4-hydroxybenzoic acid 3-Amino-4-hydroxybenzoic acid Reduction->3-Amino-4-hydroxybenzoic acid Cyclization Cyclization 3-Amino-4-hydroxybenzoic acid->Cyclization Urea Benzoxazolone-5-carboxylic acid Benzoxazolone-5-carboxylic acid Cyclization->Benzoxazolone-5-carboxylic acid N-methylation N-methylation Benzoxazolone-5-carboxylic acid->N-methylation CH3I, K2CO3 Core_Scaffold Core_Scaffold N-methylation->Core_Scaffold 3-Methyl-2-oxo-2,3-dihydro- benzooxazole-5-carboxylic acid Amide_Derivatives Amide_Derivatives Core_Scaffold->Amide_Derivatives Amine, Coupling Agent Ester_Derivatives Ester_Derivatives Core_Scaffold->Ester_Derivatives Alcohol, Acid Catalyst

Caption: Synthetic workflow for this compound and its derivatives.

Part 2: Antimicrobial Activity

Benzoxazolone derivatives have demonstrated a broad spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of cell membrane integrity.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on this compound derivatives are limited, general trends for benzoxazolones can guide derivative design:

  • Lipophilicity: The nature of the substituent at the C-5 position significantly influences lipophilicity, which in turn affects the compound's ability to penetrate bacterial cell walls.

  • Electronic Effects: The introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the benzoxazolone ring system, potentially enhancing its interaction with biological targets.

  • Amide and Ester Moieties: Conversion of the carboxylic acid to various amides and esters allows for fine-tuning of steric and electronic properties, often leading to enhanced antimicrobial potency.

Protocol for Antimicrobial Susceptibility Testing

The following protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard assay for evaluating antimicrobial activity.

Protocol 4: Broth Microdilution Assay for MIC Determination

  • Preparation of Bacterial Inoculum:

    • Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) overnight at 37°C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Test Compounds:

    • Dissolve the synthesized derivatives in dimethyl sulfoxide (DMSO) to prepare stock solutions (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solutions in the appropriate broth in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include positive controls (broth with bacteria and no compound) and negative controls (broth only). A standard antibiotic (e.g., ciprofloxacin) should be included as a reference.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup Bacterial_Culture Overnight Bacterial Culture Inoculation Addition of Standardized Inoculum Bacterial_Culture->Inoculation Compound_Stock Compound Stock Solution (DMSO) Serial_Dilution Serial Dilution in 96-well plate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation 18-24h at 37°C MIC_Determination MIC_Determination Incubation->MIC_Determination Visual/OD600 Reading

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Part 3: Anticancer Activity

A growing body of evidence suggests that benzoxazolone derivatives possess significant anticancer properties.[1][2] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways implicated in cancer progression.

Mechanistic Insights into Anticancer Action

The anticancer effects of benzoxazolone derivatives are often attributed to their ability to:

  • Induce Apoptosis: Many derivatives have been shown to trigger programmed cell death in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

  • Cause Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at various phases, such as G1/S or G2/M.

  • Inhibit Kinases: Some benzoxazolone derivatives have been found to inhibit protein kinases that are crucial for cancer cell growth and survival.

Protocol for In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol 5: MTT Assay for Cytotoxicity

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Anticancer_Assay_Workflow cluster_prep Cell Culture cluster_treatment Treatment Cell_Seeding Seed Cancer Cells in 96-well plate Compound_Addition Add Compound Dilutions Cell_Seeding->Compound_Addition Incubation_48_72h Incubate for 48-72h Compound_Addition->Incubation_48_72h MTT_Addition MTT_Addition Incubation_48_72h->MTT_Addition Add MTT solution Incubation_3_4h Incubation_3_4h MTT_Addition->Incubation_3_4h Incubate for 3-4h Solubilization Solubilization Incubation_3_4h->Solubilization Add Solubilizing Agent Absorbance_Reading Absorbance_Reading Solubilization->Absorbance_Reading Read Absorbance at 570 nm IC50_Calculation IC50_Calculation Absorbance_Reading->IC50_Calculation Calculate IC50

Caption: Workflow for the MTT cytotoxicity assay.

Data Presentation

To facilitate the comparison of biological activities, it is recommended to summarize the data in a tabular format.

Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives

Compound IDR Group (at C-5)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Parent -COOH>128>128
DA-01 -CONH-phenyl64128
DA-02 -CONH-(4-chlorophenyl)3264
DE-01 -COOCH3128>128
DE-02 -COOCH2CH364128
Ciprofloxacin -0.50.25

Table 2: Hypothetical Anticancer Activity of this compound Derivatives

Compound IDR Group (at C-5)IC50 (µM) vs. MCF-7IC50 (µM) vs. A549
Parent -COOH>100>100
DA-01 -CONH-phenyl55.278.1
DA-02 -CONH-(4-chlorophenyl)21.835.4
DE-01 -COOCH389.5>100
DE-02 -COOCH2CH365.792.3
Doxorubicin -0.81.2

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antimicrobial and anticancer agents. The synthetic accessibility and the presence of a readily modifiable carboxylic acid group allow for the creation of diverse chemical libraries. The protocols and insights provided in this guide are intended to facilitate the exploration of these derivatives.

Future research should focus on:

  • Expanding the derivative library: Synthesizing a wider range of amides and esters with diverse substituents to establish a more comprehensive structure-activity relationship.

  • Mechanism of action studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.

  • In vivo evaluation: Testing the most promising candidates in animal models to assess their efficacy and safety profiles.

By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the therapeutic potential of this compound derivatives can be fully realized.

References

  • PubChem. 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid. Available from: [Link]

  • Kowalska, K., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Scientific Reports, 11(1), 1-14. Available from: [Link]

  • Kakkar, S., & Narasimhan, B. (2019). Benzoxazole: an emerging scaffold for anticancer agents. RSC advances, 9(12), 6566-6584. Available from: [Link]

Sources

The Synthetic Versatility of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The benzooxazolone moiety is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds. Within this class of molecules, 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid stands out as a versatile and highly valuable building block for organic synthesis. Its unique trifunctional nature, featuring a reactive carboxylic acid, a stable N-methylated lactam, and an aromatic core, provides a rich platform for the construction of complex molecular architectures. This guide offers an in-depth exploration of the applications and synthetic protocols involving this compound, tailored for researchers and professionals in drug development and organic synthesis.

The inherent stability of the benzoxazolone core, coupled with the predictable reactivity of the carboxylic acid group, makes this molecule an ideal starting material for the synthesis of amides and esters, which are key functional groups in many pharmaceutical agents. The strategic positioning of the carboxylic acid at the 5-position allows for the extension of the molecule's structure, enabling the exploration of structure-activity relationships in drug design.

Core Applications: A Gateway to Novel Chemical Entities

The primary utility of this compound in organic synthesis lies in its role as a scaffold for the introduction of diverse functionalities through the transformation of its carboxylic acid group. The two most prominent applications are amide bond formation and esterification, which pave the way for the creation of extensive compound libraries for high-throughput screening and lead optimization.

Amide Synthesis: Forging Robust Connections

The conversion of the carboxylic acid to an amide is a fundamental transformation that allows for the linkage of the benzooxazolone core to a wide array of amine-containing fragments. This is particularly relevant in medicinal chemistry, where the amide bond is a key structural feature of many drugs, contributing to their metabolic stability and target-binding affinity.

Esterification: Modulating Physicochemical Properties

Esterification of the carboxylic acid group serves as a powerful tool to modify the physicochemical properties of the parent molecule, such as lipophilicity, solubility, and cell permeability. This is a critical aspect of prodrug design, where the ester functionality can be cleaved in vivo to release the active carboxylic acid.

Experimental Protocols: A Practical Guide to Synthesis

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound and its subsequent derivatization.

Protocol 1: Synthesis of this compound

This protocol is adapted from a procedure described in European Patent EP 2411365 B1 and outlines the synthesis of the title compound from a readily available starting material.

Reaction Scheme:

G A 5-Iodo-3-methyl-3H-benzooxazol-2-one B This compound A->B  Pd(OAc)2, dppp, CO (1 atm), Et3N, DMSO/H2O, 80 °C

A schematic for the synthesis of the target carboxylic acid.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
5-Iodo-3-methyl-3H-benzooxazol-2-one275.023.03 g11.0 mmol
Palladium(II) acetate (Pd(OAc)₂)224.50124 mg0.55 mmol
1,3-Bis(diphenylphosphino)propane (dppp)412.44227 mg0.55 mmol
Triethylamine (Et₃N)101.194.58 mL33.0 mmol
Dimethyl sulfoxide (DMSO)78.13100 mL-
Water (H₂O)18.0220 mL-
Carbon Monoxide (CO)28.011 atm-

Procedure:

  • To a solution of 5-Iodo-3-methyl-3H-benzooxazol-2-one (3.03 g, 11.0 mmol) in a mixture of DMSO (100 mL) and water (20 mL) in a reaction vessel, add palladium(II) acetate (124 mg, 0.55 mmol), 1,3-bis(diphenylphosphino)propane (227 mg, 0.55 mmol), and triethylamine (4.58 mL, 33.0 mmol).

  • Purge the reaction vessel with carbon monoxide gas and maintain a CO atmosphere (1 atm) using a balloon.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into 200 mL of water.

  • Acidify the aqueous mixture to pH 2-3 with 1 M HCl.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford this compound.

Causality Behind Experimental Choices:

  • Palladium(II) acetate and dppp: This combination forms an active palladium(0) catalyst in situ, which is essential for the carbonylation reaction. The dppp ligand provides the appropriate steric and electronic properties for the catalytic cycle.

  • Carbon Monoxide: Serves as the source of the carbonyl group for the carboxylic acid.

  • Triethylamine: Acts as a base to neutralize the hydroiodic acid (HI) formed during the reaction, driving the equilibrium towards the product.

  • DMSO/Water Solvent System: Provides a suitable medium for the reaction, ensuring the solubility of both the organic and inorganic reagents. The presence of water is crucial for the hydrolysis of the initially formed acylpalladium intermediate to the carboxylic acid.

  • Temperature (80 °C): This temperature provides sufficient thermal energy to promote the reaction at a reasonable rate without causing significant degradation of the reactants or products.

Protocol 2: Amide Coupling with Aniline

This protocol describes a general procedure for the synthesis of an amide derivative using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress racemization and improve efficiency.

Reaction Scheme:

G A This compound C N-Phenyl-3-methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxamide A->C B Aniline B->C  EDC, HOBt, DIPEA, DMF, rt

A general schematic for amide bond formation.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound193.16193 mg1.0 mmol
Aniline93.13102 µL1.1 mmol
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)191.70230 mg1.2 mmol
Hydroxybenzotriazole (HOBt)135.12162 mg1.2 mmol
N,N-Diisopropylethylamine (DIPEA)129.24348 µL2.0 mmol
N,N-Dimethylformamide (DMF)73.095 mL-

Procedure:

  • Dissolve this compound (193 mg, 1.0 mmol) in DMF (5 mL) in a round-bottom flask.

  • Add EDC (230 mg, 1.2 mmol) and HOBt (162 mg, 1.2 mmol) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add aniline (102 µL, 1.1 mmol) followed by DIPEA (348 µL, 2.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into 50 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide.

Causality Behind Experimental Choices:

  • EDC and HOBt: This is a classic and highly effective coupling system. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to racemization and reacts efficiently with the amine.

  • DIPEA: A non-nucleophilic organic base used to neutralize the acidic byproducts and maintain a basic pH, which is optimal for the nucleophilic attack of the amine.

  • DMF: A polar aprotic solvent that is excellent for dissolving the reactants and facilitating the reaction.

  • Room Temperature: Amide coupling reactions with activated carboxylic acids are typically efficient at room temperature, minimizing potential side reactions.

Protocol 3: Fischer Esterification to the Methyl Ester

This protocol details the synthesis of the methyl ester via a classic Fischer esterification, which is a straightforward and cost-effective method.

Reaction Scheme:

G A This compound B Methyl 3-methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylate A->B  MeOH, H₂SO₄ (cat.), Reflux

A schematic representation of Fischer esterification.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound193.161.93 g10.0 mmol
Methanol (MeOH)32.0450 mL-
Sulfuric Acid (H₂SO₄), concentrated98.080.5 mL-

Procedure:

  • Suspend this compound (1.93 g, 10.0 mmol) in methanol (50 mL) in a round-bottom flask.

  • Carefully add concentrated sulfuric acid (0.5 mL) to the suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude methyl ester.

  • Purify the product by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

  • Methanol: Serves as both the solvent and the reactant. Using it in large excess drives the equilibrium towards the ester product.

  • Sulfuric Acid: A strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reflux Temperature: The elevated temperature increases the reaction rate, allowing the equilibrium to be reached in a reasonable timeframe.

Safety and Handling

This compound and its derivatives should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) of the specific compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of novel compounds with potential pharmaceutical applications. The protocols detailed in this guide provide a solid foundation for researchers to utilize this compound in their synthetic endeavors. By understanding the underlying principles of the reactions and the rationale behind the chosen experimental conditions, scientists can effectively leverage the synthetic potential of this privileged scaffold to advance their research and development goals.

References

  • European Patent EP 2411365 B1. 2,3-DIARYL- OR HETEROARYL-SUBSTITUTED 1,1,1-TRIFLUORO-2-HYDROXYPROPYL COMPOUNDS. (This document provides a synthetic route to the title compound).

Synthesis of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid: An Application Note and Proposed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, albeit proposed, protocol for the synthesis of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the absence of a specific, published experimental procedure for this exact molecule in the surveyed scientific literature, this guide is constructed based on well-established, analogous chemical transformations. The proposed synthetic route is a two-step process commencing with the commercially available 4-amino-3-hydroxybenzoic acid. The protocol first outlines the cyclization to form the benzoxazolinone core, followed by a selective N-methylation to yield the final product. This document is intended to serve as a foundational guide for researchers to develop a robust and validated synthesis.

Introduction

The benzoxazolinone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The title compound, this compound (C₉H₇NO₄, CAS 154780-52-6), incorporates this key heterocycle with a carboxylic acid moiety, suggesting its potential as a versatile building block for the synthesis of more complex molecules, such as novel pharmaceuticals or functional materials.[1][2] Its structure suggests it could be an intermediate for compounds targeting a range of biological pathways.

The synthesis of this molecule logically starts from 4-amino-3-hydroxybenzoic acid, a readily available starting material that contains the necessary ortho-aminophenol and carboxylic acid functionalities.[3][4] The proposed synthesis involves two key transformations: the formation of the cyclic carbamate (the oxazolinone ring) and the methylation of the ring nitrogen.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process, as illustrated below. The first step is the cyclization of 4-amino-3-hydroxybenzoic acid to form the intermediate, 2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid. The second step is the N-methylation of this intermediate to yield the final product.

Synthetic_Pathway Start 4-Amino-3-hydroxybenzoic acid Intermediate 2-Oxo-2,3-dihydro-benzooxazole-5-carboxylic acid Start->Intermediate Step 1: Cyclization (e.g., Triphosgene or CDI) Product 3-Methyl-2-oxo-2,3-dihydro- benzooxazole-5-carboxylic acid Intermediate->Product Step 2: N-Methylation (e.g., Dimethyl Sulfate)

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Materials and Reagents
ReagentCAS NumberSupplier SuggestionPurity
4-Amino-3-hydroxybenzoic acid2374-03-0Sigma-Aldrich, TCI>97%
Triphosgene32315-10-9Sigma-Aldrich>98%
1,1'-Carbonyldiimidazole (CDI)530-62-1Sigma-Aldrich>97%
Dimethyl sulfate77-78-1Sigma-Aldrich>99%
Potassium Carbonate (anhydrous)584-08-7Fisher Scientific>99%
Tetrahydrofuran (THF), anhydrous109-99-9Sigma-Aldrich>99.9%
N,N-Dimethylformamide (DMF), anhydrous68-12-2Sigma-Aldrich>99.8%
Ethyl acetate141-78-6VWRHPLC Grade
Hexanes110-54-3VWRHPLC Grade
Hydrochloric acid (concentrated)7647-01-0Fisher Scientific37%
Sodium Hydroxide1310-73-2Fisher Scientific>97%
PART 1: Cyclization to form 2-Oxo-2,3-dihydro-benzooxazole-5-carboxylic acid (Intermediate)

Principle: This step involves the formation of the benzoxazolinone ring. The ortho-amino and hydroxyl groups of the starting material will react with a carbonylating agent to form a cyclic carbamate. Triphosgene is a solid, safer alternative to phosgene gas, while 1,1'-Carbonyldiimidazole (CDI) is a milder, non-phosgene-based reagent that can also effect this transformation.[5][6] The use of a non-protic solvent like THF is recommended to avoid unwanted side reactions with the reactive carbonylating agent.

Workflow Diagram:

Cyclization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep1 Dissolve 4-amino-3-hydroxybenzoic acid in anhydrous THF prep2 Cool solution to 0°C prep1->prep2 react1 Slowly add Triphosgene (or CDI) solution prep2->react1 react2 Stir at 0°C, then warm to RT react1->react2 react3 Monitor reaction by TLC react2->react3 workup1 Quench reaction with water react3->workup1 workup2 Acidify with HCl workup1->workup2 workup3 Extract with Ethyl Acetate workup2->workup3 workup4 Dry organic layer and concentrate workup3->workup4 workup5 Purify by recrystallization or chromatography workup4->workup5

Caption: Workflow for the cyclization step.

Step-by-Step Protocol:

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 4-amino-3-hydroxybenzoic acid (1.0 eq) in anhydrous THF.

  • Cooling: Cool the resulting suspension to 0°C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve triphosgene (0.4 eq) or CDI (1.1 eq) in anhydrous THF. Add this solution dropwise to the cooled suspension of the starting material over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes with a few drops of acetic acid. The starting material should be consumed, and a new, less polar spot should appear.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the THF.

  • Isolation: Acidify the remaining aqueous solution to pH 2-3 with 1M HCl. A precipitate should form.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

PART 2: N-Methylation to form this compound (Final Product)

Principle: This step introduces the methyl group onto the nitrogen atom of the benzoxazolinone ring. This is a standard nucleophilic substitution reaction where the deprotonated nitrogen acts as a nucleophile, attacking the methylating agent. Dimethyl sulfate is a potent and cost-effective methylating agent. The reaction is typically carried out in the presence of a base, such as potassium carbonate, to deprotonate the nitrogen.[7] DMF is a suitable polar aprotic solvent for this type of reaction.

Workflow Diagram:

Methylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep1 Dissolve intermediate in anhydrous DMF prep2 Add anhydrous K2CO3 prep1->prep2 react1 Add Dimethyl Sulfate dropwise prep2->react1 react2 Heat reaction to 50-60°C react1->react2 react3 Monitor reaction by TLC react2->react3 workup1 Cool and pour into ice-water react3->workup1 workup2 Acidify with HCl to precipitate product workup1->workup2 workup3 Filter the solid workup2->workup3 workup4 Wash with cold water and dry workup3->workup4 workup5 Purify by recrystallization workup4->workup5

Caption: Workflow for the N-methylation step.

Step-by-Step Protocol:

  • Preparation: To a solution of 2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

  • Reagent Addition: Stir the suspension at room temperature for 30 minutes, then add dimethyl sulfate (1.2 eq) dropwise. Caution: Dimethyl sulfate is toxic and should be handled with extreme care in a fume hood.

  • Reaction: Heat the reaction mixture to 50-60°C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-water.

  • Isolation: Acidify the aqueous solution to pH 2-3 with 1M HCl. The product should precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any remaining DMF and salts, and dry under vacuum. The final product can be purified by recrystallization from a suitable solvent like ethanol.

Characterization and Data

The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques.

Table of Expected Properties:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Appearance
4-Amino-3-hydroxybenzoic acidC₇H₇NO₃153.14Tan powder
2-Oxo-2,3-dihydro-benzooxazole-5-carboxylic acidC₈H₅NO₄179.13Off-white solid
This compoundC₉H₇NO₄193.16White to off-white solid

Analytical Methods:

  • ¹H and ¹³C NMR: To confirm the chemical structure and the success of the cyclization and methylation steps.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the appearance of the cyclic carbamate carbonyl (~1750-1770 cm⁻¹) and the disappearance of the primary amine stretches.

  • Melting Point: To assess the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound.

Safety and Handling

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Triphosgene is a toxic substance and should be handled with extreme caution. It can release phosgene upon contact with moisture.

  • Dimethyl sulfate is a potent alkylating agent and is carcinogenic and corrosive. Use with extreme caution and have a quenching solution (e.g., aqueous ammonia) readily available.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This document provides a comprehensive, though proposed, guide for the synthesis of this compound. The outlined two-step protocol, based on established chemical reactions, offers a logical and feasible route for researchers. It is crucial that this protocol is first optimized on a small scale and that all intermediates and the final product are rigorously characterized to validate the synthesis.

References

  • Baucom, K. D., Jones, S. C., & Roberts, S. W. (2016). 1,1'-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[1][5][6]Triazolo[4,3-a]pyridines. Organic Letters, 18(3), 560–563. [Link]

  • Organic Chemistry Portal. 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[1][5][6]Triazolo[4,3-a]pyridines. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9990174, 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 137566, 4-Amino-3-hydroxybenzoic acid. [Link]

  • Google Patents.
  • PrepChem.com. Preparation of 4-amino-3-hydroxybenzoic acid. [Link]

Sources

The Versatile Scaffold: 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Heterocycle

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents hinges on the strategic use of versatile molecular building blocks. Among these, heterocyclic scaffolds hold a place of prominence, offering a three-dimensional architecture ripe for functionalization and interaction with biological targets. This technical guide delves into the utility of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid , a compound of significant interest for the synthesis of a new generation of bioactive molecules. Its rigid benzoxazolone core, coupled with a reactive carboxylic acid handle, provides an ideal starting point for the construction of diverse chemical libraries aimed at a spectrum of therapeutic targets. The benzoxazole moiety is a well-established pharmacophore, present in numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the applications and detailed protocols for leveraging this valuable building block in their drug discovery endeavors.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 154780-52-6[3][4]
Molecular Formula C₉H₇NO₄[3][4]
Molecular Weight 193.16 g/mol [3][4]
IUPAC Name 3-methyl-2-oxo-1,3-benzoxazole-5-carboxylic acid[5]
SMILES CN1C2=C(C=CC(=C2)C(=O)O)OC1=O[5]
Appearance Solid-
Solubility Soluble in organic solvents such as DMSO and DMFGeneral Knowledge

Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[5] All manipulations should be performed in a well-ventilated fume hood.

Core Synthetic Transformations: Gateway to Molecular Diversity

The synthetic utility of this compound lies in the reactivity of its carboxylic acid group. This functional handle serves as a versatile anchor point for the introduction of a wide array of substituents through standard and advanced organic reactions. The following sections provide detailed, field-proven protocols for key transformations.

Amide Bond Formation: The Workhorse of Medicinal Chemistry

The formation of an amide bond is one of the most fundamental and frequently employed reactions in drug discovery, enabling the linkage of molecular fragments to build complexity.

This method is a classic and reliable approach for the formation of amides from carboxylic acids and primary or secondary amines.

Materials:

  • This compound (1.0 equiv)

  • Amine of choice (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

  • Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound.

  • Dissolve the starting material in anhydrous DMF.

  • Add the amine, followed by DIPEA, EDC, and HOBt.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide.

Diagram of Amide Coupling Workflow:

AmideCoupling Start Start: Carboxylic Acid + Amine Activation Activation: EDC, HOBt, DIPEA in DMF Start->Activation 1. Reaction Reaction: Room Temp 12-24h Activation->Reaction 2. Workup Work-up: Aqueous Quench & Extraction Reaction->Workup 3. Purification Purification: Column Chromatography Workup->Purification 4. Product Final Product: Amide Derivative Purification->Product 5.

Caption: General workflow for EDC/HOBt mediated amide coupling.

Esterification: Modulating Physicochemical Properties

Esterification of the carboxylic acid can be a crucial step to improve properties such as cell permeability or to act as a protecting group for further transformations.

This is a straightforward method for producing esters, particularly methyl or ethyl esters, using an excess of the corresponding alcohol under acidic conditions.

Materials:

  • This compound (1.0 equiv)

  • Methanol or Ethanol (as solvent and reagent)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Standard glassware for reflux

  • Sodium bicarbonate solution

  • Brine

Step-by-Step Procedure:

  • Suspend this compound in an excess of the desired alcohol (e.g., methanol).

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid.

  • Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude ester.

  • Purify by column chromatography if necessary.

Palladium-Catalyzed Cross-Coupling Reactions: Expanding the Core

To further diversify the molecular scaffold, palladium-catalyzed cross-coupling reactions can be employed. While the carboxylic acid itself is not directly used in these reactions, it can be converted to a suitable handle (e.g., a halide) or the benzoxazole ring can be functionalized prior to the final derivatization of the carboxylic acid. The following protocols are for related benzoxazole systems and can be adapted.

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds. For its application here, one would typically start with a halogenated version of the benzoxazolone core.

Conceptual Workflow:

  • Halogenation: Introduction of a bromine or iodine atom onto the benzoxazole ring.

  • Suzuki Coupling: Reaction of the halogenated benzoxazolone with a boronic acid or ester in the presence of a palladium catalyst and a base.

Diagram of Suzuki Coupling Catalytic Cycle:

SuzukiCycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII Ar-Pd(II)-X(L_n) Pd0->PdII OxAdd Oxidative Addition (Ar-X) PdII_R Ar-Pd(II)-R(L_n) PdII->PdII_R Transmetal Transmetalation (R-B(OR)_2) PdII_R->Pd0 Product Ar-R PdII_R->Product RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This reaction is a cornerstone for the formation of C-N bonds, particularly for the synthesis of arylamines. Similar to the Suzuki coupling, a halogenated precursor is required.

Conceptual Workflow:

  • Halogenation: As described for the Suzuki coupling.

  • Buchwald-Hartwig Amination: Coupling of the halogenated benzoxazolone with a primary or secondary amine using a palladium catalyst, a suitable ligand, and a base.

Applications in Drug Discovery: A Scaffold of Opportunity

The 2-oxo-benzooxazole core is a privileged scaffold in medicinal chemistry, with derivatives reported to exhibit a wide range of biological activities. While specific drugs derived directly from this compound are not yet prominent in the literature, the derivatization of this building block allows for the exploration of chemical space around known bioactive benzoxazolones.

Potential Therapeutic Areas:

  • Oncology: Benzoxazole derivatives have been investigated as potent anticancer agents. For instance, some conjugates have shown excellent cytotoxic activity against cancer cell lines and have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis.[6] The carboxylic acid handle of our title compound is ideal for creating amide-linked conjugates to explore this activity further.

  • Inflammation and Pain: The benzoxazolone scaffold is present in compounds with significant anti-inflammatory and analgesic properties.[2][7] Some derivatives have been shown to be potent inhibitors of cyclooxygenase (COX) enzymes.[8] The ability to readily synthesize a library of amides and esters from this compound allows for systematic structure-activity relationship (SAR) studies to optimize COX inhibition.

  • Anticoagulation: Certain heterocyclic scaffolds, including those related to benzoxazoles, have been explored as direct inhibitors of Factor Xa, a critical enzyme in the coagulation cascade.[1][2][9][10] The structural features of this compound make it an attractive starting point for the design of novel Factor Xa inhibitors.

  • Neurodegenerative Diseases: The receptor-interacting protein 1 (RIP1) kinase is a target of interest in neuroinflammatory and neurodegenerative diseases. A potent and selective inhibitor of RIP1 kinase, GSK'963, features a core structure that could potentially be accessed through synthetic routes involving benzoxazolone-like intermediates.[11][12][13][14]

Diagram of Potential Drug Discovery Pathways:

DrugDiscovery cluster_derivatives Derivative Synthesis cluster_targets Potential Biological Targets BuildingBlock 3-Methyl-2-oxo-2,3-dihydro- benzooxazole-5-carboxylic acid Amides Amide Library BuildingBlock->Amides Amide Coupling Esters Ester Library BuildingBlock->Esters Esterification Coupled Cross-Coupled Analogs BuildingBlock->Coupled Multi-step Synthesis Kinases Kinase Inhibitors (e.g., VEGFR-2, RIP1) Amides->Kinases Enzymes Enzyme Inhibitors (e.g., COX, Factor Xa) Amides->Enzymes Esters->Kinases Coupled->Enzymes Receptors Receptor Modulators Coupled->Receptors

Caption: Synthetic pathways from the building block to potential therapeutic agents.

Conclusion and Future Outlook

This compound represents a building block of high potential in contemporary drug discovery. Its straightforward derivatization through robust and well-established synthetic protocols opens the door to the creation of large and diverse compound libraries. The proven track record of the benzoxazolone scaffold in modulating the activity of key biological targets across multiple therapeutic areas provides a strong rationale for the exploration of novel derivatives. As our understanding of disease biology deepens, the strategic application of such versatile building blocks will be instrumental in the development of the next generation of targeted therapies. This guide provides the foundational knowledge and practical protocols to empower researchers to unlock the full potential of this promising scaffold.

References

  • A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. National Institutes of Health. Available at: [Link]

  • AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN. Semantic Scholar. Available at: [Link]

  • Synthesis and evaluation of a novel PET ligand, a GSK'963 analog, aiming at autoradiography and imaging of the receptor interacting protein kinase 1 in the brain. National Institutes of Health. Available at: [Link]

  • RIVAROXABAN. ORGANIC SPECTROSCOPY INTERNATIONAL. Available at: [Link]

  • 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid. PubChem. Available at: [Link]

  • Characterization of GSK'963: a structurally distinct, potent and selective inhibitor of RIP1 kinase. SciSpace. Available at: [Link]

  • Potent Direct Inhibitors of Factor Xa Based on the Tetrahydroisoquinoline Scaffold. National Institutes of Health. Available at: [Link]

  • Discovery of transition state factor Xa inhibitors as potential anticoagulant agents. PubMed. Available at: [Link]

  • Biological activities of benzoxazole and its derivatives. ResearchGate. Available at: [Link]

  • Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. PubMed Central. Available at: [Link]

  • Repurposing of the RIPK1-Selective Benzo[3][15]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor. National Institutes of Health. Available at: [Link]

  • Studies on novel 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives as potential analgesic and anti-inflammatory agents. PubMed. Available at: [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Publications. Available at: [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. ResearchGate. Available at: [Link]

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The Strategic Utility of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

The benzoxazolone nucleus is a cornerstone in contemporary drug discovery, prized for its rigid, planar structure and versatile chemical handles that allow for intricate molecular tailoring.[1][2] Within this esteemed class of heterocycles, 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid emerges as a particularly valuable building block. Its unique trifunctional architecture—comprising a reactive carboxylic acid, a stable N-methylated lactam, and an aromatic core—offers a gateway to a diverse array of more complex heterocyclic systems.[3] This guide provides an in-depth exploration of the synthesis and application of this key intermediate, offering detailed protocols and mechanistic insights for researchers in medicinal chemistry and materials science. The benzoxazole motif is present in numerous compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5]

Synthesis of the Core Intermediate: A Plausible Pathway

The synthesis logically proceeds in three key stages: esterification of the carboxylic acid to protect it during subsequent steps, N-methylation of the amino group, cyclization to form the benzoxazolone ring, and finally, saponification of the ester to liberate the target carboxylic acid.

A 3-Amino-4-hydroxybenzoic acid B Methyl 3-amino-4-hydroxybenzoate A->B  MeOH, H+ (cat.)   C Methyl 3-(methylamino)-4-hydroxybenzoate B->C  (CH3)2SO4, Base   D Methyl 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate C->D  Triphosgene or CDI, Base   E This compound D->E  LiOH, H2O/THF  

Figure 1: Proposed synthetic pathway to the title compound.

Protocol 1: Synthesis of this compound

Materials:

  • 3-Amino-4-hydroxybenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Dimethyl sulfate

  • Potassium carbonate

  • Triphosgene or 1,1'-Carbonyldiimidazole (CDI)

  • Triethylamine

  • Dichloromethane (DCM, anhydrous)

  • Lithium hydroxide

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (1M)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

Step 1: Esterification

  • Suspend 3-amino-4-hydroxybenzoic acid (1.0 eq) in anhydrous methanol.

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1 eq) as a catalyst.

  • Heat the mixture to reflux for 24 hours.[6]

  • Cool to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 3-amino-4-hydroxybenzoate.

Step 2: N-Methylation

  • Dissolve the ester from Step 1 (1.0 eq) in a suitable solvent like acetone or DMF.

  • Add potassium carbonate (2.5 eq) and stir the suspension.

  • Add dimethyl sulfate (1.2 eq) dropwise at room temperature.

  • Heat the reaction to 50-60 °C and stir for 12-16 hours, monitoring by TLC.

  • After cooling, filter off the base and evaporate the solvent. Purify the residue by column chromatography to obtain methyl 3-(methylamino)-4-hydroxybenzoate.

Step 3: Cyclization

  • Dissolve the N-methylated intermediate (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C and add a solution of triphosgene (0.4 eq) in DCM dropwise. (Caution: Triphosgene is highly toxic). Alternatively, CDI (1.1 eq) can be used as a safer cyclizing agent.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with water, separate the organic layer, wash with 1M HCl and brine, dry over anhydrous sodium sulfate, and concentrate to get the crude cyclized product.

Step 4: Saponification

  • Dissolve the crude methyl ester from Step 3 in a mixture of THF and water.

  • Add lithium hydroxide (1.5 eq) and stir at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.

  • Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • The resulting precipitate is the target carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum.

Application in the Synthesis of Heterocyclic Compounds

The carboxylic acid moiety of the title compound is a versatile handle for the construction of various five- and six-membered heterocycles, primarily through amide bond formation followed by intramolecular cyclization.

Synthesis of Substituted Benzimidazoles

Benzimidazoles are a critical class of heterocycles with a wide range of pharmaceutical applications.[6][7] The title compound can be readily converted into benzimidazole derivatives by coupling with ortho-phenylenediamines, followed by acid-catalyzed cyclization.

cluster_0 Amide Bond Formation cluster_1 Cyclization A 3-Methyl-2-oxo-2,3-dihydro- benzooxazole-5-carboxylic acid B Substituted o-Phenylenediamine C Amide Intermediate A->C B->C D Benzimidazole Derivative C->D  Acetic Acid, Heat  

Figure 2: Workflow for the synthesis of benzimidazoles.

Protocol 2: Synthesis of a 2-Substituted Benzimidazole Derivative

Materials:

  • This compound

  • 1,2-Diaminobenzene

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

Procedure:

Step 1: Amide Coupling

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add 1,2-diaminobenzene (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture for 5 minutes, then add HATU (1.2 eq) in one portion.

  • Continue stirring at room temperature for 6-8 hours.

  • Dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude amide intermediate.

Step 2: Cyclodehydration

  • Dissolve the crude amide from Step 1 in glacial acetic acid.

  • Heat the solution to 100-110 °C for 4-6 hours.[8]

  • Cool the reaction mixture and pour it into ice water.

  • Neutralize with a solid base (e.g., sodium bicarbonate) and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify the residue by flash column chromatography to obtain the desired benzimidazole derivative.

ReagentMolar Eq.Purpose
HATU1.2Amide coupling agent
DIPEA3.0Organic base
Acetic AcidSolventCatalyst for cyclization

Table 1: Key reagents and their roles in benzimidazole synthesis.

Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are another class of heterocycles known for their diverse biological activities.[9] A common route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of N-acylhydrazides, which can be prepared from the title carboxylic acid.

A 3-Methyl-2-oxo-2,3-dihydro- benzooxazole-5-carboxylic acid B Acid Hydrazide Intermediate A->B  1. SOCl2  2. Hydrazine Hydrate   C N-Acylhydrazone B->C  Substituted Aldehyde, EtOH   D 1,3,4-Oxadiazole Derivative C->D  Oxidative Cyclization (e.g., I2, K2CO3)  

Figure 3: General scheme for 1,3,4-oxadiazole synthesis.

Protocol 3: Synthesis of a 2,5-Disubstituted 1,3,4-Oxadiazole

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Hydrazine hydrate

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol

  • Iodine

  • Potassium carbonate

  • Dichloromethane (DCM)

Procedure:

Step 1: Formation of Acid Hydrazide

  • Gently reflux the title carboxylic acid (1.0 eq) in an excess of thionyl chloride for 2 hours. Remove the excess SOCl₂ under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in DCM and add it dropwise to a cooled (0 °C) solution of hydrazine hydrate (2.0 eq) in DCM.

  • Stir for 2-3 hours, allowing the reaction to warm to room temperature.

  • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the acid hydrazide.

Step 2: Formation of N-Acylhydrazone

  • Dissolve the acid hydrazide (1.0 eq) and an aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 eq) in ethanol.

  • Add a catalytic amount of acetic acid and reflux for 4-6 hours.

  • Cool the mixture to room temperature. The N-acylhydrazone product will often precipitate and can be collected by filtration.

Step 3: Oxidative Cyclization

  • To a solution of the N-acylhydrazone (1.0 eq) in a suitable solvent like DMF or ethanol, add potassium carbonate (2.0 eq) and iodine (1.2 eq).[10]

  • Heat the reaction mixture to 80-100 °C for 2-4 hours.

  • After cooling, quench the reaction with a solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with ethyl acetate, wash with water and brine, dry, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to yield the 1,3,4-oxadiazole derivative.

StepKey TransformationCommon Reagents
1Carboxylic Acid to Acid HydrazideSOCl₂, Hydrazine
2Hydrazide to HydrazoneAldehyde, EtOH
3Hydrazone to OxadiazoleI₂, K₂CO₃

Table 2: Summary of key transformations for 1,3,4-oxadiazole synthesis.

Conclusion and Future Outlook

This compound stands as a potent and versatile intermediate for the synthesis of complex heterocyclic molecules. Its strategic importance lies in its ability to serve as a rigid scaffold onto which diverse functionalities can be appended, primarily through transformations of its carboxylic acid group. The protocols detailed herein provide a foundational framework for researchers to explore the synthesis of novel benzimidazole and 1,3,4-oxadiazole derivatives. The continued exploration of this building block is anticipated to yield new chemical entities with significant potential in medicinal chemistry and materials science, further cementing the legacy of the benzoxazolone core in modern synthetic chemistry.

References

  • Štefane, B., & Polanc, S. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19333–19343. [Link]

  • Štefane, B., & Polanc, S. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19333–19343. [Link]

  • ResearchGate. (n.d.). Various pathways for benzoxazole synthesis using 2-aminophenol with different substrates. [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24581-24623. [Link]

  • ResearchGate. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [Link]

  • Nguyen, T. H., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 21588. [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. [Link]

  • ResearchGate. (2010). A Simple and Efficient One-Step Synthesis of Benzoxazoles and Benzimidazoles from Carboxylic Acids. [Link]

  • ResearchGate. (2020). What is the best way to convert aromatic carboxylic acid derivatives into 1,3,4-oxadiazole?[Link]

  • Odame, F., et al. (2015). Benzimidazole or Diamide From a Reaction of Diamines and Carboxylic Acids or Acid Chlorides: Crystal Structures and Theoretical Studies. Acta Chimica Slovenica, 62(4), 986-994. [Link]

  • MDPI. (2023). Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Link]

  • MDPI. (2022). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

  • O'Connor, C. J., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12154–12166. [Link]

  • Bruce, L. P., et al. (2021). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. [Link]

  • ResearchGate. (n.d.). What is the best way to convert aromatic carboxylic acid derivatives into1,3,4-oxadiazole?[Link]

  • O'Connor, C. J., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12154–12166. [Link]

  • Google Patents. (2020). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.
  • ResearchGate. (2015). (PDF) Benzimidazole or Diamide From a Reaction of Diamines and Carboxylic Acids or Acid Chlorides: Crystal Structures and Theoretical Studies. [Link]

  • Chemistry Stack Exchange. (2020). Reaction of diamines with carboxylic acids to form imidazole. [Link]

  • ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. [Link]

  • Bruce, L. P., et al. (2021). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 12(20), 7146-7153. [Link]

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Application Notes and Protocols for 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid: Exploring Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Forward-Looking Statement

This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential therapeutic applications of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid. It is important to note that while the benzoxazolone scaffold is a recognized pharmacophore with a diverse range of biological activities, the specific compound, this compound, is a relatively understudied molecule.[1][2][3] The application notes and protocols outlined herein are based on the established activities of structurally related benzoxazolone derivatives and are intended to serve as a foundational framework for initiating research into its therapeutic potential. All proposed experiments are for research purposes only and require rigorous validation.

Introduction to the Benzoxazolone Scaffold

The benzoxazolone nucleus is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[3] Derivatives of this scaffold have been reported to exhibit anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3] This diverse bioactivity stems from the ability of the benzoxazolone ring system to interact with various biological targets. This guide will focus on two promising, yet speculative, therapeutic avenues for this compound: as an anti-inflammatory agent and as a potential anticancer compound.

Potential Therapeutic Application 1: Anti-inflammatory Agent

The anti-inflammatory potential of benzoxazolone derivatives has been linked to the inhibition of key enzymes in the inflammatory cascade, namely soluble Epoxide Hydrolase (sEH) and Cyclooxygenase-2 (COX-2).[4][5]

As a Potential Soluble Epoxide Hydrolase (sEH) Inhibitor

Scientific Rationale: Soluble epoxide hydrolase is a cytosolic enzyme that metabolizes anti-inflammatory and analgesic epoxy fatty acids (EpFAs) into their less active diol counterparts. Inhibition of sEH stabilizes and increases the endogenous levels of EpFAs, thereby exerting anti-inflammatory effects. Several substituted benzoxazolone derivatives have been identified as potent sEH inhibitors.[4][6]

Hypothetical Signaling Pathway:

sEH_Inhibition_Pathway AA Arachidonic Acid CYP450 CYP450 Epoxygenase AA->CYP450 EpFAs Epoxy Fatty Acids (EpETrEs, EETs) CYP450->EpFAs sEH Soluble Epoxide Hydrolase (sEH) EpFAs->sEH Hydrolysis Anti_Inflammation Anti-inflammatory Effects EpFAs->Anti_Inflammation Diols Diols (DHETs) sEH->Diols Inflammation Inflammation Diols->Inflammation Compound 3-Methyl-2-oxo-2,3-dihydro- benzooxazole-5-carboxylic acid Compound->sEH Inhibition

Caption: Hypothetical mechanism of sEH inhibition.

Experimental Workflow:

sEH_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Prep_Compound Prepare stock solution of 3-Methyl-2-oxo-2,3-dihydro- benzooxazole-5-carboxylic acid Dispense_Compound Dispense compound dilutions and controls into 96-well plate Prep_Compound->Dispense_Compound Prep_Enzyme Reconstitute and dilute human recombinant sEH Add_Enzyme Add diluted sEH to wells Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare sEH substrate working solution Add_Substrate Initiate reaction with sEH substrate Prep_Substrate->Add_Substrate Dispense_Compound->Add_Enzyme Incubate Pre-incubate at 30°C Add_Enzyme->Incubate Incubate->Add_Substrate Measure_Fluorescence Measure fluorescence kinetically (Ex/Em = 330/465 nm) Add_Substrate->Measure_Fluorescence Calculate_Activity Calculate percent inhibition Measure_Fluorescence->Calculate_Activity Determine_IC50 Determine IC50 value Calculate_Activity->Determine_IC50

Caption: Workflow for sEH inhibitor screening assay.

Protocol: Fluorometric Soluble Epoxide Hydrolase (sEH) Inhibitor Screening Assay

This protocol is adapted from commercially available kits and published methodologies.[1][7]

Materials:

  • This compound

  • Human recombinant sEH

  • sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)

  • sEH assay buffer

  • Positive control sEH inhibitor (e.g., AUDA)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in sEH assay buffer to obtain a range of test concentrations (e.g., 0.1 nM to 100 µM).

  • Assay Plate Setup: In a 96-well plate, add 10 µL of each compound dilution. Include wells for vehicle control (DMSO), positive control (AUDA), and a no-enzyme control (assay buffer only).

  • Enzyme Addition: Dilute the human recombinant sEH in sEH assay buffer according to the manufacturer's instructions. Add 170 µL of the diluted enzyme solution to each well, except the no-enzyme control wells.

  • Pre-incubation: Incubate the plate at 30°C for 5 minutes.

  • Reaction Initiation: Prepare the sEH substrate solution in assay buffer. Initiate the enzymatic reaction by adding 20 µL of the substrate solution to all wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity kinetically for 10-20 minutes at an excitation wavelength of 330 nm and an emission wavelength of 465 nm.[7][8]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Determine the percent inhibition for each compound concentration using the following formula: % Inhibition = [1 - (Rate of sample / Rate of vehicle control)] x 100

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Expected Results: A potent sEH inhibitor would exhibit a low IC50 value, indicating that a low concentration of the compound is required to inhibit 50% of the sEH enzyme activity.

Parameter Hypothetical Value
Test CompoundThis compound
IC50To be determined
Positive Control (AUDA) IC50~50 nM
As a Potential Cyclooxygenase-2 (COX-2) Inhibitor

Scientific Rationale: Cyclooxygenase-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[9][10] Several benzoxazole derivatives have been investigated as COX-2 inhibitors.[10]

Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This protocol is based on commercially available kits.[11][12][13]

Materials:

  • This compound

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • Arachidonic Acid (substrate)

  • Positive control COX-2 inhibitor (e.g., Celecoxib)

  • 96-well white or black opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series in COX Assay Buffer.

  • Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor according to the kit manufacturer's instructions.

  • Assay Plate Setup: Add 10 µL of the diluted test compound, vehicle control (DMSO), or positive control (Celecoxib) to the appropriate wells. Then, add 80 µL of the Reaction Mix to all wells.

  • Enzyme Addition: Add 10 µL of diluted human recombinant COX-2 enzyme to all wells except the background control.

  • Reaction Initiation: Start the reaction by adding 10 µL of arachidonic acid solution to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[12]

  • Data Analysis: Calculate the rate of reaction and percent inhibition as described for the sEH assay. Determine the IC50 value from the dose-response curve.

Expected Results: A selective COX-2 inhibitor will show a significantly lower IC50 value for COX-2 compared to COX-1 (a separate assay would be required to determine COX-1 inhibition and selectivity).

Parameter Hypothetical Value
Test CompoundThis compound
COX-2 IC50To be determined
Positive Control (Celecoxib) IC50~0.45 µM

Potential Therapeutic Application 2: Anticancer Agent

The benzoxazolone scaffold is present in numerous compounds with demonstrated anticancer activity.[3][14][15] The proposed mechanism of action often involves the induction of apoptosis in cancer cells.

Scientific Rationale: The cytotoxic effects of benzoxazolone derivatives against various cancer cell lines have been documented.[14][16] The MTT assay is a standard colorimetric method to assess cell viability and provides a quantitative measure of a compound's cytotoxic potential.[17][18]

Experimental Workflow:

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_mtt_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed cancer cells in a 96-well plate Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compound Treat cells with various concentrations of the test compound Incubate_24h->Add_Compound Incubate_48h Incubate for 48 hours Add_Compound->Incubate_48h Add_MTT Add MTT reagent to each well Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_Viability Calculate percent cell viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Protocol: MTT Assay for Cytotoxicity Screening

This protocol is a standard procedure for assessing the in vitro anticancer activity of a compound.[17][18]

Materials:

  • This compound

  • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear, flat-bottom microplate

  • Microplate reader (absorbance)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include vehicle control and untreated control wells.

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100

    • Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value.

Expected Results: A compound with significant cytotoxic activity will have a low IC50 value, indicating its potency in killing cancer cells.

Parameter Hypothetical Value
Test CompoundThis compound
Cell LineMCF-7
IC50To be determined

Conclusion

The application notes and protocols provided in this guide offer a comprehensive starting point for investigating the potential therapeutic uses of this compound. Based on the well-established bioactivity of the benzoxazolone scaffold, exploring its efficacy as an anti-inflammatory agent through sEH and COX-2 inhibition, and as an anticancer agent, are logical and promising research directions. Rigorous experimental validation of these hypotheses is essential to elucidate the true therapeutic potential of this specific molecule.

References

  • Synthesis and biological activity of 4-substituted benzoxazolone derivatives as a new class of sEH inhibitors with high anti-inflammatory activity in vivo. [Link]

  • 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. [Link]

  • Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic. Journal of Medicinal and Chemical Sciences. [Link]

  • Synthesis and biological profile of benzoxazolone derivatives. ResearchGate. [Link]

  • Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors. ACS Omega. [Link]

  • 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid. PubChem. [Link]

  • 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Bentham Science Publishers. [Link]

  • Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells. Bentham Science Publishers. [Link]

  • Anticancer activity of benzoxazole derivative (2015 onwards): a review. ResearchGate. [Link]

  • Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. [Link]

  • Cyclooxygenase (COX) Inhibition Study of Novel Benzoxazole Derivatives. Nanotechnology Perceptions. [Link]

  • Synthesis of Novel 2(3H)-Benzoxazolone Mannich Bases as Potential Agents for Future Studies of Cancer Treatment. Journal of Pharmaceutical Research International. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC - NIH. [Link]

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry (RSC Publishing). [Link]

  • Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening. Agilent. [Link]

  • 2-(3h)-oxazolone derivatives and their use as cox-2 inhibitors.
  • Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits. PubMed Central. [Link]

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Application Notes and Protocols for the Synthesis of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid, a key intermediate in the development of various pharmaceutical agents. The synthesis is presented as a two-step process commencing with the cyclization of 3-amino-4-hydroxybenzoic acid to form the benzoxazolone core, followed by a regioselective N-methylation. This guide offers a detailed reaction mechanism for each step, supported by established chemical principles. Furthermore, it includes detailed, step-by-step protocols for the synthesis and purification of the target molecule, designed to be robust and reproducible in a standard laboratory setting.

Introduction

The benzoxazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The incorporation of a methyl group at the 3-position and a carboxylic acid at the 5-position of the benzoxazolone ring system yields this compound[2], a versatile building block for drug discovery. Its structural features allow for further chemical modifications, making it a valuable precursor for the synthesis of a diverse range of therapeutic candidates.

This guide is intended for researchers and professionals in the field of organic synthesis and drug development. It aims to provide not just a procedural outline, but also a deeper understanding of the underlying reaction mechanisms, enabling users to troubleshoot and adapt the protocols to their specific needs.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a two-step reaction sequence starting from 3-amino-4-hydroxybenzoic acid.

Overall Synthesis Start 3-Amino-4-hydroxybenzoic acid Intermediate 2-Oxo-2,3-dihydro-benzooxazole- 5-carboxylic acid Start->Intermediate Step 1: Cyclization (e.g., Triphosgene, Base) Product 3-Methyl-2-oxo-2,3-dihydro- benzooxazole-5-carboxylic acid Intermediate->Product Step 2: N-Methylation (e.g., Dimethyl Sulfate, Base)

Caption: Overall two-step synthesis of the target compound.

Part 1: Synthesis of 2-Oxo-2,3-dihydro-benzooxazole-5-carboxylic acid

Reaction Mechanism

The formation of the benzoxazolone ring from 3-amino-4-hydroxybenzoic acid is achieved through a cyclization reaction, typically employing a phosgene equivalent such as triphosgene. The reaction proceeds through the formation of a carbamate intermediate, which then undergoes intramolecular cyclization.

The mechanism can be broken down into the following key steps:

  • Activation of Triphosgene: In the presence of a base (e.g., triethylamine), triphosgene is activated to form phosgene in situ.

  • Nucleophilic Attack by the Amino Group: The amino group of 3-amino-4-hydroxybenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene to form an isocyanate intermediate.

  • Intramolecular Cyclization: The hydroxyl group then attacks the isocyanate, leading to the formation of a cyclic carbamate.

  • Proton Transfer and Ring Closure: A final proton transfer and loss of a leaving group results in the stable 2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid.

Cyclization_Mechanism cluster_0 Step 1: Formation of Isocyanate Intermediate cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Formation of Benzoxazolone A 3-Amino-4-hydroxybenzoic acid C Isocyanate Intermediate A->C Nucleophilic attack B Phosgene (from Triphosgene) D Isocyanate Intermediate E Cyclic Intermediate D->E Intramolecular nucleophilic attack by -OH F Cyclic Intermediate G 2-Oxo-2,3-dihydro-benzooxazole- 5-carboxylic acid F->G Proton transfer and loss of HCl

Caption: Mechanism of benzoxazolone ring formation.

Experimental Protocol

Materials:

  • 3-Amino-4-hydroxybenzoic acid

  • Triphosgene

  • Triethylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 3-amino-4-hydroxybenzoic acid (1 equivalent) in anhydrous THF under a nitrogen atmosphere at 0 °C, add triethylamine (2.5 equivalents).

  • In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous THF.

  • Add the triphosgene solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-Oxo-2,3-dihydro-benzooxazole-5-carboxylic acid.

Part 2: Synthesis of this compound

Reaction Mechanism

The N-methylation of 2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid is a nucleophilic substitution reaction. The nitrogen atom of the benzoxazolone ring, after deprotonation by a base, acts as a nucleophile and attacks the methyl group of the methylating agent (e.g., dimethyl sulfate).

The key steps of the mechanism are:

  • Deprotonation: A base, such as sodium bicarbonate or potassium carbonate, deprotonates the nitrogen atom of the benzoxazolone ring, forming a nucleophilic anion.

  • Nucleophilic Attack: The resulting anion attacks the electrophilic methyl group of dimethyl sulfate in an SN2 reaction.

  • Product Formation: The methyl group is transferred to the nitrogen atom, and a sulfate anion is displaced, yielding the final product, this compound.

N_Methylation_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack cluster_2 Step 3: Product Formation A 2-Oxo-2,3-dihydro-benzooxazole- 5-carboxylic acid C Benzoxazolone Anion A->C Proton abstraction B Base (e.g., NaHCO3) D Benzoxazolone Anion F Transition State D->F E Dimethyl Sulfate E->F G Transition State H 3-Methyl-2-oxo-2,3-dihydro- benzooxazole-5-carboxylic acid G->H Formation of N-C bond and loss of leaving group

Caption: Mechanism of N-methylation of the benzoxazolone.

Experimental Protocol

Materials:

  • 2-Oxo-2,3-dihydro-benzooxazole-5-carboxylic acid

  • Dimethyl sulfate

  • Sodium bicarbonate

  • Acetone

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of 2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid (1 equivalent) and sodium bicarbonate (2 equivalents) in acetone, add dimethyl sulfate (1.2 equivalents) dropwise at room temperature.[3][4]

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield this compound.

Physicochemical Data and Safety Information

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberSafety Precautions
This compoundC₉H₇NO₄193.16154780-52-6Causes skin and serious eye irritation. May cause respiratory irritation.[2]
3-Amino-4-hydroxybenzoic acidC₇H₇NO₃153.141571-69-3Standard laboratory safety procedures should be followed.
TriphosgeneC₃Cl₆O₃296.7532315-10-9Highly toxic and corrosive. Handle with extreme caution in a well-ventilated fume hood.
Dimethyl sulfateC₂H₆O₄S126.1377-78-1Toxic, corrosive, and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood.

Conclusion

The synthetic route and detailed protocols provided in this document offer a reliable and well-understood method for the preparation of this compound. By understanding the underlying reaction mechanisms, researchers can effectively implement and, if necessary, adapt these procedures for their specific research and development needs. Adherence to the safety precautions outlined is paramount when handling the hazardous reagents involved in this synthesis.

References

  • Preparation method of 3-amino-4-hydroxybenzoic acid.
  • Synthesis of 3-alkylbenzoxazolones from N-alkyl-N-arylhydroxylamines by contiguous O-trichloroacetylation, trichloroacetoxy ortho-shift, and cyclization sequence. PubMed. (URL: [Link])

  • Preparation of 3-amino-4-hydroxybenzoic acids.
  • Preparation of 3-amino-4-hydroxybenzoic acids - European Patent Office. (URL: [Link])

  • Synthesis of thermotropic polybenzoxazole using 3-amino-4-hydroxybenzoic acid. ResearchGate. (URL: [Link])

  • 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid. PubChem. (URL: [Link])

  • N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. Bentham Science. (URL: not available)
  • Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. PMC - NIH. (URL: [Link])

  • Synthesis of 3-amino-4-hydroxyl benzoic acid phosphate. ResearchGate. (URL: [Link])

  • 1a. 3-Amino-4-Hydroxybenzoic Acid. Scribd. (URL: [Link])

  • Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. KOPS. (URL: [Link])

  • N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. ResearchGate. (URL: [Link])

  • Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. PMC - NIH. (URL: [Link])

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Application Notes and Protocols for the Large-Scale Synthesis of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzoxazolone Scaffold

The benzoxazolone structural motif is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its unique physicochemical properties make it a versatile scaffold for designing drugs with a wide range of therapeutic applications. This guide provides a comprehensive overview and detailed protocols for the large-scale synthesis of a key benzoxazolone derivative, 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid, a valuable building block in the development of novel therapeutics.

Strategic Approach to Large-Scale Synthesis

The successful and safe large-scale synthesis of this compound hinges on a carefully planned multi-step process. This guide outlines a robust and scalable synthetic route, commencing with the preparation of the key precursor, 4-amino-3-hydroxybenzoic acid, followed by the crucial cyclization to form the benzoxazolone ring, and culminating in the selective N-methylation to yield the final product. Each step has been designed with considerations for industrial applicability, focusing on cost-effectiveness, safety, and environmental impact.

Overall Synthetic Pathway

Synthetic Pathway A 3-Nitro-4-chlorobenzoic Acid B 4-Amino-3-hydroxybenzoic Acid A->B 1. Hydrolysis 2. Reduction C 2-Oxo-2,3-dihydro-benzooxazole-5-carboxylic Acid B->C Cyclization D This compound C->D N-Methylation

Caption: Overall synthetic route for this compound.

Part 1: Synthesis of the Key Precursor: 4-Amino-3-hydroxybenzoic Acid

The synthesis of the pivotal starting material, 4-amino-3-hydroxybenzoic acid, is a critical first stage. A scalable and reliable method involves a two-step process starting from the commercially available 3-nitro-4-chlorobenzoic acid.

Step 1.1: Hydrolysis of 3-Nitro-4-chlorobenzoic Acid

The initial step involves the nucleophilic aromatic substitution of the chlorine atom with a hydroxyl group. This is achieved by reacting 3-nitro-4-chlorobenzoic acid with a strong base, such as sodium hydroxide, in an aqueous medium at elevated temperatures. The subsequent acidification precipitates the 3-nitro-4-hydroxybenzoic acid intermediate.

Step 1.2: Reduction of 3-Nitro-4-hydroxybenzoic Acid

The nitro group of 3-nitro-4-hydroxybenzoic acid is then reduced to an amino group to yield 4-amino-3-hydroxybenzoic acid. For large-scale production, catalytic hydrogenation is the preferred method due to its efficiency and cleaner reaction profile compared to stoichiometric reducing agents like tin chloride.[1] A patent describes a method involving pressurized reduction with a palladium on carbon (Pd/C) catalyst.[2]

Experimental Protocol: Large-Scale Synthesis of 4-Amino-3-hydroxybenzoic Acid

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
3-Nitro-4-chlorobenzoic Acid201.5620.16100
Sodium Hydroxide40.0016.00400
Concentrated Hydrochloric Acid36.46As needed-
10% Palladium on Carbon-1.0 (wet)-
Hydrogen Gas2.02As needed-
Water18.02As needed-

Workflow Diagram:

Precursor Synthesis Workflow cluster_hydrolysis Step 1.1: Hydrolysis cluster_reduction Step 1.2: Reduction A Charge Reactor with 3-nitro-4-chlorobenzoic acid, NaOH, and Water B Heat to Reflux (approx. 100-105 °C) A->B C Cool and Acidify with HCl to pH 1-2 B->C D Filter and Wash the Precipitate C->D E Dry the Intermediate: 3-Nitro-4-hydroxybenzoic Acid D->E F Charge Autoclave with Intermediate, Water, and Pd/C Catalyst G Pressurize with Hydrogen Gas and Heat F->G H Monitor Hydrogen Uptake G->H I Cool, Vent, and Filter off Catalyst H->I J Acidify Filtrate and Isolate Product I->J K Wash and Dry: 4-Amino-3-hydroxybenzoic Acid J->K

Caption: Workflow for the synthesis of 4-Amino-3-hydroxybenzoic Acid.

Procedure:

Step 1.1: Hydrolysis

  • Charge a suitable glass-lined reactor with 20.16 kg (100 mol) of 3-nitro-4-chlorobenzoic acid, 16.00 kg (400 mol) of sodium hydroxide, and 100 L of water.

  • Heat the mixture to reflux (approximately 100-105 °C) and maintain for 4-6 hours, monitoring the reaction progress by HPLC.

  • Cool the reaction mixture to room temperature.

  • Carefully add concentrated hydrochloric acid to adjust the pH to 1-2, causing the precipitation of 3-nitro-4-hydroxybenzoic acid.

  • Filter the precipitate and wash thoroughly with cold water until the washings are neutral.

  • Dry the solid under vacuum at 60-70 °C to a constant weight.

Step 1.2: Reduction

  • In a high-pressure autoclave, charge the dried 3-nitro-4-hydroxybenzoic acid from the previous step, 1.0 kg of 10% Pd/C (50% wet), and 150 L of deionized water.

  • Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 5-10 bar).

  • Heat the mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a bed of celite to remove the catalyst.

  • Adjust the pH of the filtrate with an appropriate acid or base to precipitate the 4-amino-3-hydroxybenzoic acid.

  • Filter the product, wash with cold water, and dry under vacuum at 50-60 °C.

Part 2: Cyclization to form 2-Oxo-2,3-dihydro-benzooxazole-5-carboxylic Acid

The formation of the benzoxazolone ring is a key transformation in this synthesis. For large-scale production, using urea as the cyclizing agent is an attractive option due to its low cost and relatively safe handling compared to phosgene or its derivatives. The reaction proceeds by heating 4-amino-3-hydroxybenzoic acid with an excess of urea, which serves as a source of carbonyl for the cyclization.[3][4]

Experimental Protocol: Large-Scale Cyclization

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
4-Amino-3-hydroxybenzoic Acid153.1415.31100
Urea60.0618.02300
High-boiling solvent (e.g., NMP)-As needed-

Workflow Diagram:

Cyclization Workflow A Charge Reactor with 4-amino-3-hydroxybenzoic acid, Urea, and Solvent B Heat to 180-200 °C A->B C Monitor Reaction Progress by TLC/HPLC B->C D Cool the Reaction Mixture C->D E Precipitate Product by adding Water/Anti-solvent D->E F Filter and Wash the Crude Product E->F G Recrystallize and Dry: 2-Oxo-2,3-dihydro-benzooxazole-5-carboxylic Acid F->G

Caption: Workflow for the cyclization reaction.

Procedure:

  • Charge a suitable reactor with 15.31 kg (100 mol) of 4-amino-3-hydroxybenzoic acid, 18.02 kg (300 mol) of urea, and a suitable high-boiling solvent like N-methyl-2-pyrrolidone (NMP) to facilitate stirring and heat transfer.

  • Heat the mixture to 180-200 °C with good agitation. Ammonia will be evolved during the reaction.

  • Maintain the temperature and monitor the reaction by TLC or HPLC until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to below 100 °C.

  • Slowly add water or another suitable anti-solvent to precipitate the crude product.

  • Filter the solid, wash thoroughly with water to remove any unreacted urea and solvent.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Oxo-2,3-dihydro-benzooxazole-5-carboxylic Acid.

  • Dry the purified product under vacuum.

Part 3: N-Methylation to Yield the Final Product

The final step is the selective methylation of the nitrogen atom of the benzoxazolone ring. Dimethyl sulfate is a powerful and cost-effective methylating agent for industrial-scale reactions.[5] The reaction is typically carried out in the presence of a base to deprotonate the nitrogen, making it nucleophilic.

CAUTION: Dimethyl sulfate is highly toxic and a suspected carcinogen.[6] All handling must be done in a well-ventilated fume hood with appropriate personal protective equipment. Methyl iodide is another potential methylating agent, but it is also toxic and has been associated with neuropsychiatric effects.[7][8]

Experimental Protocol: Large-Scale N-Methylation

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
2-Oxo-2,3-dihydro-benzooxazole-5-carboxylic Acid179.1317.91100
Dimethyl Sulfate126.1313.87110
Sodium Carbonate (anhydrous)105.9921.20200
Acetone or other suitable solvent-As needed-

Workflow Diagram:

Methylation Workflow A Charge Reactor with Intermediate, Sodium Carbonate, and Solvent B Heat to Reflux A->B C Slowly Add Dimethyl Sulfate B->C D Continue Reflux and Monitor Reaction C->D E Cool and Filter off Inorganic Salts D->E F Concentrate Filtrate E->F G Recrystallize and Dry: Final Product F->G

Caption: Workflow for the N-methylation reaction.

Procedure:

  • In a large reactor, suspend 17.91 kg (100 mol) of 2-Oxo-2,3-dihydro-benzooxazole-5-carboxylic acid and 21.20 kg (200 mol) of anhydrous sodium carbonate in a suitable solvent like acetone.

  • Heat the suspension to reflux with vigorous stirring.

  • Slowly add 13.87 kg (110 mol) of dimethyl sulfate to the refluxing mixture over a period of 1-2 hours.

  • Continue refluxing for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent to yield pure this compound.

  • Dry the final product under vacuum.

Quality Control and Analytical Methods

Rigorous quality control is essential at each stage of the synthesis.

AnalysisMethodPurpose
Reaction MonitoringTLC, HPLCTo track the consumption of starting materials and formation of products.
Purity AssessmentHPLC, LC-MSTo determine the purity of intermediates and the final product.[9]
Structural Elucidation1H NMR, 13C NMR, IR, Mass SpectrometryTo confirm the chemical structure of the synthesized compounds.
Physical PropertiesMelting Point, AppearanceTo characterize the final product.

Expected Analytical Data for this compound:

  • 1H NMR: Spectral data should be consistent with the assigned structure, showing characteristic peaks for the aromatic protons, the N-methyl group, and the carboxylic acid proton.

  • HPLC: A single major peak indicating high purity.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (193.16 g/mol ).[10]

Safety and Scale-Up Considerations

Scaling up chemical reactions introduces challenges that must be carefully managed.

  • Thermal Management: All exothermic reactions, particularly the hydrolysis and methylation steps, require efficient cooling systems to prevent runaway reactions.

  • Reagent Addition: The controlled addition of hazardous reagents like dimethyl sulfate is crucial for safety and to maintain optimal reaction temperatures.

  • Mixing: Adequate agitation is necessary to ensure homogeneity, especially in large reaction vessels, to avoid localized overheating and side reactions.

  • Waste Disposal: All waste materials, especially those containing residual dimethyl sulfate, must be handled and disposed of according to regulatory guidelines.

Conclusion

This guide provides a detailed and scalable synthetic route for the large-scale production of this compound. By following these protocols and adhering to strict safety measures, researchers and drug development professionals can efficiently and safely produce this valuable chemical intermediate for further research and development.

References

  • Industrial Methylation with Dimethyl Sulfate: A Supplier's Perspective. (n.d.).
  • PubChem. (n.d.). 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3-hydroxybenzoic acid. Retrieved from [Link]

  • MacMillan, J. (2012).
  • PubMed. (n.d.). An efficient and practical N-methylation of amino acid derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Selective Biocatalytic N-Methylation of Unsaturated Heterocycles. Retrieved from [Link]

  • ResearchGate. (2015). Methylation of benzoxazole - I cannot get pure product. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing benzoxazolones-(2)and benzothiazolones-(2).
  • Applichem. (n.d.). 3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 4-amino-3-hydroxybenzoic acid. Retrieved from [Link]

  • Research Square. (n.d.). Carbonyldiimidazole (CDI) Promoted Direct and Instantaneous Thio-esterification of Carboxylic Acid and Thiol at Ambient Temperat. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis and application of novel urea–benzoic acid functionalized magnetic nanoparticles for the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines. RSC Advances, 12(27), 17359–17371.
  • ResearchGate. (2011). N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA.
  • Royal Society of Chemistry. (n.d.). Synthesis and application of novel urea–benzoic acid functionalized magnetic nanoparticles for the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines. Retrieved from [Link]

  • Zhang, et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
  • PubMed. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. The Journal of Organic Chemistry, 78(23), 12220-3.
  • National Center for Biotechnology Information. (n.d.). Methyl iodide - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. Retrieved from [Link]

  • American Journal of Biomedical Science & Pharmaceutical Innovation. (2025).
  • PubMed Central. (2020). Neuropsychiatric manifestations of methyl iodide toxicity.
  • PubMed Central. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. International Journal of Molecular Sciences, 21(20), 7739.
  • National Institutes of Health. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Biotechnology for Biofuels, 14(1), 231.
  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Benzoxazolium, 3-ethyl-2-methyl-, iodide (1:1) - Substance Details. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Formamide Catalyzed Activation of Carboxylic Acids – Versatile and Cost-Efficiency Amidations and Esterifications. Retrieved from [Link]

  • KOPS. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. Retrieved from [Link]

  • MDPI. (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [Link]

  • PubChem. (n.d.). 5-[(E)-(2-Oxo-2,3-Dihydro-1h-Inden-1-Ylidene)methyl]-1,3-Benzodioxole-4-Carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids and 2-(substituted)-3H-imidazo[4,5-b]pyridine-5-carboxylic acids: synthons for fluorescent Hx and aza-Hx amides. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3-amino-4-hydroxybenzoic acid.
  • Jetir.org. (n.d.). Design and Synthesis of new Benzoxazole derivatives. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. Retrieved from [Link]

  • Beyond Pesticides. (2012). Methyl Iodide Uses To Formally End in the U.S. Retrieved from [Link]

  • Google Patents. (n.d.). 3-substituted-4-oxo-3,4-dihydro-imidazo-[5,1-d][1,2,3,5-tetrazine-8-carboxylic acid amides and their use.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid (CAS 154780-52-6). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this compound. Our approach is rooted in practical, field-tested experience to ensure scientific integrity and successful experimental outcomes.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective purification strategies.

PropertyValueSource
Molecular FormulaC₉H₇NO₄[1]
Molecular Weight193.16 g/mol [1]
AppearanceSolid (predicted)[2]
IUPAC Name3-methyl-2-oxo-1,3-benzoxazole-5-carboxylic acid[1]

Frequently Asked Questions (FAQs)

Here we address common questions regarding the purification of this compound.

Q1: What are the most likely impurities in a crude sample of this compound?

A1: The nature of impurities is highly dependent on the synthetic route. A common synthesis involves the reaction of a substituted 2-aminophenol with a source of the carbonyl group.[3] Potential impurities include:

  • Unreacted starting materials: Such as the corresponding 2-aminophenol derivative.

  • Byproducts from side reactions: Incomplete cyclization or alternative reaction pathways can lead to various byproducts.

  • Reagents from the synthesis: For instance, if thionyl chloride is used, residual acids might be present.[3]

  • Solvents: Residual solvents from the reaction or initial work-up.

Q2: How do I choose the best initial purification technique?

A2: The choice of the initial purification technique depends on the physical state of your crude product and the nature of the impurities. For a solid product like this compound, a logical workflow is essential.

purification_workflow start Crude Solid Product acid_base Acid-Base Extraction start->acid_base Remove neutral/basic impurities recrystallization Recrystallization acid_base->recrystallization High purity solid chromatography Column Chromatography acid_base->chromatography Complex mixture or oily solid recrystallization->chromatography Further purification needed pure_product Pure Product recrystallization->pure_product chromatography->pure_product acid_base_extraction start Crude Product in Organic Solvent add_base Add aq. NaHCO₃ & Shake start->add_base separate Separate Layers add_base->separate organic_layer Organic Layer: Neutral/Basic Impurities separate->organic_layer aqueous_layer Aqueous Layer: Carboxylate Salt separate->aqueous_layer acidify Acidify with HCl aqueous_layer->acidify precipitate Precipitated Pure Acid acidify->precipitate filter_dry Filter & Dry precipitate->filter_dry end Pure Product filter_dry->end

Sources

Technical Support Center: Synthesis of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the synthesis of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid. Our focus is on anticipating common experimental challenges and providing scientifically grounded solutions to overcome them, ensuring both high yield and purity.

Overview of the Synthetic Pathway

The synthesis of this compound is typically a two-step process. Understanding this workflow is critical for effective troubleshooting.

  • Step 1: Cyclization. Formation of the benzooxazolone core by reacting 4-Amino-3-hydroxybenzoic acid with a carbonylating agent to yield 2-Oxo-2,3-dihydro-benzooxazole-5-carboxylic acid.

  • Step 2: N-Methylation. Selective methylation of the nitrogen atom at the 3-position of the benzooxazolone ring system.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: N-Methylation A 4-Amino-3-hydroxybenzoic acid B 2-Oxo-2,3-dihydro-benzooxazole- 5-carboxylic acid A->B  + Carbonylating Agent (e.g., Urea, CDI) C 3-Methyl-2-oxo-2,3-dihydro-benzooxazole- 5-carboxylic acid (Target) B->C  + Methylating Agent (e.g., DMS, MeI)

Caption: General two-step synthetic workflow.

Frequently Asked Questions & Troubleshooting Guides

Part 1: Issues in the Cyclization Step (Precursor Synthesis)

Question 1: My yield is extremely low, and my main isolated product seems to have lost its carboxylic acid group. What is causing this decarboxylation?

Expert Analysis: This is a classic and frequent side reaction, particularly when synthesizing aromatic carboxylic acids with activating ortho/para substituents like hydroxyl (-OH) and amino (-NH2) groups. High temperatures and strong acidic conditions significantly promote the loss of CO2 from the aromatic ring. The use of aggressive cyclization promoters like polyphosphoric acid (PPA) is a common cause of significant decarboxylation, sometimes becoming the dominant reaction pathway.[1][2]

Troubleshooting Guide:

  • Reagent Selection: Avoid harsh acidic catalysts. Opt for milder carbonylating agents that allow for lower reaction temperatures. Urea is a cost-effective and common choice, while 1,1'-Carbonyldiimidazole (CDI) offers even milder conditions, though at a higher cost.

  • Temperature Control: Strictly control the reaction temperature. If using urea, the reaction typically involves a thermal melt; monitor it closely to avoid exceeding the optimal temperature, which can trigger decarboxylation.

  • Solvent Choice: High-boiling point solvents can facilitate the high temperatures that lead to decarboxylation. If possible, select a protocol that uses a lower-boiling solvent or a solvent-free melt at a carefully controlled temperature.

Data Summary: Impact of Conditions on Decarboxylation

Catalyst/Reagent Typical Temperature Propensity for Decarboxylation Key Consideration
Polyphosphoric Acid (PPA) >150 °C Very High Prone to charring and difficult workup.[1]
Urea (Melt) 130-140 °C Moderate Cost-effective; requires careful heat management.

| 1,1'-Carbonyldiimidazole (CDI) | Room Temp to 80 °C | Low | Milder conditions, but higher reagent cost. |

G cluster_main Cyclization of 4-Amino-3-hydroxybenzoic acid Start Starting Material Desired Desired Product (with -COOH) Start->Desired Mild Conditions (e.g., Urea, <140°C) Side Side Product (Decarboxylated) Start->Side Harsh Conditions (e.g., PPA, >150°C)

Caption: Reaction pathways for cyclization vs. decarboxylation.

Part 2: Challenges in the N-Methylation Step

Question 2: My final product is the methyl ester, not the target carboxylic acid. How did O-methylation occur and how can I prevent it?

Expert Analysis: This is the most critical challenge in this synthesis. You are facing a classic case of competing N- vs. O-alkylation. The molecule has two primary acidic protons: one on the carboxylic acid group (pKa ~4-5) and one on the amide nitrogen (pKa ~8-9).

  • The Problem: Using a strong base (like NaH, LDA, or even excess NaOH) will deprotonate the more acidic carboxylic acid first, forming a carboxylate anion (-COO⁻). This carboxylate is a highly reactive nucleophile that will readily attack your methylating agent (e.g., dimethyl sulfate), leading to the formation of the undesired methyl ester.

  • The Solution: The key is to use a base that is strong enough to deprotonate the amide nitrogen, making it nucleophilic, but weak enough to not significantly deprotonate the carboxylic acid. A moderately weak base like potassium carbonate (K₂CO₃) is ideal. It creates a sufficient concentration of the N-anion for methylation to proceed, while the carboxylic acid remains largely protonated or exists as a less reactive carboxylate salt, favoring N-alkylation.

Troubleshooting Guide & Recommended Protocol:

  • Base Selection is Crucial: Switch to potassium carbonate (K₂CO₃). Use approximately 1.5-2.0 equivalents.

  • Solvent Matters: Use a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetone. These solvents effectively solvate the potassium ions without interfering with the nucleophilic attack.

  • Methylating Agent: Dimethyl sulfate (DMS) is highly effective. Use it cautiously in a fume hood with proper PPE. Methyl iodide (MeI) is also a suitable alternative. Use 1.1-1.2 equivalents.

  • Temperature: The reaction can typically be run at room temperature to 50 °C. Monitor by TLC until the starting material is consumed.

Step-by-Step Protocol for Selective N-Methylation:

  • Dissolve 2-Oxo-2,3-dihydro-benzooxazole-5-carboxylic acid (1.0 eq) in DMF.

  • Add finely ground potassium carbonate (1.5 eq) to the solution.

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add dimethyl sulfate (1.1 eq) dropwise, keeping the temperature below 30 °C.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring its progress with TLC.

  • Upon completion, quench the reaction by pouring it into ice-cold water.

  • Acidify the aqueous solution with dilute HCl (e.g., 2M HCl) to a pH of ~2-3. This step ensures the carboxylic acid group is protonated.

  • The solid product will precipitate. Collect it by filtration, wash thoroughly with water, and dry under vacuum.

G cluster_0 Reaction Pathways cluster_1 Desired Pathway cluster_2 Side Reaction Pathway Start Precursor + Base + DMS N_Anion N-Anion Formation (Weak Base: K₂CO₃) Start->N_Anion O_Anion O-Anion Formation (Strong Base: NaH) Start->O_Anion N_Methyl N-Methylation Product (Target Carboxylic Acid) N_Anion->N_Methyl Attack at Nitrogen O_Methyl O-Methylation Product (Undesired Methyl Ester) O_Anion->O_Methyl Attack at Oxygen

Caption: Competing N-methylation vs. O-methylation pathways.

Question 3: How can I use spectroscopy to confirm I have the correct product and not the O-methylated isomer?

Expert Analysis: Standard spectroscopic techniques like ¹H NMR, ¹³C NMR, and FT-IR are excellent for distinguishing between the desired N-methylated product and the O-methylated side product.

Analytical Troubleshooting Guide:

TechniqueDesired Product (N-Methyl)Side Product (O-Methyl Ester)Starting Material (Precursor)
¹H NMR -COOH proton: Broad singlet, ~13 ppm. N-CH₃: Sharp singlet, ~3.4 ppm. N-H proton: Absent.-COOCH₃: Sharp singlet, ~3.9 ppm. N-CH₃: Absent. N-H proton: Broad singlet, ~11.5 ppm.-COOH proton: Broad singlet, ~13 ppm. N-CH₃: Absent. N-H proton: Broad singlet, ~11.5 ppm.
FT-IR (cm⁻¹) -COOH: Very broad O-H stretch (2500-3300). C=O (acid): ~1680-1710. C=O (amide): ~1750-1770.-COOR: C-O stretch (~1100-1300). C=O (ester): ~1715-1735. C=O (amide): ~1750-1770. N-H stretch: ~3200.-COOH: Very broad O-H stretch (2500-3300). C=O (acid): ~1680-1710. C=O (amide): ~1750-1770. N-H stretch: ~3200.

Key Diagnostic Signals:

  • To confirm N-methylation: Look for the disappearance of the N-H proton signal in ¹H NMR and the appearance of a new N-CH₃ singlet around 3.4 ppm.

  • To rule out O-methylation: Ensure there is no sharp singlet around 3.9 ppm in the ¹H NMR, which would indicate a methyl ester (-COOCH₃). The presence of the very broad -COOH proton signal is also a strong confirmation of the desired product.

References

  • General Benzoxazole Synthesis: For an overview of various synthetic strategies for the benzoxazole core, including cyclization methods. Source: Organic Chemistry Portal.[3]

  • Decarboxylation of Aromatic Acids: Discusses the propensity of aromatic carboxylic acids to undergo decarboxylation, especially in high-temperature water, a principle applicable to harsh acidic conditions. Source: Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water.[2]

  • Synthesis involving Carboxylated Benzoxazoles: This paper describes challenges, including decarboxylation, when performing reactions with carboxylated benzoxazoles, particularly with PPA. Source: Synthesis of novel carboxylated benzoxazolylcoumarins.[1]

  • 4-Amino-3-hydroxybenzoic acid as a Precursor: Material safety and property data for the key starting material. Source: Sigma-Aldrich.[4]

  • 2-Oxo-2,3-dihydro-benzooxazole-5-carboxylic acid: Data for the unmethylated precursor intermediate. Source: Sigma-Aldrich.

  • 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid: Chemical and physical properties of the final target molecule. Source: PubChem.[5]

Sources

Technical Support Center: Synthesis of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid (CAS 154780-52-6).[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of this important heterocyclic compound. As Senior Application Scientists, we provide not only protocols but also the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.

Overview of the Synthetic Pathway

The synthesis of this compound is typically approached via a two-step sequence starting from 4-amino-3-hydroxybenzoic acid. The general strategy involves:

  • Cyclization/Ring Formation: Formation of the 2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid core. This is often achieved by reacting 4-amino-3-hydroxybenzoic acid or its corresponding ester with a carbonylating agent.

  • N-Methylation: Introduction of the methyl group onto the nitrogen atom of the benzoxazolone ring system.

Each of these steps presents unique challenges that can impact yield, purity, and scalability. This guide will address these issues in a systematic, question-and-answer format.

Synthetic_Pathway A 4-Amino-3-hydroxybenzoic acid (or its ester) B 2-Oxo-2,3-dihydro-benzooxazole- 5-carboxylic acid (or ester) A->B Cyclization (e.g., Urea, Phosgene equivalents) C 3-Methyl-2-oxo-2,3-dihydro- benzooxazole-5-carboxylic acid B->C N-Methylation (e.g., Dimethyl Sulfate, MeI, DMC)

Caption: General synthetic route for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low overall yield in this synthesis?

A: Low overall yield is typically a cumulative problem. The most frequent culprits are incomplete cyclization in the first step, inefficient N-methylation, and product loss during purification. A particularly critical issue can be unintended decarboxylation of the benzoic acid moiety, especially if high temperatures are used during the cyclization or workup steps.[3][4]

Q2: I'm seeing multiple spots on my TLC after the N-methylation step. What are the likely impurities?

A: The most common impurities are unreacted starting material (the NH-benzoxazolone), the O-methylated ester byproduct, and potentially di-methylated quaternary salts if harsh methylating agents are used. The relative polarity on a TLC plate would typically be: Starting Material > Product > O-methylated ester.

Q3: Is it better to perform the N-methylation on the carboxylic acid or an ester derivative?

A: It is highly advisable to perform the N-methylation on an ester derivative (e.g., the methyl or ethyl ester of 2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid). The free carboxylic acid can interfere with the basic conditions commonly used for N-methylation, leading to salt formation and reduced reactivity. The ester can be hydrolyzed to the desired carboxylic acid in a final step.[5]

Q4: How can I definitively confirm the final structure and rule out the O-methylated isomer?

A: A combination of NMR spectroscopy and Mass Spectrometry is essential.

  • ¹H NMR: Look for a singlet integrating to 3 protons around 3.4 ppm, corresponding to the N-CH₃ group. The O-CH₃ (methyl ester) would appear further downfield, typically around 3.9 ppm.

  • ¹³C NMR: The N-CH₃ carbon signal will appear around 28-30 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation) NMR: A correlation between the methyl protons and the carbonyl carbon (C2) of the oxazolone ring would definitively confirm N-methylation.

  • Mass Spectrometry: Will confirm the correct molecular weight (193.16 g/mol ).[1][2]

Troubleshooting Guide: Step-by-Step Problem Solving

Part 1: Benzoxazolone Ring Formation

Problem: My cyclization reaction of 4-amino-3-hydroxybenzoic acid is inefficient, resulting in a low yield of the benzoxazolone core.

Answer: This is a common issue stemming from several potential factors related to the starting material and reaction conditions.

  • Causality: The cyclization requires the nucleophilic attack of the amino group and the hydroxyl group onto a carbonyl source. The reactivity of 4-amino-3-hydroxybenzoic acid can be hampered by its poor solubility and the deactivating effect of the carboxyl group. Furthermore, the starting material itself can be unstable under harsh conditions.[6][7]

  • Troubleshooting Steps:

    • Protect the Carboxylic Acid: The most robust solution is to start with an ester of 4-amino-3-hydroxybenzoic acid (e.g., methyl 4-amino-3-hydroxybenzoate). This improves solubility in organic solvents and prevents the acid from interfering with the reaction. The ester can be hydrolyzed in the final step.[8]

    • Choice of Carbonylating Agent: While reagents like phosgene or triphosgene are effective, they are highly toxic. Safer alternatives like urea, 1,1'-carbonyldiimidazole (CDI), or ethyl chloroformate are often used. CDI is particularly mild and effective.

    • Solvent and Temperature: High-boiling point solvents like diphenyl ether or polyphosphoric acid (PPA) can be used, but they often require high temperatures which risk decarboxylation.[3][9] Aprotic polar solvents like DMF or DMAc at moderate temperatures (100-140 °C) are often a better choice.

    • Monitor for Decarboxylation: If you are forced to use high temperatures with the free acid, be aware of potential CO₂ evolution. Analyze your crude product for the presence of 3-methyl-benzooxazol-2-one (lacking the carboxylic acid), a common decarboxylation byproduct.[10][11]

Troubleshooting_Cyclization cluster_0 Problem: Low Yield in Cyclization Start Low Yield of Benzoxazolone Q1 Are you using the free carboxylic acid starting material? Start->Q1 Sol1 Switch to the methyl or ethyl ester of 4-amino-3-hydroxybenzoic acid. Q1->Sol1 Yes Sol2 Optimize reaction conditions. Consider a milder carbonylating agent (e.g., CDI) and moderate temperatures. Q1->Sol2 No Q2 Are you observing gas evolution (potential decarboxylation)? Sol2->Q2 Sol3 Lower reaction temperature. Use an inert atmosphere. Purify product quickly. Q2->Sol3 Yes

Caption: Decision workflow for troubleshooting the benzoxazolone ring formation step.

Part 2: N-Methylation

Problem: My N-methylation reaction is incomplete, and I have difficulty separating the product from the unreacted starting material.

Answer: Incomplete conversion is a frequent challenge in the N-methylation of heterocyclic systems. The acidity of the N-H proton in the benzoxazolone ring (pKa ≈ 8-9) requires a sufficiently strong base to generate the nucleophilic anion for reaction with the methylating agent.

  • Causality: The reaction is an Sₙ2 substitution. Its success depends on generating a sufficient concentration of the conjugate base of the benzoxazolone. If the base is too weak or used in stoichiometric amounts, an equilibrium will exist, leaving a significant amount of starting material unreacted.

  • Troubleshooting & Optimization Protocol:

ParameterRecommendationRationale
Methylating Agent Dimethyl Sulfate (DMS) or Methyl Iodide (MeI): Highly reactive but toxic. Use with caution. Dimethyl Carbonate (DMC): A greener, less toxic alternative, but often requires higher temperatures or catalysis.[12][13]Reactivity is key. For difficult methylations, DMS or MeI are often more effective than DMC. DMC is an excellent choice for process safety and environmental considerations but may require more optimization.[13]
Base Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): Effective and commonly used. Sodium Hydride (NaH): A very strong, non-nucleophilic base that ensures complete deprotonation. Use with care in an anhydrous solvent.K₂CO₃ is often sufficient, but NaH drives the deprotonation to completion, which can significantly improve conversion.[14]
Solvent DMF or Acetonitrile: Aprotic polar solvents are ideal as they solvate the cation of the base without interfering with the nucleophile.Protic solvents (like alcohols) will compete with the benzoxazolone for the base and should be avoided.
Temperature Room Temperature to 60 °C: Start at room temperature. Gentle heating can increase the reaction rate. For DMC, temperatures of 90-150 °C may be necessary.[12][13]Higher temperatures can lead to side reactions, including potential hydrolysis of the ester group if any water is present.
  • Illustrative Protocol (N-Methylation with DMS):

    • Setup: To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add the 2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid ester (1.0 eq) and anhydrous DMF.

    • Deprotonation: Cool the solution to 0 °C in an ice bath. Add potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

    • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

    • Methylation: Cool the mixture back to 0 °C. Add dimethyl sulfate (1.2 eq) dropwise via syringe.

    • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.

    • Quenching: Carefully quench the reaction by slowly adding it to ice-cold water.

    • Workup: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel.

Part 3: Ester Hydrolysis (Saponification)

Problem: My final saponification step to get the carboxylic acid is giving me a complex mixture or is difficult to work up.

Answer: Hydrolysis of the ester to the final carboxylic acid product seems straightforward but can be complicated by the stability of the benzoxazolone ring under the reaction conditions.

  • Causality: Alkaline hydrolysis (saponification) is the standard method.[5] However, the benzoxazolone ring itself can be susceptible to hydrolytic cleavage under harsh basic conditions (high concentrations of NaOH/KOH, high temperatures), leading to ring-opened byproducts.[15] The workup can also be tricky, as the product is a sodium carboxylate salt that needs to be carefully acidified to precipitate the free acid.

  • Troubleshooting Steps:

    • Use Mild Conditions: Employ stoichiometric amounts of base (e.g., 1.1 eq of LiOH or NaOH) in a solvent mixture like THF/water or Methanol/water. Run the reaction at room temperature and monitor carefully by TLC until the starting ester is consumed. Avoid prolonged reaction times and high temperatures.

    • Controlled Acidification: After the reaction is complete, cool the mixture in an ice bath. Acidify slowly with dilute acid (e.g., 1M HCl) while stirring vigorously. The goal is to protonate the carboxylate without creating a highly acidic environment that could damage the product. Acidify to a pH of ~3-4 to ensure complete precipitation of the carboxylic acid.[16]

    • Purification of the Final Product: If the precipitated solid is still impure, it can be recrystallized from a suitable solvent system (e.g., Ethanol/water or Acetonitrile).

References

  • Methylation synthesis method of N-heterocyclic compound.
  • Selective Biocatalytic N‐Methylation of Unsatur
  • The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. PubMed Central.
  • ENVIRONMENTALLY FRIENDLY SYNTHESIS OF N-METHYLATED NITROGEN HETEROCYCLES FROM AN AQUEOUS SOLUTION OF METHYLAMINE AND DIOLS. Semantic Scholar.
  • N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA.
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.
  • hydrolysis of esters. Chemguide.
  • This compound | CAS 154780-52-6. Santa Cruz Biotechnology.
  • Pd-Catalyzed Decarboxylative Arylation of Thiazole, Benzoxazole, and Polyfluorobenzene with Substituted Benzoic Acids.
  • 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid. PubChem.
  • 4-Amino-3-hydroxybenzoic acid:a fundamental building block. ChemicalBook.
  • Decarboxylative Hydroxyl
  • Metabolism of 4-amino-3-hydroxybenzoic acid by Bordetella sp.
  • Synthesis of novel carboxylated benzoxazolylcoumarins. Universidade do Minho.
  • (PDF) Synthesis of Novel Carboxylated Benzoxazolylcoumarins.
  • Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temper
  • Troubleshooting scale-up production of 5-Methoxyoxazole-2-carboxylic acid. Benchchem.
  • New heterocyclic benzoxazole-pyrrolidin-2-one derivatives: Synthesis, biological assessment, DFT and docking investig
  • (PDF) Synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids and 2-(substituted)-3H-imidazo[4,5-b]pyridine-5-carboxylic acids: synthons for fluorescent Hx and aza-Hx amides.

Sources

Technical Support Center: Reaction Optimization for 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and optimization of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid (CAS 154780-52-6)[1][2]. This document is designed for researchers, chemists, and drug development professionals. Here, we address common challenges encountered during the synthesis, providing troubleshooting advice and detailed protocols grounded in established chemical principles to ensure the success of your experiments.

Introduction: The Synthetic Challenge

This compound is a key heterocyclic scaffold found in various pharmaceutically relevant compounds[3][4][5]. Its synthesis, while conceptually straightforward, presents a classic chemoselectivity problem. The primary challenge lies in the N-methylation of the benzoxazolone core without inducing concurrent esterification of the carboxylic acid group. This guide provides a systematic approach to navigate this issue, ensuring high yield and purity.

Section 1: Synthetic Strategy Overview

The most logical synthetic route begins with the formation of the benzoxazolone ring, followed by N-alkylation. The recommended starting material is 4-amino-3-hydroxybenzoic acid, which can be cyclized to form 2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid. The critical step, and the focus of this guide, is the subsequent methylation of the nitrogen at position 3.

Synthetic_Pathway cluster_0 Recommended Pathway (Protection) SM 4-Amino-3-hydroxybenzoic acid INT 2-Oxo-2,3-dihydro-benzooxazole- 5-carboxylic acid SM->INT Cyclization (e.g., CDI) PROT_INT Methyl 2-Oxo-2,3-dihydro- benzooxazole-5-carboxylate INT->PROT_INT Esterification (e.g., SOCl₂/MeOH) PRODUCT 3-Methyl-2-oxo-2,3-dihydro- benzooxazole-5-carboxylic acid INT->PRODUCT Direct N-Methylation (Leads to mixture) PROT_PROD Methyl 3-Methyl-2-oxo-2,3-dihydro- benzooxazole-5-carboxylate PROT_INT->PROT_PROD N-Methylation (e.g., MeI, Base) PROT_PROD->PRODUCT Hydrolysis (e.g., LiOH)

Caption: Recommended (blue) vs. direct (red) synthetic pathways.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the N-methylation step.

❓ Problem 1: My N-methylation reaction is stalled or shows very low conversion.

🔬 Analysis: This is the most frequently reported issue. The nucleophilicity of the nitrogen atom in the benzoxazolone ring is significantly reduced due to the delocalization of its lone pair into the adjacent carbonyl group. The electron-withdrawing nature of the entire aromatic system, further compounded by the carboxylic acid at C5, makes this N-H bond relatively non-nucleophilic and acidic only under sufficiently strong basic conditions.

💡 Solutions:

  • Increase Base Strength: A weak base like sodium bicarbonate (NaHCO₃) is often insufficient to deprotonate the nitrogen effectively. Stronger inorganic bases are required. Cesium carbonate (Cs₂CO₃) is often highly effective in N-alkylation reactions. For particularly stubborn cases, a non-nucleophilic strong base like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) can be used, but requires strictly anhydrous conditions.[6]

  • Optimize the Solvent: The choice of solvent is critical. Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are highly recommended. They can dissolve the reactants and stabilize charged intermediates without protonating the amine, thereby preserving its nucleophilicity.[7]

  • Increase Reaction Temperature: Many N-alkylation reactions of deactivated amines require elevated temperatures (e.g., 80-120 °C) to proceed at a reasonable rate.[7] Monitor for potential decomposition or side reactions if pushing the temperature too high.

  • Use a More Reactive Alkylating Agent: If using methyl chloride or bromide, switching to methyl iodide (MeI) or a more potent agent like dimethyl sulfate ((Me)₂SO₄) or methyl triflate (MeOTf) can significantly increase the reaction rate. Safety Note: Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme caution.

❓ Problem 2: My TLC shows two new spots: the desired product and a less polar, major byproduct.

🔬 Analysis: This is the classic chemoselectivity problem. You are observing simultaneous N-methylation and O-methylation (esterification) of the carboxylic acid. The carboxyl group is acidic and is readily deprotonated by the base used for the N-alkylation. The resulting carboxylate is a competent nucleophile that attacks the methylating agent, forming a methyl ester. This byproduct often has a higher Rf on silica gel TLC plates.

💡 Solutions:

  • Recommended Strategy: Protect the Carboxylic Acid. The most robust solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the N-methylation. This ensures that only the nitrogen is available for alkylation. The ester can then be easily hydrolyzed in a final step to yield the pure desired product. This multi-step process often saves time and material compared to purifying a difficult mixture.

  • Alternative Strategy: Drive Both Reactions to Completion. One could attempt to use >2 equivalents of both the base and the methylating agent to convert all starting material to the N-methylated methyl ester. This simplifies the mixture to a single primary product, which can then be isolated and hydrolyzed. However, this is less atom-economical and may not proceed cleanly.

Troubleshooting_Tree start N-Methylation Reaction Issue q1 Low / No Conversion Multiple Products on TLC start->q1 a1 Cause: Low Nucleophilicity / Suboptimal Conditions q1:f0->a1 Yes a2 Cause: Competing Esterification of Carboxylic Acid q1:f1->a2 Yes s1 Solution: • Use stronger base (NaH, K₂CO₃) • Use polar aprotic solvent (DMF) • Increase temperature (80-100 °C) • Use more reactive MeI or (Me)₂SO₄ a1->s1 s2 Recommended Solution: 1. Protect COOH as an ester 2. Perform N-Methylation 3. Hydrolyze ester a2->s2

Caption: Decision tree for troubleshooting N-methylation.

Section 3: Frequently Asked Questions (FAQs)
  • Q1: Is it mandatory to protect the carboxylic acid group before N-methylation?

    • While not strictly mandatory, it is highly recommended for achieving high purity and simplifying purification. Direct methylation will almost certainly yield a mixture of the desired product and the corresponding methyl ester, which can be difficult to separate. The protection/deprotection route is cleaner and more reliable.

  • Q2: How can I effectively monitor the reaction by TLC?

    • Use a moderately polar eluent system, such as 1:1 Hexanes:Ethyl Acetate with 1% acetic acid. The acetic acid helps to produce sharper spots for the carboxylic acids. You should expect the following trend in Rf values:

      • Methyl Ester Byproduct: Highest Rf (least polar).

      • N-Methylated Carboxylic Acid (Product): Intermediate Rf.

      • Starting Material (NH-Carboxylic Acid): Lowest Rf (most polar).

  • Q3: What is the best method for purifying the final product?

    • If you have followed the protection strategy, after hydrolysis, an acid-base extraction is very effective. Dissolve the crude product in ethyl acetate and extract with a mild aqueous base (e.g., NaHCO₃ solution). The desired product will move to the aqueous layer as its sodium salt. This layer can then be washed with fresh ethyl acetate to remove any non-acidic impurities, followed by acidification (e.g., with 1M HCl) to precipitate the pure product, which is then collected by filtration. If purification of a mixture is required, column chromatography on silica gel is the best option, though it can be challenging due to the polarity of the compounds.

Section 4: Optimized Experimental Protocols
Protocol A: Recommended Two-Step Synthesis via Ester Protection

This protocol is designed for maximum purity and reliability.

Step 1: Methyl Ester Protection

  • Suspend 2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid (1.0 eq) in methanol (MeOH, 10 mL per gram of starting material).

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride (SOCl₂, 1.5 eq) dropwise over 15 minutes. Caution: Exothermic reaction, produces HCl gas.

  • Remove the ice bath and stir the mixture at reflux (approx. 65 °C) for 4-6 hours, until TLC analysis shows complete conversion of the starting material.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Neutralize the residue carefully with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield methyl 2-oxo-2,3-dihydro-benzooxazole-5-carboxylate, which can often be used in the next step without further purification.

Step 2: N-Methylation

  • Dissolve the methyl ester from Step 1 (1.0 eq) in anhydrous DMF (15 mL per gram).

  • Add potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq).

  • Add methyl iodide (MeI, 1.2 eq) and stir the mixture at 60-80 °C for 3-5 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the mixture, dilute with water (50 mL), and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to give the crude N-methylated ester.

Step 3: Saponification (Hydrolysis)

  • Dissolve the crude ester from Step 2 in a mixture of THF and water (3:1 ratio).

  • Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 2-4 hours.

  • Monitor by TLC for the disappearance of the ester.

  • Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with methyl tert-butyl ether (MTBE) to remove any non-hydrolyzed material.

  • Cool the aqueous layer to 0 °C and acidify to pH ~2-3 with 1M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield pure this compound.

Section 5: Data Summary Table

The following table summarizes the key parameters for the critical N-methylation step (on the protected ester intermediate).

ParameterRecommendedAlternative 1Alternative 2Rationale
Base K₂CO₃ Cs₂CO₃NaHK₂CO₃ provides a good balance of reactivity and ease of handling. Cs₂CO₃ is more reactive but also more expensive. NaH is very effective but requires strict anhydrous conditions.[6]
Solvent DMF AcetonitrileDMSOPolar aprotic solvents are essential. DMF offers excellent solubility for the reactants and is suitable for the required temperature range.[7]
Methylating Agent Methyl Iodide (MeI) Dimethyl SulfateMeOTfMeI is highly effective and readily available. (Me)₂SO₄ is more reactive but also more toxic.
Temperature 60-80 °C 50 °C100 °CProvides a reasonable reaction rate without significant decomposition. Adjust as needed based on TLC monitoring.
Equivalents (Base) 1.5 eq1.2 eq1.1 eqA slight excess of base ensures complete deprotonation of the nitrogen.
Equivalents (MeI) 1.2 eq1.1 eq1.5 eqA slight excess drives the reaction to completion. A large excess can lead to side reactions.
References
  • He, L., et al. (2022). KOt-Bu-promoted selective ring-opening N-alkylation of 2-oxazolines to access 2-aminoethyl acetates and N-substituted thiazolidinones. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • PubChem. (n.d.). 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Wunberg, T., et al. (2010). Optimization of N-benzyl-benzoxazol-2-ones as receptor antagonists of macrophage migration inhibitory factor (MIF). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Shaikh, R., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure. Available at: [Link]

  • Mickevičius, V., et al. (2021). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of benzoxazolin-2-ones 2–23. Scientific Diagram. Available at: [Link]

  • Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids. Available at: [Link]

  • Amaya-García, F., & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Synthesis. Available at: [Link]

  • Presser, A., & Hütner, A. (2004). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. Monatshefte für Chemie. Available at: [Link]

Sources

Technical Support Center: 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the degradation of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid.

Introduction

Welcome to the technical resource for this compound (CAS: 154780-52-6). This molecule is a key heterocyclic scaffold, and its derivatives are of significant interest in medicinal chemistry for developing novel therapeutics.[1][2][3] However, the inherent reactivity of the benzoxazolone core presents stability challenges that can impact experimental reproducibility and compound integrity.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you anticipate and manage the degradation of this compound, ensuring the accuracy and reliability of your results.

Section 1: Compound Stability Profile

Understanding the fundamental physicochemical properties and degradation sensitivities of this compound is the first step in troubleshooting experimental issues.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₇NO₄[4][5]
Molecular Weight 193.16 g/mol [4][5]
Appearance Solid[6]
CAS Number 154780-52-6[4][5]
IUPAC Name 3-methyl-2-oxo-1,3-benzoxazole-5-carboxylic acid[4]
Primary Degradation Pathways

This compound is susceptible to three primary modes of degradation:

  • Hydrolytic Degradation: The ester-like (lactone) bond within the oxazolone ring is prone to cleavage, particularly under acidic or basic conditions. This ring-opening reaction is often the primary cause of sample instability in aqueous solutions.[7][8]

  • Photolytic Degradation: Aromatic heterocyclic systems can absorb UV radiation, leading to the formation of excited states that can undergo decomposition. While specific data for this compound is limited, related structures show sensitivity to UV and simulated solar light.[9][10]

  • Thermal Degradation: Aromatic carboxylic acids can undergo decarboxylation at elevated temperatures.[11][12] This is primarily a concern during high-temperature reactions, long-term storage at non-ambient temperatures, or certain analytical techniques like gas chromatography.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during experimentation in a direct question-and-answer format.

Q1: I'm seeing unexpected peaks in my HPLC/LC-MS analysis that grow over time. What are they?

Answer: The appearance of new peaks, especially those that increase in area over time, is a classic sign of compound degradation. For this molecule, the most likely culprits are hydrolytic products.

Potential Causes:

  • Hydrolysis: The most probable cause is the hydrolysis of the oxazolone ring, leading to the formation of a ring-opened product, 4-hydroxy-3-(methylamino)benzoic acid.

  • Solvent Reactivity: Certain nucleophilic solvents (e.g., methanol, if heated) could potentially react with the compound, though this is less common than hydrolysis.

  • Photodegradation: If samples are left exposed to light on the autosampler or benchtop, photolytic byproducts may form.

Diagnostic Steps & Solutions:

Follow this workflow to diagnose and resolve the issue.

G start Problem: Unexpected peaks in chromatogram check_blank Step 1: Analyze a solvent blank. Are peaks present? start->check_blank solvent_issue Root Cause: Solvent contamination or carryover. check_blank->solvent_issue Yes check_pH Step 2: Measure pH of the sample solution. Is it acidic (<5) or basic (>8)? check_blank->check_pH No solution_solvent Solution: Use fresh, high-purity solvent. Flush system. solvent_issue->solution_solvent hydrolysis_cause Root Cause: pH-mediated hydrolysis. check_pH->hydrolysis_cause Yes check_light Step 3: Prepare a fresh sample in an amber vial and re-analyze immediately. check_pH->check_light No solution_pH Solution: Buffer sample to pH 6-7. Prepare fresh. hydrolysis_cause->solution_pH light_cause Root Cause: Photodegradation. check_light->light_cause Peaks reduced or absent no_change Sample is likely stable under these conditions. Consider other variables (temp, oxidation). check_light->no_change No change solution_light Solution: Use amber vials and cover autosampler tray. light_cause->solution_light

Caption: Troubleshooting workflow for identifying degradation products.

Pro-Tip: To confirm the identity of the main hydrolytic degradant, you can perform a forced degradation study (see Protocol 4.1 ) under mild acid and base conditions. The primary peak that forms should correspond to the main unexpected peak in your sample.

Q2: The concentration of my stock solution (in DMSO or an aqueous buffer) is decreasing over time. Why is this happening and how can I fix it?

Answer: A decrease in the parent compound's concentration is a clear indicator of instability. The rate of decrease can help pinpoint the cause.

Potential Causes:

  • Rapid Decrease (hours to days): This strongly suggests hydrolytic degradation, especially if the solution is aqueous or if the DMSO contains residual water.

  • Slow Decrease (weeks to months): This could be due to slower processes like oxidation or low-level photodegradation if stored improperly.

  • Precipitation: The compound may be precipitating out of solution, especially if the stock is highly concentrated or stored at low temperatures.

Solutions & Pro-Tips:

  • For Aqueous Solutions:

    • Control pH: Prepare solutions in a buffer with a pH between 6.0 and 7.0. The benzoxazole ring system shows increased rates of hydrolysis at both low and high pH.[8]

    • Prepare Fresh: For maximum accuracy, prepare aqueous solutions fresh before each experiment. Avoid storing them for more than 24 hours, even at 4°C.

  • For Organic Stock Solutions (e.g., DMSO):

    • Use Anhydrous Solvent: Use high-quality, anhydrous DMSO to minimize water-driven hydrolysis.[4]

    • Store Properly: Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials.

    • Visual Check: Before use, visually inspect the thawed solution for any signs of precipitation. If present, gently warm and vortex to redissolve.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the primary mechanism of hydrolytic degradation?

The primary mechanism is the cleavage of the C-O bond within the oxazolone ring. Under acidic conditions, the reaction is initiated by protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon. Both pathways lead to the formation of an unstable tetrahedral intermediate that collapses, breaking the ring.[7][8]

Caption: General pathway for the hydrolysis of the benzoxazolone ring.

Q: How significant is the risk of photodegradation?

The risk is moderate and highly dependent on the experimental conditions. Direct, prolonged exposure to high-intensity light (especially UV) will likely cause degradation. For typical laboratory work, the risk can be easily mitigated.

Best Practices to Prevent Photodegradation:

  • Use Amber Glassware: Always store and prepare solutions in amber vials or flasks to block UV light.[13]

  • Protect Samples: If experiments run for long periods, cover autosampler trays with a UV-blocking shield or aluminum foil.

  • Work Efficiently: Minimize the time samples are exposed to ambient light on the benchtop.

Q: What are the ideal conditions for long-term storage of the solid compound?

For long-term storage, the solid compound should be kept in a tightly sealed container in a desiccator at 2-8°C. Protecting it from moisture and light is critical to ensure its long-term integrity.

Section 4: Experimental Protocols

Protocol 4.1: Forced Degradation (Stress Testing) Protocol

This protocol is used to intentionally degrade the compound to identify potential degradation products and understand its stability profile.

Objective: To generate degradation products under various stress conditions for analytical characterization.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear vial (for photolytic) or amber vial (for others).

  • Incubate: Incubate the samples as described in the table below. Include a control sample (1 mL stock + 1 mL water/acetonitrile) kept at room temperature in the dark.

Stress ConditionStressor SolutionIncubation Conditions
Acid Hydrolysis 0.1 M HCl60°C for 24 hours
Base Hydrolysis 0.1 M NaOHRoom Temp for 4 hours
Oxidation 3% H₂O₂Room Temp for 24 hours
Thermal Water80°C for 72 hours (in the dark)
Photolytic WaterExposed to direct sunlight or a photostability chamber for 72 hours
  • Neutralization (for Acid/Base): Before analysis, neutralize the acid and base samples with an equimolar amount of NaOH or HCl, respectively.

  • Analysis: Analyze all samples by HPLC-UV or LC-MS alongside the control to identify and quantify the degradation products.

Protocol 4.2: HPLC-UV Method for Stability Analysis

This method is suitable for separating the parent compound from its primary degradation products.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

References

  • Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Hydrolysis pathway for 2-phenylbenzoxazole. ( after Jackson et al.[14]). - ResearchGate.

  • An In-Depth Technical Guide to Benzoxazole-5-carboxylic Acid - Benchchem.
  • Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors.
  • Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH)
  • Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors.
  • 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid - PubChem.
  • Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in W
  • This compound | CAS 154780-52-6 | SCBT.
  • 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid | Sigma-Aldrich.
  • Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temper
  • Synthesis and crystal structure of 2-[(2,3-dihydro-2-oxo-3-benzoxazolyl)
  • Photodegradation of avobenzone: stabiliz
  • Photodegradation of Sulfamethoxazole and Enrofloxacin under UV and Simulated Solar Light Irradi
  • Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature W

Sources

Technical Support Center: Scaling Production of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-MOBCA-S24 Version: 1.0 Last Updated: January 15, 2026

Introduction

This technical support guide is designed for researchers, chemists, and process development professionals engaged in the synthesis and scale-up of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid (CAS 154780-52-6).[1][2] This compound is a key intermediate in pharmaceutical development, and its efficient, scalable production is critical.[3][4] This document addresses common challenges encountered during synthesis, from bench-scale experiments to pilot-plant production, providing detailed troubleshooting protocols and frequently asked questions. The benzoxazolone nucleus is a valuable scaffold in drug design due to its versatile biological profile.[3][4]

The typical synthesis of this molecule involves a multi-step process, which presents several challenges in a larger-scale setting. These include ensuring the purity of starting materials, managing hazardous reagents, controlling reaction selectivity, and developing robust purification methods.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent route involves a two-step sequence:

  • Cyclization: Reaction of 4-Amino-3-hydroxybenzoic acid with a carbonylating agent (e.g., urea, triphosgene, or 1,1'-Carbonyldiimidazole (CDI)) to form the benzoxazolone ring.[5][6]

  • N-Methylation: Subsequent methylation of the nitrogen atom on the heterocyclic ring using a suitable methylating agent like dimethyl sulfate (DMS) or methyl iodide in the presence of a base.[7]

Q2: My cyclization reaction with 4-Amino-3-hydroxybenzoic acid is giving a low yield. What are the likely causes?

A2: Low yields in the cyclization step often stem from three main issues:

  • Purity of Starting Material: 4-Amino-3-hydroxybenzoic acid is susceptible to oxidation and decarboxylation, especially under harsh conditions or prolonged storage.[8] Impurities can significantly interfere with the reaction. Always use a freshly purified or commercially high-purity starting material.[9]

  • Reaction Conditions: The choice of solvent and temperature is crucial. High temperatures can promote decarboxylation of the starting material or product.[8] Aprotic polar solvents like DMF or DMSO are common, but require careful temperature control.

  • Choice of Carbonylating Agent: While agents like phosgene are effective, they are highly toxic. CDI is a safer alternative but may require slightly longer reaction times or higher temperatures to achieve complete conversion.[10]

Q3: I am observing the formation of an O-methylated byproduct during the N-methylation step. How can I improve selectivity?

A3: O-methylation is a common side reaction due to the lactam-lactim tautomerism of the benzoxazolone ring. To favor N-methylation, consider the following:

  • Base and Solvent System: Using a moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone or acetonitrile typically favors N-alkylation.[11] Stronger bases like sodium hydride (NaH) can increase the nucleophilicity of the oxygen atom, leading to more of the O-methylated impurity.[11][12]

  • Temperature Control: Running the reaction at a lower temperature can increase selectivity for the thermodynamically favored N-methylated product.

  • Methylating Agent: While dimethyl sulfate is effective, dimethyl carbonate (DMC) is often cited as a "greener" and more selective methylating agent, though it may require more forcing conditions.[13]

Q4: Is column chromatography avoidable for purification at a larger scale?

A4: Yes, relying on chromatography for large-scale purification is often economically unfeasible. A robust crystallization procedure is the preferred method. This involves a careful selection of solvent/anti-solvent systems. Common systems for this class of molecule include ethanol/water, isopropanol/heptane, or ethyl acetate/hexane. The goal is to develop a process where the final product crystallizes out with high purity, leaving the majority of impurities in the mother liquor.

Troubleshooting Guides & Protocols

Problem 1: Inconsistent Yields and Purity in the Cyclization Step

Symptoms:

  • Batch-to-batch yield variation greater than 15%.

  • Presence of multiple spots on TLC, including a potential decarboxylation byproduct.

  • Dark coloration of the reaction mixture.

Root Cause Analysis: The primary suspect is the quality and stability of the 4-Amino-3-hydroxybenzoic acid precursor. This aminophenol derivative is prone to oxidation, which can be catalyzed by trace metal impurities and accelerated by heat and light.

Workflow Diagram: Precursor Quality Control

cluster_QC Precursor QC Protocol START Receive 4-Amino-3-hydroxybenzoic acid CHECK_APPEARANCE Visual Inspection (Off-white to light-tan powder?) START->CHECK_APPEARANCE RUN_TLC TLC Analysis (Single spot expected?) CHECK_APPEARANCE->RUN_TLC Pass FAIL Material Rejected or Repurified CHECK_APPEARANCE->FAIL Fail (Dark color) RUN_HPLC HPLC Purity Check (Purity ≥ 98.5%?) RUN_TLC->RUN_HPLC Pass RUN_TLC->FAIL Fail (Multiple spots) CHECK_LOD Loss on Drying (LOD) (Moisture < 0.5%?) RUN_HPLC->CHECK_LOD Pass RUN_HPLC->FAIL Fail (Low purity) PASS Material Approved for Production CHECK_LOD->PASS Pass REPURIFY Recrystallization Protocol (e.g., from hot water/ethanol) CHECK_LOD->REPURIFY Fail (High moisture) REPURIFY->START

Caption: Quality control workflow for the 4-Amino-3-hydroxybenzoic acid starting material.

Recommended Protocol: Recrystallization of 4-Amino-3-hydroxybenzoic acid

  • Dissolution: In a suitably sized reactor, suspend 1.0 kg of the crude 4-Amino-3-hydroxybenzoic acid in 10 L of deionized water.

  • Heating: Heat the suspension to 80-90 °C with stirring until a clear solution is obtained.

  • Decolorization: Add 50 g of activated carbon and stir for 30 minutes at 80-90 °C.

  • Filtration: Perform a hot filtration through a bed of celite to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further to 0-5 °C for at least 2 hours.

  • Isolation: Collect the precipitated crystals by filtration, wash with a small amount of cold deionized water, and dry under vacuum at 50-60 °C until a constant weight is achieved.

Problem 2: Poor Selectivity in N-Methylation Step on Scale-up

Symptoms:

  • HPLC analysis shows >5% of the O-methylated isomer, 2-methoxy-3-methyl-benzooxazole-5-carboxylic acid.

  • Difficult purification, as the isomer has similar solubility properties.

Root Cause Analysis: This issue is often a result of the reaction kinetics and the relative nucleophilicity of the nitrogen and oxygen atoms under the chosen reaction conditions. On a larger scale, localized temperature spikes (exotherms) and inefficient mixing can exacerbate the problem, favoring the faster, kinetically controlled O-methylation pathway.

Comparative Data: N-Methylation Conditions

ParameterMethod A (High O-alkylation)Method B (Optimized N-alkylation)
Methylating Agent Dimethyl Sulfate (1.2 eq)Dimethyl Sulfate (1.1 eq)
Base Sodium Hydride (1.2 eq)Potassium Carbonate (1.5 eq)
Solvent Anhydrous DMFAcetone
Temperature 0 °C to 25 °C50-55 °C (Reflux)
Addition Time 15 minutes1-2 hours
Typical N/O Ratio 85:15>98:2

Recommended Protocol: Selective N-Methylation

  • Setup: Charge the reactor with 1.0 kg of 2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid, 1.0 kg of powdered potassium carbonate (K₂CO₃), and 10 L of acetone.

  • Heating: Heat the suspension to a gentle reflux (approx. 55 °C) with vigorous stirring.

  • Reagent Addition: Add 0.68 kg (1.1 equivalents) of dimethyl sulfate dropwise via an addition funnel over a period of 1-2 hours, maintaining the reflux.

  • Reaction Monitoring: Monitor the reaction progress by HPLC every hour. The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone.

  • Solvent Swap & Isolation: Concentrate the filtrate under reduced pressure. Add a suitable crystallization solvent (e.g., isopropanol), heat to dissolve, and then add an anti-solvent (e.g., heptane) to induce crystallization. Cool, filter, and dry the product.

Workflow Diagram: Optimized N-Methylation Process

cluster_Methylation Selective N-Methylation Workflow START Charge Reactor: Substrate, K₂CO₃, Acetone HEAT Heat to Reflux (55 °C) START->HEAT ADD_DMS Slow Addition of Dimethyl Sulfate (1.1 eq) HEAT->ADD_DMS MONITOR Monitor by HPLC (Check N/O Ratio) ADD_DMS->MONITOR 1-2 hour addition MONITOR->MONITOR WORKUP Cool & Filter Salts MONITOR->WORKUP Complete ISOLATE Solvent Swap, Crystallize, Filter & Dry WORKUP->ISOLATE END Final Product (Purity > 99%) ISOLATE->END

Caption: Step-by-step workflow for achieving high selectivity in the N-methylation reaction.

References

  • BenchChem. (n.d.). Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.
  • Al-Masoudi, N. A., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
  • Reddy, K. S., et al. (n.d.). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Retrieved from a source providing chemical synthesis procedures.
  • Caputo, V., et al. (2020). Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors.
  • PrepChem. (n.d.). Preparation of 4-amino-3-hydroxybenzoic acid. Retrieved from [Link]

  • Krasnovskaya, O., et al. (2022). Fe-Catalyzed Synthesis of 2-Benzoxazolone—An Important Fragment of Biologically Active Compounds. MDPI.
  • MDPI. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules.
  • PubChem. (n.d.). 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Benzoxazole: Synthetic Methodology and Biological Activities.
  • Li, H., et al. (2013). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. University of Liverpool IT Services.
  • ResearchGate. (n.d.).
  • Bulgarian Chemical Communications. (n.d.). Synthesis and crystal structure of 2-[(2,3-dihydro-2-oxo-3-benzoxazolyl)methyl]benzoic acid.
  • Sun, K., & Wang, X. (2015). Direct N-methylation reaction using DMSO as one-carbon bridge: convenient access to heterocycle-containing β-amino ketones. Chemistry, an Asian journal.
  • National Institutes of Health (NIH). (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles.
  • Journal of the American Chemical Society. (n.d.). Synthesis of Some Substituted Benzoxazolones.
  • PubMed. (2023). Synthesis and biological profile of benzoxazolone derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Corrigendum: A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.
  • KOPS. (2022).
  • MDPI. (n.d.).
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.).

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byproduct formation in 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid (CAS 154780-52-6)[1][2]. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis and handling of this important heterocyclic compound. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Troubleshooting Guide: Byproduct Formation & Reaction Failures

This section addresses specific issues encountered during the synthesis of this compound. The typical synthesis involves the N-methylation of 2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid, which itself is prepared from 4-amino-3-hydroxybenzoic acid.

Question 1: My reaction is complete by TLC, but after workup and purification, my final yield is significantly lower than expected. What are the likely causes?

Answer: Low isolated yield despite complete conversion is a classic problem often rooted in the workup and purification stages. There are two primary culprits:

  • Product Solubility: The target molecule has both a polar carboxylic acid group and a more nonpolar heterocyclic core. This amphiphilic nature can lead to partial solubility in both aqueous and organic layers during extraction, causing significant product loss. Ensure the aqueous layer is acidified to a pH of ~2-3 with a strong acid like HCl before extraction to fully protonate the carboxylate, minimizing its water solubility.[3] Use a polar organic solvent like ethyl acetate for thorough extraction.

  • Mechanical Losses during Purification: Recrystallization is the preferred method for purifying this compound. However, if the solvent system is not perfectly optimized, or if too much solvent is used, a substantial amount of product can remain in the mother liquor. Perform small-scale solubility tests to find an ideal recrystallization solvent (e.g., ethanol/water, acetic acid/water) that dissolves the compound when hot but provides low solubility when cold.

Question 2: My mass spectrometry data shows a significant peak corresponding to a mass loss of 44 Da from my target molecule. What is this impurity?

Answer: This is a strong indication of decarboxylation . The impurity is almost certainly 3-methyl-2,3-dihydro-benzooxazol-2-one.

  • Causality: Aromatic and heterocyclic carboxylic acids are susceptible to losing carbon dioxide (CO₂), particularly when subjected to high temperatures.[4][5] This thermal decomposition is a common side reaction if the reaction temperature is too high or if heating is prolonged, especially under non-neutral pH conditions.[6]

  • Solution:

    • Temperature Control: Strictly control the reaction temperature during the N-methylation step. Aim for the lowest temperature that allows the reaction to proceed at a reasonable rate.

    • Avoid Prolonged Heating: Monitor the reaction closely by TLC and stop heating as soon as the starting material is consumed.

    • Purification Strategy: The decarboxylated byproduct is significantly less polar than your desired carboxylic acid. It can be effectively removed using column chromatography or by exploiting the acidic nature of your product. You can dissolve the crude mixture in a weak base (e.g., aqueous NaHCO₃), extract the neutral decarboxylated byproduct with an organic solvent, and then re-acidify the aqueous layer to precipitate your pure product.

Visualizing Byproduct Formation: Decarboxylation Pathway

Decarboxylation Target This compound Byproduct 3-Methyl-2,3-dihydro-benzooxazol-2-one Target->Byproduct Heat (Δ) CO2 CO₂ Target->CO2 Heat (Δ)

Caption: Thermal stress can lead to the irreversible loss of CO₂.

Question 3: My TLC plate shows a persistent spot with a slightly lower Rf value than my product. I suspect it's unreacted starting material. How can I drive the reaction to completion?

Answer: This indicates an incomplete N-methylation reaction. The starting material, 2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid, is more polar (due to the N-H group) and thus has a lower Rf than the N-methylated product.

  • Causality:

    • Insufficient Base: The N-H proton of the benzoxazolone is weakly acidic and must be deprotonated to form the nucleophilic anion for methylation. If an insufficient amount of base (e.g., K₂CO₃, NaH) is used, a portion of the starting material will remain unreacted.

    • Inactive Methylating Agent: The methylating agent (e.g., dimethyl sulfate, methyl iodide) may have degraded due to improper storage.

    • Reaction Time/Temperature: The reaction may simply not have been run long enough or at a high enough temperature for complete conversion.

  • Troubleshooting Steps:

    • Base Stoichiometry: Ensure at least 1.1 to 1.5 equivalents of a suitable base are used. For a less reactive starting material, a stronger base like sodium hydride (NaH) in an aprotic solvent like DMF might be necessary.

    • Reagent Quality: Use a fresh, unopened bottle of the methylating agent.

    • Optimize Conditions: Gradually increase the reaction temperature in 5-10 °C increments or extend the reaction time, monitoring progress by TLC every hour.

Troubleshooting Workflow

TroubleshootingWorkflow Start Problem Encountered LowYield Low Isolated Yield - Check workup pH - Optimize recrystallization - Re-extract aqueous layers Start->LowYield Yield Issue Impurity Impurity Detected by MS/NMR - Check MW of impurity - Compare NMR with known byproducts Start->Impurity Purity Issue IncompleteRxn Incomplete Reaction (TLC) - Check reagent stoichiometry - Verify reagent quality - Increase temp/time Start->IncompleteRxn Conversion Issue Impurity_Decarboxylation {Mass loss of 44 Da? | Yes: Decarboxylation No: Consider other side reactions} Impurity->Impurity_Decarboxylation Impurity_Hydrolysis {Mass gain of 18 Da? | Yes: Ring Hydrolysis No: Other} Impurity_Decarboxylation->Impurity_Hydrolysis No

Caption: A decision tree for troubleshooting common synthetic issues.

Frequently Asked Questions (FAQs)

Q: What is the most reliable synthetic route for this compound? A: A common and effective two-step route starts from 4-amino-3-hydroxybenzoic acid.

  • Cyclization: Reaction with urea or a similar carbonyl source to form the 2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid core.

  • N-Methylation: Alkylation of the nitrogen atom using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., DMF, acetone).

Q: My reaction involves a methyl ester precursor. What are the best conditions for hydrolysis? A: Saponification using a base like NaOH or LiOH followed by acidic workup is standard.[3][7] To avoid potential hydrolysis of the benzoxazolone ring, use mild conditions.

  • Recommended Conditions: 1.2-2.0 equivalents of LiOH·H₂O in a mixture of THF/MeOH/H₂O at room temperature. Monitor by TLC until the starting ester is consumed.

  • Pitfall: Using harsh conditions (e.g., high concentrations of NaOH at reflux for extended periods) can lead to cleavage of the oxazolone ring, forming 4-methylamino-3-hydroxybenzoic acid as a byproduct.

Q: What analytical techniques are essential for quality control? A: A combination of techniques is crucial:

  • TLC: For routine reaction monitoring.

  • ¹H and ¹³C NMR: To confirm the structure, specifically looking for the N-methyl singlet (~3.4 ppm) and the disappearance of the N-H proton.

  • LC-MS: To confirm the molecular weight (193.16 g/mol ) and assess purity.[1][2]

  • FTIR: To identify key functional groups, such as the carboxylic acid C=O and O-H stretches, and the cyclic carbamate (lactone) C=O stretch (~1750-1780 cm⁻¹).

Experimental Protocols
Protocol 1: Synthesis of this compound

This protocol assumes the starting material is 2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid.

Materials:

  • 2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Dimethyl sulfate ((CH₃)₂SO₄) (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid and anhydrous DMF (~0.2 M concentration).

  • Add anhydrous potassium carbonate to the suspension.

  • Stir the mixture at room temperature for 20 minutes.

  • Slowly add dimethyl sulfate dropwise via syringe. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle only in a fume hood with appropriate personal protective equipment.

  • Heat the reaction mixture to 50-60 °C and stir for 3-5 hours.

  • Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM). The product should have a higher Rf than the starting material.

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution to pH 2-3 with 1 M HCl. A precipitate should form.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization

Procedure:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol or acetic acid) to just dissolve the solid.

  • Slowly add hot water dropwise until the solution becomes slightly turbid.

  • Add a few more drops of the hot alcohol/acetic acid to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold water or a cold mixture of the recrystallization solvents.

  • Dry the purified crystals under vacuum to a constant weight.

Data Summary
CompoundMolecular FormulaMolecular Weight ( g/mol )Key NMR Signal (¹H, DMSO-d₆)
Target Product C₉H₇NO₄193.16[1][2]~3.4 ppm (s, 3H, N-CH₃)
Starting Material (Unreacted)C₈H₅NO₄179.13~11.8 ppm (br s, 1H, N-H)
Decarboxylation Byproduct C₈H₇NO₂149.15Absence of -COOH proton
References
  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Jain, N. F., & Masse, C. E. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid. PubChem. Retrieved from [Link]

  • Amaya-García, F., & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Synthesis, 54(A-P). Retrieved from [Link]

  • Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Amaya-García, F., & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
  • National Center for Biotechnology Information. (n.d.). 5-[(E)-(2-Oxo-2,3-Dihydro-1h-Inden-1-Ylidene)methyl]-1,3-Benzodioxole-4-Carboxylic Acid. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013186792A2 - Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4-. Retrieved from https://patents.google.
  • Royal Society of Chemistry. (n.d.). Acid-Catalyzed Carboxylic Acid Esterification and Ester Hydrolysis Mechanism. Retrieved from [Link]

  • Bulgarian Chemical Communications. (2011). Synthesis and crystal structure of 2-[(2,3-dihydro-2-oxo-3-benzoxazolyl)methyl]benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US6642390B2 - One step synthesis of 1,2,3-triazole carboxylic acids.
  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor... Journal of Medicinal Chemistry, 46(7), 1116-9. Retrieved from [Link]

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Technical Support Center: Synthesis of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid. Here, we address common challenges and frequently asked questions, with a particular focus on the critical role of solvent selection in achieving high yields and purity. Our approach is rooted in established mechanistic principles and field-proven insights to empower you to navigate the complexities of your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The synthesis is typically a two-step process starting from a suitably substituted aminophenol. The first step involves the formation of the 2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid core, often from 3-amino-4-hydroxybenzoic acid. The second, and often more challenging step, is the selective N-methylation of the benzoxazolone nitrogen.

Q2: How does the choice of solvent impact the N-methylation step?

The N-methylation of the 2-oxobenzoxazole core is a classic example of a nucleophilic substitution reaction, specifically an SN2 reaction. In this reaction, the deprotonated benzoxazolone nitrogen acts as the nucleophile, attacking the methylating agent (e.g., methyl iodide). The solvent plays a pivotal role in stabilizing the transition state and solvating the nucleophile.

Polar aprotic solvents are generally preferred for SN2 reactions.[1][2] These solvents, such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN), possess large dipole moments that can dissolve charged nucleophiles.[1][2] Crucially, they lack acidic protons, so they do not form a tight "hydrogen-bond cage" around the anionic nucleophile.[1][2] This leaves the nucleophile more "naked" and reactive, leading to a faster reaction rate.[2]

In contrast, polar protic solvents (e.g., water, ethanol, methanol) can hydrogen bond with the nucleophile, creating a solvent shell that hinders its ability to attack the electrophile, thereby slowing down the reaction.[1]

Troubleshooting Guide

Issue 1: Low or No Yield of the N-Methylated Product

A low yield of this compound is a common hurdle. This can often be traced back to suboptimal reaction conditions, particularly the choice of solvent and base.

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: As detailed in the FAQ, using a polar protic solvent can significantly hinder the reaction.

    • Recommendation: Switch to a high-quality, anhydrous polar aprotic solvent such as DMF or DMSO. Acetonitrile can also be effective. Ensure the solvent is dry, as water can protonate the nucleophile.

  • Insufficient Deprotonation: The nitrogen atom of the benzoxazolone is not sufficiently nucleophilic until it is deprotonated.

    • Recommendation: Use a strong enough base to fully deprotonate the N-H bond. Sodium hydride (NaH) is a common and effective choice. Potassium carbonate (K₂CO₃) can also be used, though it may require higher temperatures.

  • Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier.

    • Recommendation: While room temperature can be sufficient in some cases, gentle heating (e.g., to 40-60 °C) can often improve the reaction rate and yield. However, be cautious of potential side reactions at higher temperatures.

Issue 2: Presence of Unreacted Starting Material

If you observe a significant amount of the unmethylated benzoxazolone starting material after the reaction, it indicates an incomplete reaction.

Possible Causes & Solutions:

  • Reaction Time is Too Short: The reaction may simply need more time to go to completion.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, extend the reaction time.

  • Inactive Methylating Agent: The methylating agent (e.g., methyl iodide) may have degraded.

    • Recommendation: Use a fresh bottle of the methylating agent. Methyl iodide is light-sensitive and should be stored appropriately.

  • Poor Solubility: The starting material or the base may not be sufficiently soluble in the chosen solvent.

    • Recommendation: While polar aprotic solvents are generally good at dissolving these compounds, you may need to experiment to find the optimal solvent for your specific setup.

Issue 3: Formation of Impurities and Side Products

The presence of unexpected spots on your TLC plate or peaks in your NMR spectrum indicates the formation of side products.

Possible Causes & Solutions:

  • O-Alkylation: While N-alkylation is generally favored, some O-alkylation on the carbonyl oxygen can occur, leading to the formation of a methyl ether byproduct.

    • Recommendation: The choice of solvent can influence the N- vs. O-alkylation ratio. In general, polar aprotic solvents favor N-alkylation.

  • Reaction with the Carboxylic Acid Group: The carboxylic acid moiety is also reactive and can potentially undergo esterification if an alcohol is present or used as a solvent.

    • Recommendation: It is often advantageous to perform the N-methylation on the methyl or ethyl ester of the carboxylic acid and then hydrolyze the ester in a final step. This protects the carboxylic acid group from unwanted side reactions.

  • Decarboxylation: At elevated temperatures, aromatic carboxylic acids can be prone to decarboxylation.[3]

    • Recommendation: Avoid excessive heating during the reaction and work-up. If high temperatures are necessary, consider protecting the carboxylic acid as an ester.

Experimental Protocols & Data

Illustrative Protocol for N-Methylation

This protocol is a general guideline. The specific amounts and conditions should be optimized for your particular setup.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 2-oxo-2,3-dihydro-benzooxazole-5-carboxylate (1 equivalent).

  • Solvent Addition: Add anhydrous DMF (or another suitable polar aprotic solvent) to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.1 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Methylation: Slowly add methyl iodide (1.2 equivalents) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired N-methylated product.

  • Hydrolysis (if starting with the ester): If you started with the methyl ester, the final step is to hydrolyze the ester to the carboxylic acid using standard conditions (e.g., lithium hydroxide in a mixture of THF and water).

Comparative Data on Solvent Effects

The following table provides an illustrative comparison of how different solvents can affect the N-methylation of a benzoxazolone derivative. The values are based on general principles of SN2 reactions and may vary depending on the specific substrate and reaction conditions.

SolventTypeDielectric Constant (ε)Expected Reaction RatePotential Issues
Dimethylformamide (DMF) Polar Aprotic37HighCan be difficult to remove; potential for decomposition at high temperatures.
Dimethyl Sulfoxide (DMSO) Polar Aprotic47Very HighVery hygroscopic; can be challenging to remove.[4]
Acetonitrile (MeCN) Polar Aprotic36Moderate to HighLower boiling point may limit reaction temperature.
Tetrahydrofuran (THF) Polar Aprotic7.5ModerateLower polarity may result in slower reaction rates.
Methanol (MeOH) Polar Protic33LowSolvates and deactivates the nucleophile through hydrogen bonding.
Ethanol (EtOH) Polar Protic24LowSimilar to methanol, hinders the nucleophile.

Visualizing the Workflow

General Reaction Scheme

Reaction_Scheme Start 2-Oxo-2,3-dihydro- benzooxazole-5-carboxylate Nucleophile Deprotonated Benzoxazolone Start->Nucleophile 1. Deprotonation Base Base (e.g., NaH) Base->Nucleophile Solvent Polar Aprotic Solvent (e.g., DMF) Solvent->Nucleophile Product Methyl 3-Methyl-2-oxo-2,3-dihydro- benzooxazole-5-carboxylate Nucleophile->Product 2. N-Methylation (SN2) Methylating_Agent Methylating Agent (e.g., CH3I) Methylating_Agent->Product Final_Product 3-Methyl-2-oxo-2,3-dihydro- benzooxazole-5-carboxylic acid Product->Final_Product 3. Hydrolysis

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield or Incomplete Reaction Check_Solvent Is the solvent polar aprotic and anhydrous? Start->Check_Solvent Check_Base Is the base strong enough and added correctly? Check_Solvent->Check_Base Yes Solution_Solvent Switch to anhydrous DMF or DMSO Check_Solvent->Solution_Solvent No Check_Time_Temp Have reaction time and temperature been optimized? Check_Base->Check_Time_Temp Yes Solution_Base Use a stronger base (e.g., NaH) or increase equivalents Check_Base->Solution_Base No Check_Reagents Are the starting material and methylating agent pure? Check_Time_Temp->Check_Reagents Yes Solution_Time_Temp Increase reaction time and/or gently heat; monitor by TLC Check_Time_Temp->Solution_Time_Temp No Solution_Reagents Purify starting material; use fresh methylating agent Check_Reagents->Solution_Reagents No

Caption: A logical approach to troubleshooting low-yield reactions.

References

  • Reddit. (2017). What effect does the polarity of a solvent have on an Sn2 Reaction? [Online] Available at: [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Percentage of yield obtained with different solvents. [Online] Available at: [Link]

  • PubChem. (n.d.). 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid. [Online] Available at: [Link]

  • N-Methylation Of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. (n.d.). ResearchGate. [Online] Available at: [Link]

  • gChem Global. (n.d.). Alkylation. [Online] Available at: [Link]

  • VNUHCM Journal of Science and Technology Development. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. [Online] Available at: [Link]

  • KOPS. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. [Online] Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid (CAS: 154780-52-6, Molecular Formula: C₉H₇NO₄, Molecular Weight: 193.16 g/mol ) is a heterocyclic compound featuring a benzoxazolone core.[1][2] Molecules within this structural class are recognized for their diverse and promising pharmaceutical properties, including anti-inflammatory, analgesic, and antimicrobial activities.[3] Given its role as a key intermediate or active pharmaceutical ingredient (API) candidate, rigorous analytical characterization is imperative. Its purity, structure, and stability directly influence downstream applications, efficacy, and safety in drug development.

This guide provides an in-depth comparison of the primary analytical techniques for the comprehensive characterization of this molecule. We will move beyond mere procedural lists to explain the scientific rationale behind methodological choices, ensuring a self-validating and robust analytical strategy.

Chromatographic Techniques: Purity and Quantitative Analysis

The primary goal of chromatography is to separate the target compound from impurities, such as starting materials, byproducts, or degradants. This separation is fundamental for accurate quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for assessing the purity and concentration of non-volatile, polar organic molecules like our target compound. A reverse-phase method is the logical choice, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar.

Causality Behind Method Design: The molecule contains a polar carboxylic acid group and a moderately polar benzoxazolone ring system. To achieve good retention and sharp, symmetrical peaks on a C18 column, the ionization of the carboxylic acid must be suppressed. This is accomplished by acidifying the mobile phase (e.g., with 0.1% formic or acetic acid), which protonates the carboxyl group, making the molecule less polar and increasing its interaction with the nonpolar stationary phase.

Experimental Protocol: Reverse-Phase HPLC for Purity Assessment

  • System Preparation:

    • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis Diode Array Detector (DAD).

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Seal Wash: 90:10 Water/Acetonitrile.

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1.0 mg/mL in methanol or a 50:50 mixture of acetonitrile and water.

    • From the stock, prepare a working solution at 50 µg/mL using the initial mobile phase composition as the diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm and 280 nm. A DAD allows for the acquisition of the full UV spectrum to check for peak purity.

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: Hold at 90% B

      • 18-18.1 min: 90% to 10% B

      • 18.1-25 min: Hold at 10% B (re-equilibration)

  • Data Analysis:

    • The retention time of the main peak serves as the identifier.

    • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

Spectroscopic Techniques: Structural Elucidation and Confirmation

Spectroscopy provides orthogonal (complementary) information to chromatography. While HPLC separates components, spectroscopy determines the chemical structure of the isolated compound. A combination of these techniques provides an unassailable confirmation of identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the complete chemical structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework.

Expertise in Action: The choice of a deuterated solvent is critical. DMSO-d₆ is an excellent choice for this compound because it readily dissolves the molecule and, importantly, its acidic carboxylic acid proton will be observable and can exchange with residual water in the solvent.

Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆, 400 MHz)

¹H NMR Predicted δ (ppm) Multiplicity Assignment
Carboxylic Acid~13.0Broad Singlet-COOH
Aromatic~7.9DoubletH on C6
Aromatic~7.8SingletH on C4
Aromatic~7.4DoubletH on C7
Methyl~3.4SingletN-CH₃
¹³C NMR Predicted δ (ppm) Assignment
Carbonyl~167.0-C OOH
Carbonyl~154.0N-C =O
Aromatic~142.0, 135.0, 131.0, 125.0, 111.0, 109.0Aromatic Cs
Methyl~28.0N-C H₃

Note: These are predictions. Actual values may vary slightly.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a 400 MHz or higher spectrometer.

  • Analysis: Correlate the chemical shifts, integrations (for ¹H), and coupling patterns to confirm the atomic connectivity and verify the structure.

Mass Spectrometry (MS)

MS provides the exact molecular weight of a compound, serving as a primary method of identity confirmation. When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying components of a mixture without prior isolation.[4]

Trustworthiness through Orthogonal Data: The molecular weight determined by MS should precisely match the molecular weight calculated from the structure elucidated by NMR. This cross-validation is a hallmark of a robust analytical system.

Expected Mass Spectrum Data:

  • Technique: Electrospray Ionization (ESI)

  • Positive Mode [M+H]⁺: Expected m/z = 194.04

  • Negative Mode [M-H]⁻: Expected m/z = 192.03

Experimental Protocol: LC-MS Analysis

  • Interface: Use the HPLC conditions described previously, directing the column effluent into the ESI source of a mass spectrometer.

  • MS Parameters (Example):

    • Ionization Mode: ESI (Positive and Negative)

    • Scan Range: m/z 50 - 500

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

  • Analysis: Extract the ion chromatogram corresponding to the expected m/z values to confirm the presence and identity of the peak observed in the UV chromatogram. High-resolution MS (e.g., TOF or Orbitrap) can confirm the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[5] It works by measuring the absorption of infrared radiation by the sample, which causes molecular bonds to vibrate at specific frequencies.

Expected Characteristic FTIR Peaks

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-HStretching3300 - 2500 (very broad)
Aromatic C-HStretching3100 - 3000
Carboxylic Acid C=OStretching~1710 - 1680
Amide (Lactam) C=OStretching~1780 - 1760[3]
Aromatic C=CStretching~1600, ~1475
C-O-CStretching~1250

Experimental Protocol: FTIR Analysis

  • Technique: Attenuated Total Reflectance (ATR) is preferred for solid samples as it requires minimal sample preparation.

  • Procedure: Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition: Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Analysis: Correlate the observed absorption bands with known functional group frequencies to confirm the presence of the key structural motifs.[6][7]

Comparative Summary of Analytical Techniques

Technique Primary Information Key Advantages Limitations Best For
HPLC-UV Purity, QuantificationHigh precision, robust, widely availableLimited structural informationRoutine quality control, purity testing, assay
LC-MS Molecular Weight, PurityHigh sensitivity and specificityComplex instrumentation, matrix effectsImpurity identification, metabolic studies
NMR Complete StructureUnambiguous structural elucidationLower sensitivity, expensivePrimary structure confirmation, reference standard characterization
FTIR Functional GroupsFast, non-destructive, simpleLimited for complex mixtures, not quantitativeRapid identity screening, functional group verification

Visualized Analytical Workflows

The following diagrams illustrate the logical flow of analysis for comprehensive characterization.

G cluster_0 Phase 1: Screening & Purity cluster_1 Phase 2: Definitive Characterization A Sample Received B FTIR Analysis A->B Identity Screen C HPLC-UV Analysis A->C Purity & Assay F Structural Confirmation B->F D NMR (1H, 13C) C->D Isolate Peak for Structure E High-Res LC-MS C->E Confirm MW of Peaks D->F E->F G Certificate of Analysis F->G

Caption: A comprehensive analytical workflow from sample receipt to final certification.

G cluster_info Information Derived cluster_tech Analytical Technique Compound Target Molecule (C₉H₇NO₄) HPLC HPLC Compound->HPLC NMR NMR Compound->NMR MS MS Compound->MS FTIR FTIR Compound->FTIR Purity Purity (%) Quant Concentration Structure Atomic Connectivity MW Molecular Weight Func_Groups Functional Groups HPLC->Purity HPLC->Quant NMR->Structure MS->MW FTIR->Func_Groups

Caption: Relationship between analytical techniques and the information they provide.

Conclusion

The analysis of this compound requires a multi-faceted approach where each technique provides a unique and essential piece of the puzzle. HPLC is indispensable for determining purity and concentration. However, its identity can only be definitively confirmed by the combined, orthogonal data from Mass Spectrometry (confirming molecular weight) and NMR spectroscopy (elucidating the exact atomic structure). FTIR serves as a rapid and valuable tool for initial identity screening and functional group confirmation. By integrating these techniques, researchers and drug developers can establish a high-confidence analytical profile, ensuring the quality and integrity of this important chemical entity.

References

  • PubChem. 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Toyo'oka, T., & Miyanaga, N. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4836. Available from: [Link]

  • Vutsova, I., et al. (2011). Synthesis and crystal structure of 2-[(2,3-dihydro-2-oxo-3-benzoxazolyl)methyl]benzoic acid. Bulgarian Chemical Communications, 43(1). Available from: [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis and Characterization of some new heterocyclic derivatives from aromatic carbonyl compounds and carboxylic acids with Evaluation some of them for biological activity. Iraqi Journal of Science. Available from: [Link]

  • Sert, Y., et al. (2015). FT-IR, Laser-Raman Spectra and Computational Analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic Acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 142, 238-247. Available from: [Link]

  • Abrigach, F., et al. (2022). New heterocyclic benzoxazole-pyrrolidin-2-one derivatives: Synthesis, biological assessment, DFT and docking investigations. Arabian Journal of Chemistry, 15(10), 104112. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the 1H NMR Analysis of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the ¹H NMR characterization of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. We will delve into the interpretation of its proton NMR spectrum, compare the technique with viable alternatives, and provide field-proven experimental protocols to ensure data integrity and reproducibility.

Introduction: The Structural Significance of a Benzoxazole Derivative

This compound belongs to the benzoxazolone family, a scaffold present in numerous pharmacologically active molecules.[1] The precise characterization of its structure is a critical first step in drug development and quality control, ensuring the correct isomer and purity are established. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for this purpose, offering unambiguous structural elucidation by mapping the chemical environment of every proton in the molecule.[2]

This guide will demonstrate how a routine ¹H NMR experiment can provide a wealth of structural information, from the substitution pattern on the aromatic ring to the confirmation of key functional groups.

Molecular Structure and Expected Proton Environments

To interpret the ¹H NMR spectrum, we must first understand the molecule's structure and the distinct electronic environments of its protons. The structure contains a substituted benzene ring, a cyclic carbamate (oxazolidinone), an N-methyl group, and a carboxylic acid group.

Below is a visualization of the molecule with protons labeled for unambiguous assignment.

Caption: Structure of this compound with key protons labeled.

There are four distinct types of protons:

  • Aromatic Protons (H-4, H-6, H-7): These protons are attached to the benzene ring and their chemical shifts are influenced by the electron-withdrawing carboxylic acid group and the electron-donating effect of the fused oxazolone ring.

  • N-Methyl Protons (N-CH₃): The three equivalent protons of the methyl group attached to the nitrogen atom.

  • Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group.

  • H-4 Proton: This proton is on the carbon adjacent to the nitrogen atom.

Interpreting the ¹H NMR Spectrum: A Predictive Analysis

Based on established principles of NMR spectroscopy and data from similar benzoxazole structures, we can predict the ¹H NMR spectrum.[2][3][4] The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it facilitates the observation of the exchangeable acidic proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
-COOH > 13.0Broad Singlet (br s)N/AThe acidic proton is highly deshielded and often exchanges with residual water, leading to a broad signal.
H-4 ~7.9 - 8.1Doublet (d) or Singlet (s)J ≈ 1-2 Hz (if coupled to H-6)This proton is ortho to the electron-withdrawing COOH group, shifting it significantly downfield. It may appear as a narrow doublet due to small meta-coupling to H-6, or as a singlet.
H-6 ~7.8 - 8.0Doublet of Doublets (dd)J ≈ 8-9 Hz, J ≈ 1-2 HzThis proton is ortho to H-7 (ortho-coupling) and meta to H-4 (meta-coupling), resulting in a doublet of doublets.
H-7 ~7.3 - 7.5Doublet (d)J ≈ 8-9 HzThis proton is primarily influenced by its ortho relationship to H-6.
N-CH₃ ~3.4 - 3.6Singlet (s)N/AThe methyl group is attached to a nitrogen atom within the heterocyclic system, resulting in a singlet in a characteristic region.

Standardized Protocol for ¹H NMR Data Acquisition

Adherence to a robust experimental protocol is essential for acquiring high-quality, reproducible NMR data.

Caption: Standard workflow for acquiring and processing a ¹H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of purified this compound.[2]

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial. The choice of solvent is crucial; DMSO-d₆ is recommended to observe the carboxylic acid proton.

    • Ensure complete dissolution by vortexing.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup and Data Acquisition (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. This step is critical for sharp, well-resolved peaks.

    • Set standard ¹H acquisition parameters. A 30-degree pulse angle with a 1-2 second relaxation delay and 16-32 scans is typically sufficient for a sample of this concentration.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain signal to a frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the spectrum by setting the residual solvent peak (DMSO-d₅ at δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS) to δ 0.00 ppm.[5]

    • Integrate the signals to determine the relative ratios of the protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the molecule.

Performance Comparison with Alternative Techniques

While ¹H NMR is the gold standard for structural elucidation, a comprehensive analysis often involves complementary techniques. Each method provides unique information, and their combined use offers a self-validating system for characterization.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantages for this MoleculeLimitations
¹H NMR Spectroscopy Precise proton environments, connectivity (via coupling), and relative quantities.Unambiguously confirms the substitution pattern and presence of all proton-containing functional groups.Requires a relatively pure sample ( >95%); larger sample quantity needed than MS.
¹³C NMR Spectroscopy Number and type of carbon atoms (aliphatic, aromatic, carbonyl).Confirms the presence of the 9 unique carbons, including the two C=O groups (carbamate and carboxylic acid).[2]Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition time.[2]
Mass Spectrometry (MS) Provides the exact molecular weight (High-Resolution MS) and fragmentation patterns.Confirms the molecular formula (C₉H₇NO₄, MW: 193.16 g/mol )[6][7] and can give structural clues from fragmentation.Does not distinguish between isomers; provides no information on atom connectivity.
Infrared (IR) Spectroscopy Identifies specific functional groups based on vibrational frequencies.Clearly shows characteristic stretches for the -COOH group (broad O-H, C=O), the cyclic carbamate C=O, and aromatic C-H bonds.[1]Provides limited information on the overall molecular skeleton; spectrum can be complex.

The synergy of these techniques provides a robust and trustworthy characterization. For instance, while ¹H NMR confirms the relative positions of the aromatic protons, MS confirms the overall molecular formula, and IR confirms the presence of the key carbonyl functional groups.

Conclusion

The ¹H NMR analysis of this compound is a powerful and definitive method for its structural verification. A standard 1D proton experiment, when properly executed and interpreted, yields a detailed fingerprint of the molecule. The predicted spectrum shows distinct, well-resolved signals for the aromatic, N-methyl, and carboxylic acid protons, allowing for unambiguous assignment. When compared with and supplemented by other techniques like Mass Spectrometry and IR Spectroscopy, ¹H NMR provides the cornerstone for a comprehensive and authoritative structural analysis, which is an indispensable requirement in modern chemical and pharmaceutical research.

References

  • PubChem. 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Gawinecki, R., et al. Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. Molecules. [Link]

  • Venkatapathya, K., et al. Supporting Information: NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones. The Royal Society of Chemistry. [Link]

  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Link]

  • The Royal Society of Chemistry. Supplementary Information. The Royal Society of Chemistry. [Link]

  • The Royal Society of Chemistry. Supporting Information: Elemental sulfur mediated synthesis of benzoxazoles, benzothiazoles and quinoxalines via decarboxylative. The Royal Society of Chemistry. [Link]

  • Bulgarian Chemical Communications. Synthesis and crystal structure of 2-[(2,3-dihydro-2-oxo-3-benzoxazolyl)methyl]benzoic acid. Bulgarian Academy of Sciences. [Link]

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A Comparative Guide to the ¹³C NMR Spectral Data of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Spectroscopic Analysis in Drug Discovery

In the realm of medicinal chemistry and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides an unparalleled view into the carbon framework of a molecule. This guide offers a detailed comparative analysis of the ¹³C NMR spectral data for 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid , a heterocyclic compound of interest, benchmarked against two structurally related analogues. By understanding the subtle shifts in carbon resonances, researchers can gain profound insights into the electronic environment of the molecule, confirming its identity and purity, which are critical for subsequent structure-activity relationship (SAR) studies.

Benzoxazole derivatives are a well-established class of compounds recognized for their diverse pharmacological activities.[1] The introduction of a methyl group at the 3-position and a carboxylic acid at the 5-position of the 2-oxo-2,3-dihydro-benzooxazole core significantly influences the electronic distribution and, consequently, the ¹³C NMR chemical shifts. This guide will delve into a predicted ¹³C NMR spectrum of the title compound and compare it with experimental data from two key analogues: 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole and 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid . This comparative approach will illuminate the structural nuances and provide a robust framework for the spectral interpretation of similar compounds.

The Subject of Analysis: this compound

Structure and Chemical Identifiers:

  • IUPAC Name: 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid

  • Molecular Formula: C₉H₇NO₄

  • CAS Number: 154780-52-6

The structure of the target molecule is presented below, with the standard numbering convention for the benzoxazole ring system. This numbering is crucial for the assignment of NMR signals.

Caption: Structure and atom numbering of this compound.

Predicted ¹³C NMR Spectral Data for the Target Molecule

In the absence of a publicly available experimental spectrum, a high-quality prediction of the ¹³C NMR spectrum was generated using advanced computational algorithms. These predictions are based on large databases of known spectra and provide a reliable estimate of the chemical shifts. The predicted chemical shifts for this compound in DMSO-d₆ are presented in the table below.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C2154.5
C3a131.2
C4110.1
C5125.8
C6123.5
C7109.8
C7a142.6
COOH167.3
N-CH₃28.7

Comparative Analysis with Structurally Related Analogues

To validate and understand the predicted spectrum, a comparison with experimental data from two structurally similar compounds is essential.

Analogue 1: 3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole (3-Methyl-2-benzoxazolinone)

This analogue lacks the carboxylic acid group at the C5 position. Its ¹³C NMR data provides a baseline for the benzoxazolone core with an N-methyl substituent.

Table 2: Experimental ¹³C NMR Chemical Shifts for 3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole

Carbon AtomExperimental Chemical Shift (ppm)
C2155.2
C3a131.8
C4122.5
C5121.9
C6122.5
C7109.1
C7a143.5
N-CH₃27.9
Analogue 2: 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid

This analogue features the carboxylic acid group at the C5 position but lacks the N-methyl group. This allows for the assessment of the electronic effects of the carboxyl group on the aromatic ring.

Table 3: Experimental ¹³C NMR Chemical Shifts for 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid

Carbon AtomExperimental Chemical Shift (ppm)
C2156.6
C3a130.6
C4105.8
C5126.2
C6127.2
C7108.4
C7a143.9
COOH166.4

Discussion and Interpretation of Chemical Shifts

A detailed comparison of the predicted and experimental data reveals key insights into the structure-spectra correlations:

  • C2 (Amide Carbonyl): The chemical shift of the C2 carbonyl is consistently found in the downfield region (154-157 ppm) across all three compounds, characteristic of an amide-like carbonyl within a five-membered ring. The presence of the electron-withdrawing carboxylic acid group in the target molecule and Analogue 2 appears to have a minor deshielding effect compared to Analogue 1.

  • Aromatic Carbons (C3a-C7a):

    • The C5 carbon in the target molecule is predicted to be at 125.8 ppm. This is in close agreement with the experimental value of 126.2 ppm in Analogue 2, where the carboxylic acid is directly attached. This downfield shift compared to the corresponding carbon in Analogue 1 (121.9 ppm) is a direct consequence of the deshielding effect of the carboxyl group.

    • The C4 and C6 carbons, ortho and para to the carboxylic acid group in the target molecule, are also influenced. The predicted shifts of 110.1 ppm (C4) and 123.5 ppm (C6) reflect this electronic perturbation.

    • The C7a carbon, adjacent to the oxygen atom, consistently resonates at a downfield position (around 142-144 ppm) in all three compounds, a characteristic feature of the benzoxazole ring system.[2]

  • N-CH₃ Carbon: The predicted chemical shift for the N-methyl group in the target molecule is 28.7 ppm, which is very close to the experimental value of 27.9 ppm in Analogue 1. This indicates that the carboxylic acid group at the C5 position has a negligible long-range effect on the chemical shift of the N-methyl group.

  • COOH Carbon: The carboxylic acid carbonyl carbon is predicted at 167.3 ppm in the target molecule, which aligns well with the experimental value of 166.4 ppm in Analogue 2. This downfield chemical shift is a hallmark of carboxylic acids.[3]

Experimental Protocol for ¹³C NMR Data Acquisition

The acquisition of high-quality ¹³C NMR data is crucial for accurate structural analysis. The following is a standardized protocol for obtaining spectra of benzoxazolone derivatives.

Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of the purified compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for carboxylic acids due to its ability to dissolve polar compounds and the exchangeable nature of the acidic proton.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogenous solution.

NMR Spectrometer Parameters
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Nucleus: ¹³C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: Approximately 200-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Workflow Visualization

The following diagram illustrates the standard workflow for the structural elucidation of benzoxazole derivatives using NMR spectroscopy.

G cluster_workflow NMR Analysis Workflow start Synthesis & Purification sample_prep Sample Preparation start->sample_prep data_acq Data Acquisition (1D & 2D NMR) sample_prep->data_acq data_proc Data Processing & Analysis data_acq->data_proc structure_val Structure Validation data_proc->structure_val end Final Structure Confirmation structure_val->end

Caption: A streamlined workflow for NMR-based structural analysis.

Conclusion

This comparative guide has provided a comprehensive analysis of the ¹³C NMR spectral data for this compound. Through the use of a high-quality predicted spectrum and comparison with experimental data from structurally related analogues, we have established a clear and reliable interpretation of the chemical shifts. The presented data and experimental protocols offer a valuable resource for researchers in the field of medicinal chemistry, aiding in the confident structural characterization of novel benzoxazole derivatives and accelerating the drug discovery process.

References

  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules. (2022).
  • Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Synthesis and biological profile of benzoxazolone deriv
  • Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. (2018).
  • Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols. BenchChem. (2025).
  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journal of Organic Chemistry.
  • 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid. Sigma-Aldrich.
  • Human Metabolome D
  • 3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride. BLDpharm.
  • 2-Oxo-2,3-dihydro-benzooxazole-5-carboxylic acid. Santa Cruz Biotechnology.
  • An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzoxazole Carboxylic Acids. BenchChem.
  • 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride.
  • 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid. PubChem.
  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry.
  • 3-methyl-6-(3-piperidinopropionyl)-2-benzoxazolinone hydrochloride. PubChemLite.
  • 2-OXO-2,3-DIHYDRO-BENZOOXAZOLE-5-CARBOXYLIC ACID. ChemicalBook.
  • 2-Benzoxazolinone(59-49-4) 13C NMR spectrum. ChemicalBook.
  • 2-OXO-2,3-DIHYDRO-BENZOOXAZOLE-5-CARBOXYLIC ACID. LookChem.
  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry.
  • Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxyl
  • 2-Methyl-2,3-dihydrobenzo[4][5]imidazo[2,1-b]oxazole. ChemScene.

  • 2-Methyl-2,3-dihydrobenzo[4][5]imidazo[2,1-b]oxazole. BLDpharm.

  • Supporting Inform

Sources

A Comparative Guide to the FT-IR Spectrum of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis and comparison of the Fourier-Transform Infrared (FT-IR) spectrum of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive analysis grounded in the spectroscopic data of structurally related compounds. By dissecting the vibrational modes of its constituent functional groups, this guide serves as a valuable resource for the characterization and quality control of this and similar heterocyclic compounds.

Introduction: The Significance of Spectroscopic Characterization

This compound is a member of the benzoxazolone class of heterocyclic compounds. Benzoxazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] Accurate structural elucidation is a critical step in the development of new therapeutic agents. FT-IR spectroscopy is a powerful, non-destructive technique that provides a molecular fingerprint by identifying the functional groups present in a molecule. This guide will provide a comprehensive theoretical and comparative analysis of the FT-IR spectrum of the title compound.

Predicted FT-IR Spectrum: A Functional Group Analysis

In the absence of a publicly available experimental spectrum for this compound, we can predict its key absorption bands by analyzing its distinct functional groups: the aromatic carboxylic acid and the N-methylated benzoxazolone ring system.

Molecular Structure and Key Functional Groups

Caption: Molecular structure of this compound with key functional groups highlighted.

Carboxylic Acid Group Vibrations:

The carboxylic acid moiety is expected to produce several characteristic and strong absorption bands. Due to strong intermolecular hydrogen bonding, carboxylic acids typically exist as dimers in the solid state, which significantly influences the spectrum.[2][3]

  • O-H Stretch: A very broad and intense absorption band is anticipated in the region of 3300-2500 cm⁻¹ . This broadness is a hallmark of the hydrogen-bonded O-H group in the carboxylic acid dimer.[2]

  • C-H Aromatic Stretch: Sharper peaks from the aromatic C-H stretching will likely be superimposed on the broad O-H band, appearing around 3100-3000 cm⁻¹ .[2]

  • C=O (Carbonyl) Stretch: A strong, sharp absorption is expected for the carboxylic acid carbonyl. For aromatic carboxylic acids, conjugation lowers the frequency, placing this band in the 1710-1680 cm⁻¹ range.[2]

  • C-O Stretch: A strong C-O stretching vibration is predicted to occur between 1320-1210 cm⁻¹ .[2]

  • O-H Bend: A broad O-H out-of-plane bending (wag) is also characteristic and typically appears in the 960-900 cm⁻¹ region.[2]

Benzoxazolone Ring System Vibrations:

The N-methylated benzoxazolone ring contributes several key absorptions.

  • C=O (Lactam Carbonyl) Stretch: The cyclic amide (lactam) structure contains a carbonyl group. This C=O stretch is expected to be strong and will likely appear at a higher frequency than the carboxylic acid carbonyl, typically in the range of 1780-1760 cm⁻¹ .

  • C-N Stretch: Vibrations involving the C-N bonds within the ring system are expected in the fingerprint region.

  • C-O-C (Ether) Stretch: The ether linkage within the oxazole ring will produce a characteristic stretching band.

  • N-CH₃ Group: The methyl group attached to the nitrogen will show characteristic C-H stretching and bending vibrations. The symmetric and asymmetric C-H stretches will appear just below 3000 cm⁻¹ .

Comparative Spectral Analysis

To substantiate our predictions, we will compare the expected spectrum with the experimental FT-IR spectra of benzoic acid and 2(3H)-benzoxazolone.

Comparison with Benzoic Acid

Benzoic acid serves as an excellent model for the aromatic carboxylic acid portion of our target molecule.

Vibrational ModeBenzoic Acid (Experimental, cm⁻¹)Predicted for Target Molecule (cm⁻¹)Rationale for Similarities/Differences
O-H Stretch Broad, ~3300-2500Broad, ~3300-2500Both molecules form hydrogen-bonded dimers, leading to a very broad O-H absorption.[2]
Aromatic C-H Stretch ~3071~3100-3000Characteristic of C-H bonds on a benzene ring.
C=O Stretch (Acid) ~1685~1710-1680Strong absorption due to the conjugated carbonyl group.[2] The exact position in the target molecule will be influenced by the electron-withdrawing nature of the benzoxazolone ring.
C-O Stretch ~1292~1320-1210Characteristic of the carboxylic acid C-O bond.[2]
O-H Bend ~934~960-900A broad out-of-plane bend, also characteristic of the dimer.[2]
Comparison with 2(3H)-Benzoxazolone

2(3H)-Benzoxazolone provides a spectral reference for the core heterocyclic ring system, albeit without the N-methyl and carboxylic acid groups.

Vibrational Mode2(3H)-Benzoxazolone (Experimental, cm⁻¹)Predicted for Target Molecule (cm⁻¹)Rationale for Similarities/Differences
N-H Stretch Broad, ~3250AbsentThe N-H proton is replaced by a methyl group in the target molecule.
C=O Stretch (Lactam) ~1760~1780-1760A strong absorption characteristic of the five-membered lactam ring. The N-methylation in the target molecule may slightly shift this frequency.
Aromatic C=C Stretch ~1600-1450~1600-1450Multiple bands are expected from the vibrations of the benzene ring.

Summary of Predicted FT-IR Data

Wavenumber Range (cm⁻¹)AssignmentIntensityNotes
3300-2500O-H Stretch (Carboxylic Acid Dimer)Strong, Very BroadThis is a key diagnostic feature for the carboxylic acid group.[2]
~3100-3000Aromatic C-H StretchMedium, SharpMay appear as shoulders on the broad O-H band.
<3000Aliphatic C-H Stretch (N-CH₃)Medium, SharpSymmetric and asymmetric stretches of the methyl group.
~1780-1760C=O Stretch (Lactam)Strong, SharpCarbonyl group within the benzoxazolone ring.
~1710-1680C=O Stretch (Carboxylic Acid)Strong, SharpLower frequency due to conjugation with the aromatic ring.[2]
~1600-1450Aromatic C=C Ring StretchesMedium to StrongMultiple bands are characteristic of the benzene ring.
~1320-1210C-O Stretch (Carboxylic Acid)StrongCoupled with O-H in-plane bending.
~960-900O-H Bend (Out-of-plane)Medium, BroadAnother characteristic feature of the carboxylic acid dimer.[2]

Experimental Protocol: Acquiring the FT-IR Spectrum

This section provides a standardized, step-by-step methodology for obtaining a high-quality FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.

Workflow for FT-IR Spectrum Acquisition (ATR Method)

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Ensure ATR crystal is clean and dry. prep2 Obtain a small amount (1-2 mg) of the solid sample. prep1->prep2 acq1 Record a background spectrum of the empty ATR accessory. acq2 Place the solid sample directly onto the ATR crystal. acq1->acq2 acq3 Apply consistent pressure using the ATR press. acq2->acq3 acq4 Acquire the sample spectrum (e.g., 32 scans at 4 cm⁻¹ resolution). acq3->acq4 proc1 Perform automatic background subtraction. proc2 Apply ATR correction if necessary. proc1->proc2 proc3 Identify and label major absorption peaks. proc2->proc3 proc4 Correlate peak positions with functional group vibrations. proc3->proc4

Caption: A step-by-step workflow for acquiring an FT-IR spectrum using the ATR method.

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue. Allow the solvent to fully evaporate.

  • Background Measurement:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal itself, and will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount (typically 1-2 mg) of the solid this compound powder onto the center of the ATR crystal.

    • Lower the press arm to apply firm, consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.

  • Spectrum Acquisition:

    • Set the desired spectral acquisition parameters. Typical parameters for routine analysis are:

      • Scan Range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

    • Initiate the sample scan.

  • Data Processing and Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • If necessary, perform an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam.

    • Use the software tools to identify and label the wavenumbers of the major absorption peaks.

    • Correlate these peaks with the expected vibrational modes of the molecule's functional groups, using the predictive and comparative data in this guide.

Conclusion

The FT-IR spectrum of this compound is predicted to be rich in information, with highly characteristic bands that confirm the presence of both the aromatic carboxylic acid and the benzoxazolone ring system. The most prominent features are expected to be the extremely broad O-H stretch of the carboxylic acid dimer from 3300-2500 cm⁻¹, and two distinct, strong carbonyl absorptions: one for the lactam (~1780-1760 cm⁻¹) and one for the conjugated carboxylic acid (~1710-1680 cm⁻¹). This dual carbonyl signature, in conjunction with the broad O-H band, provides a robust and unique spectral fingerprint for this molecule. By following the provided experimental protocol and using the comparative data herein, researchers can confidently characterize this and structurally related compounds, ensuring their identity and purity in research and development applications.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. Bulletin of the Institute for Chemical Research, Kyoto University, 44(5), 335-342. Retrieved from [Link]

  • Quora. (2016). What is the IR spectrum of benzoic acid? How is it determined? Retrieved from [Link]

  • JETIR. (2019). GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION. JETIR, 6(6). Retrieved from [Link]

  • PubChem. (n.d.). 2(3H)-Benzoxazolone. Retrieved from [Link]

  • NIST. (n.d.). 2(3H)-Benzoxazolone. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Vázquez-Salazar, L. I., et al. (2019). Synthesis and Characterization of a New Mononuclear Complex with Europium(III) and Carboxylate Ligands Sourced from Benzoic Acid. Molecules, 24(21), 3847. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid. Retrieved from [Link]

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A Comparative Guide to 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazolone Scaffold as a Privileged Structure in Medicinal Chemistry

The 2(3H)-benzoxazolone ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse array of biological targets.[1][2] Its structural rigidity, combined with its capacity for hydrogen bonding and lipophilic interactions, makes it an ideal framework for the design of novel therapeutic agents. Benzoxazolone derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, analgesic, antimicrobial, and neuroprotective properties.[1][3][4]

This guide focuses on 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid (CAS 154780-52-6), a representative member of this class, and provides a comparative analysis with its structural analogs.[5][6] By examining the structure-activity relationships (SAR) gleaned from experimental data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle molecular modifications can significantly impact biological activity. We will delve into key therapeutic areas where these compounds show promise, supported by detailed experimental protocols to facilitate further research and development.

Structural and Synthetic Considerations

The core of the compounds discussed is the benzo[d]oxazol-2(3H)-one structure. The key points of modification that dictate the biological activity are typically at the N-3 position of the oxazolone ring and various positions on the fused benzene ring.

Our lead compound, This compound , features two key modifications to the parent scaffold: a methyl group at the N-3 position and a carboxylic acid at the C-5 position. These modifications influence the compound's polarity, solubility, and ability to interact with target proteins.

General Synthesis Strategies

The synthesis of N-substituted benzoxazolone carboxylic acids typically involves a multi-step process. A common approach begins with the appropriate aminophenol precursor, which is then cyclized to form the benzoxazolone ring. Subsequent N-alkylation and functional group manipulations on the benzene ring yield the desired products.

For instance, the synthesis of N-substituted 6-aminobenzoxazolones can be achieved by coupling with appropriate aryl carboxylic acids under the activation of reagents like N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in the presence of 4-(dimethylaminopropyl)pyridine (DMAP) or 1-hydroxybenzotriazole (HOBt).[2][7]

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Core Scaffold Formation cluster_2 Functionalization cluster_3 Final Product Aminophenol Aminophenol Benzoxazolone Benzoxazolone Aminophenol->Benzoxazolone Cyclization Cyclizing_Agent e.g., Phosgene, Urea, CDI Cyclizing_Agent->Benzoxazolone N_Alkylation N-Alkylation/Arylation Benzoxazolone->N_Alkylation Ring_Substitution Ring Functionalization (e.g., Carboxylation) N_Alkylation->Ring_Substitution Final_Compound Substituted Benzoxazolone Ring_Substitution->Final_Compound

Caption: Generalized synthetic workflow for substituted benzoxazolones.

Comparative Biological Evaluation

To understand the potential of this compound, we will compare it with analogs based on published data in three key areas: anticancer, antibacterial, and enzyme inhibitory activity.

Anticancer Activity: Cytotoxicity Profiling

Benzoxazolone derivatives have shown significant potential as anticancer agents by inducing apoptosis and inhibiting key signaling pathways in cancer cells.[3][8] The cytotoxic effects of these compounds are typically evaluated using in vitro cell viability assays.

Rationale for Experimental Design: The choice of cell lines is critical for evaluating anticancer potential. MCF-7 (a human breast adenocarcinoma cell line) is an estrogen receptor-positive (ER+) line, making it a valuable model for hormone-responsive breast cancers.[9] In contrast, HT-29 (a human colon adenocarcinoma cell line) is a well-established model for colorectal cancer.[3] Using cell lines from different tissue origins provides a broader understanding of a compound's spectrum of activity. The MTT assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][10]

Comparative Data Analysis: While direct data for our lead compound is not readily available in comparative studies, we can analyze the structure-activity relationships from studies on similar compounds. For example, a study on N-substituted benzoxazolone–estradiol chimeras revealed that N-substitution can lead to high cancer-selectivity, with some derivatives showing IC50 values in the low micromolar range (2.0–5.3 µM) against various malignant cell lines.[3] The study also indicated that N-alkylation is generally preferable to N-arylation for both drug-likeness and bioactivity.[3]

Compound/AnalogN-3 SubstitutionBenzene Ring SubstitutionTarget Cell LineIC50 (µM)Reference
Analog 1 (6c) Alkyl-Estradiol Chimera-MCF-7, HeLa, A4312.0 - 5.3[3]
Analog 2 (6d) Alkyl-Estradiol Chimera-HeLa2.0[3]
Analog 3 (4c) -Hybrid with QuinoxalineMCF-70.10 ± 0.16*[8]
5-Fluorouracil (Standard Drug)-MCF-7, HT-29Variable[11]
Note: This value is for tyrosine kinase inhibition, a related anticancer mechanism.

Inference for this compound: Based on the SAR from related compounds, the N-methyl group of our lead compound is a favorable feature for anticancer activity. The C-5 carboxylic acid group will increase the compound's polarity, which may influence its cell permeability and intracellular concentration. Further testing is required to determine its specific cytotoxic potency.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a detailed method for determining the in vitro cytotoxicity of benzoxazolone derivatives against adherent cancer cell lines.[12]

Materials:

  • Test compounds (dissolved in DMSO to create a 10 mM stock solution)

  • Cancer cell lines (e.g., MCF-7, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Culture cells to logarithmic growth phase.

    • Trypsinize and resuspend cells in complete medium.

    • Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium from the 10 mM stock.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a positive control (a known cytotoxic drug).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

MTT_Assay_Workflow A 1. Seed Cells (96-well plate) B 2. Incubate 24h (Cell Attachment) A->B C 3. Add Compound Dilutions & Vehicle Control B->C D 4. Incubate 48-72h (Drug Exposure) C->D E 5. Add MTT Reagent D->E F 6. Incubate 3-4h (Formazan Formation) E->F G 7. Solubilize with DMSO F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Antibacterial Activity

The benzoxazolone scaffold is present in compounds with notable antibacterial activity, particularly against Gram-positive bacteria.[13][14] The mechanism of action for some benzoxazole derivatives is thought to involve the inhibition of essential bacterial enzymes like DNA gyrase.[15]

Rationale for Experimental Design: To assess the antibacterial spectrum, a panel of bacteria including both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) species is used. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16]

Comparative Data Analysis: Several studies have reported the MIC values for various benzoxazolone derivatives. For instance, a series of 2-benzoxazolinone derivatives linked to hydrazones and azoles showed wide antibacterial activity against E. coli, B. subtilis, and S. aureus.[13] Another study found that certain benzoxazole derivatives had MICs for 90% inhibition of S. aureus at 25-50 µg/mL.[14]

Compound/AnalogTarget OrganismMIC (µg/mL)Reference
Analog 4 (Hydrazone derivative)E. coli8 - 64[13]
Analog 5 (Amide derivative)B. subtilis16 - 128[13]
Analog 6 S. aureus32 - 128[16]
Analog 7 (Benzoxazole III)S. aureus25[14]
Ciprofloxacin (Standard Drug)S. aureus, E. coli< 2[16]

Inference for this compound: The presence of the core benzoxazolone scaffold suggests potential antibacterial activity. The N-methyl group may enhance lipophilicity, potentially aiding in crossing the bacterial cell membrane. The C-5 carboxylic acid, however, increases polarity and may hinder penetration, particularly through the outer membrane of Gram-negative bacteria. It is plausible that the compound would exhibit more potent activity against Gram-positive bacteria.

Enzyme Inhibition: Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH) is a therapeutic target for cardiovascular and inflammatory diseases. Its inhibition increases the levels of beneficial epoxyeicosatrienoic acids (EETs). Benzoxazolone-based structures have been identified as potent sEH inhibitors.[2][7]

Rationale for Experimental Design: A fluorometric assay is a sensitive and high-throughput method for screening enzyme inhibitors. The assay measures the hydrolysis of a non-fluorescent substrate by sEH to a fluorescent product. A decrease in the rate of fluorescence generation in the presence of a test compound indicates inhibition.[16][17]

Comparative Data Analysis: A study on benzoxazolone-5-urea derivatives identified highly potent sEH inhibitors. The structure-activity relationship demonstrated that aryl or benzyl groups flanking the benzoxazolone-urea scaffold conferred potent inhibition, with IC50 values in the nanomolar range.[18]

| Compound/Analog | N-3 Substitution | C-5/C-6 Substitution | sEH IC50 (nM) | Reference | | :--- | :--- | :--- | :--- | | Analog 8 (31) | H | 5-urea-benzyl | 1.1 |[18] | | Analog 9 (33) | H | 5-urea-chlorobenzyl | 0.39 |[18] | | Analog 10 (39) | H | 5-urea-phenyl | 2.7 |[18] | | N-Methyl Analog (18) | CH3 | 6-amide-phenoxy | > 10,000 |[11] |

Inference for this compound: The data suggests that for sEH inhibition, a urea or amide linkage at the C-5 or C-6 position, combined with a flanking aryl group, is crucial for high potency. The simple carboxylic acid at C-5 in our lead compound is structurally distinct from these highly potent inhibitors. Furthermore, N-methylation in a related amide series (Analog 10) significantly reduced activity.[11] Therefore, it is predicted that this compound would be a weak inhibitor of sEH.

Experimental Protocol: sEH Inhibitor Screening Assay (Fluorometric)

This protocol is adapted from commercially available kits for screening sEH inhibitors.[16][17]

Materials:

  • Recombinant human sEH enzyme

  • sEH Assay Buffer

  • Non-fluorescent sEH substrate (e.g., PHOME)

  • Test compounds and a known sEH inhibitor (positive control, e.g., AUDA)

  • Black 96-well microplate

  • Fluorescence microplate reader (Ex/Em = 330/465 nm or 362/460 nm, depending on substrate)

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds and the positive control in assay buffer.

    • Dilute the sEH enzyme and substrate in assay buffer according to the manufacturer's instructions. Keep on ice.

  • Assay Setup:

    • In a 96-well black plate, add the following to respective wells:

      • Test Wells: 10 µL of test compound dilution + 30 µL assay buffer.

      • Enzyme Control (100% activity): 40 µL assay buffer.

      • Inhibitor Control: 10 µL of positive control inhibitor + 30 µL assay buffer.

      • Background Control (No enzyme): 80 µL assay buffer.

    • Add 40 µL of diluted sEH enzyme to all wells except the Background Control.

    • Pre-incubate the plate for 5-15 minutes at room temperature.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the diluted sEH substrate to all wells.

    • Immediately place the plate in the reader and begin kinetic measurement, recording fluorescence every minute for 30 minutes.

  • Data Analysis:

    • Subtract the background fluorescence from all other readings.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each compound concentration relative to the enzyme control.

    • Plot percent inhibition against the log of compound concentration to determine the IC50 value.

Conclusion and Future Perspectives

This compound, as a member of the pharmacologically significant benzoxazolone class, holds potential for further investigation. Based on established structure-activity relationships, its N-methyl and C-5 carboxylic acid moieties suggest a profile that may favor antibacterial and anticancer activities , while it is less likely to be a potent sEH inhibitor.

The N-methyl group is often associated with improved metabolic stability and cell permeability, which could be advantageous for intracellular targets. The C-5 carboxylic acid group, while increasing hydrophilicity, provides a key handle for further chemical modification, such as the formation of amides or esters, to modulate pharmacokinetic properties and explore interactions with different biological targets.

This guide provides a framework for the comparative evaluation of this compound and its analogs. The detailed protocols serve as a starting point for researchers to experimentally validate these predictions and to explore the rich therapeutic potential of the benzoxazolone scaffold. Future work should focus on synthesizing a focused library around this scaffold to directly compare activities and refine the structure-activity relationship, ultimately leading to the identification of novel drug candidates.

References

  • Assay Genie. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) (BN00717).
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  • Kim, H. Y., et al. (2023). Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors. ACS Omega, 8(2), 2276-2290. [Link]

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A Comparative Guide to the Synthesis of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid, a heterocyclic compound, serves as a valuable building block in the synthesis of various pharmacologically active molecules. This guide provides an in-depth comparison of the established and alternative synthetic routes to this important compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each approach to aid in the selection of the most suitable method for your research and development needs.

Introduction to the Target Molecule

This compound (C₉H₇NO₄, Molar Mass: 193.16 g/mol )[1] is a derivative of the benzoxazolone scaffold. Benzoxazole and its derivatives are known to exhibit a wide range of biological activities, making them privileged structures in medicinal chemistry. The presence of both a carboxylic acid group and a methylated nitrogen atom in the target molecule offers versatile handles for further chemical modifications in the development of novel therapeutic agents.

Established Synthesis Route: A Two-Step Approach

The most commonly referenced and logical synthetic pathway to this compound involves a two-step process: the formation of the benzoxazolone ring followed by N-methylation. This route is favored for its straightforward nature and the commercial availability of the starting materials.

Step 1: Synthesis of 2-Oxo-2,3-dihydro-benzooxazole-5-carboxylic acid

The initial step involves the cyclization of 4-amino-3-hydroxybenzoic acid. This precursor can be synthesized from 4-nitro-3-hydroxybenzoic acid through reduction, for instance, using tin and hydrochloric acid.[2]

A common and effective method for the cyclization is the reaction of 4-amino-3-hydroxybenzoic acid with urea in the presence of an acid catalyst. This reaction proceeds via an isocyanate intermediate formed from urea, which is then attacked by the amino group of the aminophenol, followed by intramolecular cyclization. A patent describes a similar process for preparing benzoxazolones using urea in the presence of sulfuric acid.[3]

Experimental Protocol:

  • To a reaction vessel, add 4-amino-3-hydroxybenzoic acid and a molar excess of urea.

  • Slowly add concentrated sulfuric acid while stirring and monitoring the temperature.

  • Heat the reaction mixture to approximately 115°C.[3]

  • Maintain the temperature and continue stirring for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into ice-water to precipitate the product.

  • Filter the precipitate, wash with cold water until the washings are neutral, and dry to obtain 2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid.

Step 2: N-Methylation

The second step is the methylation of the nitrogen atom of the benzoxazolone ring. A widely used and effective methylating agent for this transformation is dimethyl sulfate (DMS) in the presence of a base.

Experimental Protocol:

  • Dissolve 2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid in a suitable solvent, such as aqueous sodium hydroxide.

  • Cool the solution in an ice bath.

  • Slowly add dimethyl sulfate dropwise to the stirred solution, maintaining a basic pH by the concurrent addition of an aqueous base solution (e.g., sodium hydroxide).[4]

  • After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion (monitored by TLC).

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Causality Behind Experimental Choices:

  • The use of urea provides an in-situ source of phosgene or its equivalent, which is necessary for the formation of the cyclic carbamate (the oxazolone ring), but avoids the handling of highly toxic phosgene gas.

  • The acidic catalyst in the first step protonates the urea, making it more susceptible to nucleophilic attack by the amino group of the aminophenol.

  • In the N-methylation step, the base is crucial for deprotonating the acidic N-H of the benzoxazolone, generating a nucleophilic anion that readily attacks the electrophilic methyl group of dimethyl sulfate. Careful control of pH is necessary to ensure both the substrate and the product remain in solution or can be effectively isolated.[4]

Alternative Synthesis Routes: Exploring Greener and More Efficient Pathways

While the established route is reliable, it involves multiple steps and the use of hazardous reagents like dimethyl sulfate. Modern synthetic chemistry aims for more efficient and environmentally benign processes. Here, we explore potential alternative routes.

Alternative Route 1: One-Pot Synthesis Strategies

The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, can significantly improve efficiency by reducing workup and purification steps. While a specific one-pot synthesis for the target molecule is not extensively documented, related methodologies suggest its feasibility. For instance, one-pot syntheses of N-alkylated benzimidazoquinazolinones have been developed using copper-catalyzed C-N bond formation.[5] A similar strategy could potentially be adapted.

A hypothetical one-pot approach for our target molecule could involve the in-situ formation of the benzoxazolone followed by immediate N-methylation.

Conceptual One-Pot Protocol:

  • React 4-amino-3-hydroxybenzoic acid with a cyclizing agent (e.g., a phosgene equivalent) in a suitable aprotic solvent.

  • After the formation of the benzoxazolone intermediate is confirmed (e.g., by in-process monitoring), add a base and a methylating agent directly to the reaction mixture.

  • After the second step is complete, proceed with the workup and purification.

Challenges and Considerations:

  • Solvent and Base Compatibility: The chosen solvent and base must be compatible with both the cyclization and methylation steps.

  • Reagent Stoichiometry: Careful control of the stoichiometry of all reagents would be critical to avoid side reactions.

  • Reaction Conditions: Optimizing the temperature and reaction times for both stages within a single pot would be necessary.

Alternative Route 2: Alternative Reagents

The choice of reagents can significantly impact the safety, cost, and environmental footprint of a synthesis.

Alternative Cyclizing Agents:

Instead of urea, other reagents can be employed for the formation of the benzoxazolone ring. These include:

  • Triphosgene: A solid, safer alternative to phosgene gas.

  • Carbonyldiimidazole (CDI): A mild and effective reagent for this transformation.

Alternative Methylating Agents:

Dimethyl sulfate is highly toxic. Greener and safer alternatives are increasingly being explored:

  • Dimethyl Carbonate (DMC): An environmentally friendly methylating agent, although it often requires harsher reaction conditions (higher temperatures and pressures).[6][7] The use of an organocatalyst like N,N,N',N'-tetramethylethylenediamine (TMEDA) can promote the reaction under milder conditions.[7]

  • Methyl Iodide: Another common methylating agent, though also toxic and a volatile substance.

Experimental Protocol using Dimethyl Carbonate:

  • Dissolve 2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid in a high-boiling polar aprotic solvent like DMF.

  • Add a suitable base (e.g., potassium carbonate) and a catalytic amount of an activating agent if necessary (e.g., TMEDA).[7]

  • Add dimethyl carbonate and heat the mixture to a high temperature (e.g., 95°C or higher) for an extended period.[7]

  • Monitor the reaction by TLC and, upon completion, perform an aqueous workup and recrystallization.

Performance Comparison of Synthesis Routes

ParameterEstablished RouteAlternative Route (with DMC)
Number of Steps 2 (plus synthesis of starting material)2 (plus synthesis of starting material)
Reagent Safety Uses highly toxic dimethyl sulfate.Uses less toxic dimethyl carbonate.[7]
Reaction Conditions Generally milder temperatures.Often requires higher temperatures.[7]
Yield Typically moderate to high.Can be high, but may require optimization.
Cost Dimethyl sulfate is relatively inexpensive.Dimethyl carbonate is also cost-effective.
Environmental Impact Generation of hazardous waste.Considered a "greener" alternative.[7]

Visualizing the Synthetic Pathways

Established Synthesis Route

G A 4-Amino-3-hydroxybenzoic acid B 2-Oxo-2,3-dihydro-benzooxazole- 5-carboxylic acid A->B Urea, H₂SO₄, Heat C 3-Methyl-2-oxo-2,3-dihydro-benzooxazole- 5-carboxylic acid B->C Dimethyl Sulfate, Base

Caption: Established two-step synthesis of the target molecule.

Alternative N-Methylation Route

G B 2-Oxo-2,3-dihydro-benzooxazole- 5-carboxylic acid C 3-Methyl-2-oxo-2,3-dihydro-benzooxazole- 5-carboxylic acid B->C Dimethyl Carbonate, Base, Heat

Caption: Alternative N-methylation using a greener reagent.

Conclusion and Future Outlook

The established two-step synthesis of this compound provides a reliable and well-understood method. However, for large-scale production and in environments with a strong emphasis on green chemistry, the development of alternative routes is highly desirable. The use of safer methylating agents like dimethyl carbonate presents a promising alternative, although optimization of reaction conditions may be required to achieve comparable yields to the traditional method.

Future research in this area should focus on the development of a robust one-pot synthesis from readily available starting materials. Furthermore, exploring catalytic methods for both the cyclization and N-methylation steps could lead to even more efficient and sustainable synthetic processes. The insights and protocols provided in this guide are intended to serve as a valuable resource for chemists and researchers in their efforts to synthesize this important molecule and its derivatives for the advancement of drug discovery and development.

References

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Source: PMC - NIH. [Link]

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  • Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. Source: PMC - NIH. [Link]

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validation of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Validation of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid

In the landscape of drug development and molecular research, the unambiguous confirmation of a chemical structure is the bedrock upon which all subsequent biological and pharmacological data stand. An erroneous structural assignment can invalidate years of research and investment. This guide provides a comprehensive, multi-technique framework for the structural validation of this compound (Molecular Formula: C₉H₇NO₄, Molecular Weight: 193.16 g/mol ), a heterocyclic compound of interest in medicinal chemistry.[1][2]

We will move beyond a simple recitation of methods to explore the causality behind our analytical choices, demonstrating how a synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy creates a self-validating system for absolute structural confirmation.[3][4][5][6]

The Strategic Imperative: A Triad of Analytical Techniques

No single analytical technique can provide a complete structural picture with absolute certainty.[4] While each method is powerful, it provides a specific and limited type of information. The true power lies in their combined, orthogonal capabilities.

  • Mass Spectrometry (MS): The first question for any unknown compound is "What is its molecular weight and formula?".[5][7] High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confident determination of the elemental composition.[8]

  • Infrared (IR) Spectroscopy: This technique acts as a rapid functional group detector.[5][9] It confirms the presence of key bonds (C=O, O-H, C-N, C-O) that constitute the core features of our target molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive tool for mapping the molecular skeleton.[7][10] It elucidates the carbon-hydrogen framework, revealing how individual atoms are connected and positioned relative to one another.[5] For de novo structural elucidation, NMR is unparalleled.[3]

The logical workflow for validation follows a sequence of increasing structural resolution, as illustrated below.

G cluster_0 Initial Characterization cluster_1 Definitive Structure Elucidation cluster_2 Final Validation Purified_Sample Purified Sample HRMS High-Resolution MS Purified_Sample->HRMS Determine Elemental Composition IR_Spec FTIR Spectroscopy Purified_Sample->IR_Spec Identify Functional Groups NMR_1D 1D NMR (¹H, ¹³C) Purified_Sample->NMR_1D Map C-H Framework & Connectivity Data_Integration Data Integration & Correlation HRMS->Data_Integration IR_Spec->Data_Integration NMR_2D 2D NMR (COSY, HMBC) (If Required) NMR_1D->NMR_2D Resolve Ambiguities NMR_1D->Data_Integration NMR_2D->Data_Integration Confirmed_Structure Confirmed Structure: 3-Methyl-2-oxo-2,3-dihydro- benzooxazole-5-carboxylic acid Data_Integration->Confirmed_Structure

Caption: Overall workflow for structural validation.

Part 1: High-Resolution Mass Spectrometry (HRMS) – The Molecular Blueprint

The foundational step is to confirm the elemental composition. This is non-negotiable. While nominal mass spectrometry provides the integer mass, HRMS provides mass measurement with enough accuracy (typically <5 ppm) to distinguish between isobaric compounds (molecules with the same integer mass but different elemental formulas).

Causality for HRMS: For C₉H₇NO₄, the exact mass is 193.0375. An HRMS measurement provides an experimental value extremely close to this theoretical mass, ruling out other potential formulas that might have the same nominal mass of 193.

Expected HRMS Data
ParameterExpected ValueInformation Confirmed
Molecular Formula C₉H₇NO₄---
Exact Mass (Monoisotopic) 193.03750770 Da---
Adduct Ion [M+H]⁺ 194.0448Confirms the molecular weight.
Adduct Ion [M-H]⁻ 192.0302Confirms the presence of an acidic proton.
Adduct Ion [M+Na]⁺ 216.0267Further corroborates the molecular weight.

Predicted data from PubChem.[2][11]

Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of ~1-10 µg/mL.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Method Parameters:

    • Ionization Mode: Positive and Negative ESI modes should be run in separate experiments to observe both [M+H]⁺ and [M-H]⁻ ions.

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: ~3.5 kV.

    • Internal Calibrant: Infuse a known calibration standard continuously to ensure high mass accuracy.

  • Data Analysis: Calculate the mass error between the observed m/z and the theoretical m/z for C₉H₇NO₄. A mass error below 5 ppm provides high confidence in the assigned elemental formula.

Part 2: Infrared (IR) Spectroscopy – Functional Group Fingerprinting

IR spectroscopy provides a rapid and definitive confirmation of the key functional groups predicted by the molecular formula.[5] For our target molecule, we expect to see clear evidence of the carboxylic acid and the cyclic carbamate (oxazolone) ring.

Causality for IR: The vibrational frequencies of chemical bonds are highly characteristic. The very broad O-H stretch of a hydrogen-bonded carboxylic acid is one of the most recognizable features in an IR spectrum and is difficult to mistake.[12][13][14][15] Similarly, the two distinct carbonyl (C=O) groups will have different stretching frequencies.

Expected IR Absorption Bands
Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Significance
Carboxylic Acid O-H stretch3300 - 2500 (very broad)Confirms the acidic proton, indicative of strong hydrogen bonding.[13][14][15]
Carboxylic Acid C=O stretch~1710 (strong, sharp)Confirms the carboxylic acid carbonyl. Conjugation with the aromatic ring may lower this value slightly.[13]
Cyclic Carbamate C=O stretch~1780 - 1760 (strong, sharp)Confirms the carbonyl within the five-membered oxazolone ring. Typically at a higher frequency than an open-chain amide or ester.
Aromatic Ring C=C stretch~1600 - 1450Confirms the presence of the benzene ring.[12]
Carboxylic Acid C-O stretch~1320 - 1210Corroborates the carboxylic acid functional group.[14]
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: Use a standard benchtop FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact.

    • Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically background-subtracted. Analyze the peak positions and shapes to identify the functional groups as listed in the table above.

Part 3: Nuclear Magnetic Resonance (NMR) – The Definitive Structure

NMR spectroscopy provides the final, unambiguous proof of structure by mapping the precise connectivity of atoms. We will use both ¹H and ¹³C NMR.

Causality for NMR: The chemical shift of a nucleus (¹H or ¹³C) is exquisitely sensitive to its local electronic environment.[5] The number of signals, their splitting patterns (in ¹H NMR), and their integration values provide a complete puzzle that, when solved, reveals the entire molecular structure.

G cluster_H ¹H NMR Data cluster_C ¹³C NMR Data H_Signals Number of Signals (Chemical Equivalence) Structure Assembled Structure H_Signals->Structure Identifies unique proton sets H_Shifts Chemical Shifts (Electronic Environment) H_Shifts->Structure Assigns protons to functional groups H_Integrals Integration (Proton Count) H_Integrals->Structure Confirms proton ratio H_Splitting Splitting (J-Coupling) (Neighboring Protons) H_Splitting->Structure Determines proton connectivity C_Signals Number of Signals (Unique Carbons) C_Signals->Structure Confirms total unique carbons C_Shifts Chemical Shifts (Hybridization & Environment) C_Shifts->Structure Assigns carbons to functional groups

Caption: Logical integration of NMR data for structure assembly.

Expected ¹H and ¹³C NMR Data (in DMSO-d₆)

Solvent Choice: DMSO-d₆ is chosen because it will solubilize the compound and, crucially, allow for the observation of the exchangeable carboxylic acid proton.

¹H NMR Predictions:

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale
Carboxylic Acid (-COOH)> 12.0Singlet (broad)1HHighly deshielded acidic proton.[13]
Aromatic (H at C4, C6, C7)8.0 - 7.2Multiplets (d, dd, etc.)3HProtons on the benzene ring, with shifts dependent on substitution.
N-Methyl (-NCH₃)~3.4Singlet3HMethyl group attached to a nitrogen atom within the heterocyclic system.

¹³C NMR Predictions:

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Assignment Rationale | | :--- | :--- | :--- | :--- | | Carboxylic Acid (-C OOH) | 165 - 175 | Carbonyl carbon of the carboxylic acid.[13] | | Oxazolone Carbonyl (-C =O) | 150 - 160 | Carbonyl carbon of the cyclic carbamate. | | Aromatic & Heterocyclic Quaternary | 145 - 110 | Six carbons comprising the fused ring system. | | N-Methyl (-NC H₃) | 25 - 35 | Methyl carbon attached to nitrogen. |

Experimental Protocol: 1D NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~10-15 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for optimal homogeneity.

    • Acquire a standard one-pulse proton spectrum.

    • Set the spectral width to cover from -2 to 16 ppm.

    • Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a standard proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover from 0 to 200 ppm.

    • A greater number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to both spectra.

    • Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO solvent peak (δ ~39.52 ppm).

    • Integrate the ¹H signals and analyze the chemical shifts and multiplicities to confirm the proposed structure.

Conclusion: The Power of Orthogonal Data

The structural validation of this compound is achieved not by a single piece of evidence, but by the overwhelming consensus of three independent, yet complementary, analytical techniques.

  • HRMS confirms the elemental formula is C₉H₇NO₄.

  • FTIR confirms the presence of the essential carboxylic acid and cyclic carbamate functional groups.

  • NMR provides the definitive map of the atomic framework, showing the correct number and type of protons and carbons and confirming their connectivity.

This rigorous, multi-faceted approach ensures the highest degree of scientific integrity, providing an unshakeable foundation for any further research or development involving this compound. The data from each experiment cross-validates the others, creating a robust and trustworthy structural assignment.

References

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  • Anonymous. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Sciforschen. Available from: [Link]

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  • Wujec, M., et al. (2019). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules. Available from: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available from: [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The proper management and disposal of chemical reagents are as critical as the innovative research they enable. This guide provides a detailed protocol for the safe disposal of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid, ensuring the protection of personnel and the environment. This compound, while essential for various research applications, possesses hazardous properties that necessitate a structured and cautious disposal pathway.

Hazard Assessment and Chemical Profile

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is crucial. This compound is classified with specific risks that inform every step of the disposal process.

GHS Hazard Classifications: According to data aggregated by PubChem, this compound is associated with the following warnings[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications firmly place the compound in the category of hazardous waste. Therefore, it must not be disposed of via standard laboratory trash or sanitary sewer systems[2][3]. The primary guiding principle is that any laboratory chemical should be considered hazardous unless explicitly determined otherwise by an environmental health and safety professional[4][5].

Chemical Data Summary Table:

PropertyValueSource
Chemical Formula C₉H₇NO₄[6]
Molar Mass 193.16 g/mol [1]
Appearance Solid
CAS Number 154780-52-6[6]
Key Hazards Skin Irritant, Serious Eye Irritant, Respiratory Irritant[1]

Step-by-Step Disposal Protocol

The following protocol is designed to ensure compliance with standard laboratory safety practices and environmental regulations. This procedure begins at the point of waste generation and concludes with its transfer to institutional waste management personnel.

Step 1: Immediate Waste Segregation and Containment

Proper disposal begins the moment a material is designated as waste.[4]

  • Solid Waste:

    • If disposing of the original reagent, keep it in its manufacturer's container.[7] This container is already confirmed to be compatible and is clearly labeled.

    • For contaminated lab supplies (e.g., gloves, weigh boats, absorbent paper), double-bag them in clear plastic bags to allow for visual inspection by waste technicians.[7][8]

  • Liquid Waste (Solutions):

    • If the compound is in a solvent, collect it in a dedicated, leak-proof hazardous waste container with a screw-on cap.[8] Plastic containers are often preferred to glass to minimize the risk of breakage.[2][9]

    • Ensure the container is chemically compatible with the solvent used. For instance, acids should not be stored in metal containers.[7][10]

  • Secondary Containment:

    • Place the primary waste container inside a larger, chemically resistant secondary container (like a lab tray or bin).[4][8] This is a critical step to contain any potential leaks or spills. The secondary container should be able to hold 110% of the volume of the primary container.[8]

Step 2: Accurate and Comprehensive Labeling

Improperly labeled waste is a significant safety risk. Every waste container must be labeled immediately upon the first addition of waste.

  • Use the Official Hazardous Waste Tag: Your institution's Environmental Health and Safety (EHS) department provides official hazardous waste tags.[2][4]

  • Complete All Fields: The tag must be filled out completely and legibly.[2] This includes:

    • The words "Hazardous Waste."[2][4]

    • The full, unabbreviated chemical name: "this compound."[2][4]

    • For mixtures, list all components and their approximate percentages.

    • Check the appropriate hazard boxes (e.g., Irritant) based on the GHS pictograms.[2]

    • Your name, laboratory location (building and room number), and the date of waste generation.[2]

Step 3: Safe Storage Pending Collection

Designate a specific, low-traffic area within the laboratory for waste accumulation.

  • Segregate Incompatibles: Store this waste away from incompatible materials. While this compound's specific reactivity profile is not fully detailed, as a general rule, keep acids separate from bases, and oxidizers away from flammable materials.[4][10]

  • Keep Containers Closed: Waste containers must remain tightly sealed except when you are actively adding waste.[4][8][9] This prevents the release of vapors and reduces the risk of spills.

  • Adhere to Accumulation Limits: Be aware of your institution's limits on the quantity of waste (e.g., up to 55 gallons) and the time (e.g., 90 days) it can be stored in the lab before a collection must be requested.[8]

Step 4: Arranging for Disposal

The final step is the safe transfer of the waste to your institution's trained professionals.

  • Contact EHS for Pickup: Once your waste container is full or you are approaching the storage time limit, schedule a pickup with your EHS or Hazardous Waste Program office.[2][9]

  • Do Not Use Drains or Trash: Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the sink.[2][3] Even for empty containers, triple-rinsing with a suitable solvent is often required, with the rinsate collected as hazardous waste.[4][11]

Disposal Workflow Diagram

This diagram illustrates the logical flow of the disposal process, from waste generation to final handoff.

Start Waste Generation (Unused Reagent or Contaminated Material) Contain Step 1: Select & Secure Primary Container (Original Bottle or Designated Waste Jug) Start->Contain Immediate Action Label Step 2: Affix & Complete Hazardous Waste Tag (Full Name, Hazards, PI Info) Contain->Label As soon as waste is added Secondary Place in Secondary Containment (Spill Tray or Bin) Label->Secondary Store Step 3: Store in Designated Satellite Accumulation Area (Segregated, Closed, Secure) Secondary->Store Pending Collection Request Step 4: Schedule Pickup with EHS/Waste Management Store->Request When container is full or time limit is reached End EHS Collects Waste for Final Disposal Request->End

Caption: Disposal workflow for this compound.

By adhering to this structured disposal protocol, researchers can ensure they are not only compliant with safety regulations but are also upholding their professional responsibility to the scientific community and the environment. Trust in our processes is built upon such meticulous attention to detail, from discovery to disposal.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. (n.d.). University of Pennsylvania. Retrieved from [Link]

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • How to Store and Dispose of Hazardous Chemical Waste. (n.d.). UC San Diego. Retrieved from [Link]

  • How to Dispose of Chemical Waste. (n.d.). University of Tennessee Knoxville Environmental Health and Safety. Retrieved from [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. (n.d.). Lehigh University Campus Safety Division. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Hazardous Waste & Disposal Considerations. (n.d.). American Chemical Society. Retrieved from [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • SAFETY DATA SHEET: 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid. (2023, September 1). Fisher Scientific. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential operational framework for the safe handling and disposal of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid (CAS: 154780-52-6). As a research and development chemical, its toxicological properties are not exhaustively studied; therefore, a cautious and proactive approach to safety is paramount. The procedures outlined below are designed to empower researchers to minimize exposure and manage risks effectively, ensuring both personal safety and data integrity.

Hazard Assessment: Understanding the Risks

This compound is classified with specific hazards that dictate our safety protocols.[1] The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1]

GHS Hazard Identification:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • Signal Word: Warning

These classifications are the foundation upon which our personal protective equipment (PPE) strategy is built. The causality is direct: the potential for skin, eye, and respiratory irritation necessitates robust barriers to prevent contact and inhalation.

Core Personal Protective Equipment (PPE) Recommendations

The selection of PPE is not static; it must be adapted to the specific experimental procedure and the scale of the operation. The following table outlines the minimum PPE requirements for common laboratory tasks involving this compound.

Laboratory Task Minimum PPE Requirement Rationale & Recommended Upgrades for Increased Risk
Handling/Weighing Solid Compound Safety glasses with side shields, standard nitrile gloves, flame-resistant lab coat, long pants, and closed-toe shoes.Rationale: The primary risk is the generation and inhalation of fine dust particles and incidental skin contact.[1][2][3] Upgrade: For larger quantities (>1g) or if the process is prone to generating dust, perform the task in a chemical fume hood. Consider double-gloving.[4]
Preparing Solutions (Dissolving Solid) Chemical splash goggles, standard nitrile gloves, flame-resistant lab coat, long pants, and closed-toe shoes. All work performed in a chemical fume hood.Rationale: The risk of splashing the irritant, now in solution, increases. A fume hood contains solvent vapors and potential aerosols. Upgrade: If there is a significant splash hazard (e.g., large volumes, stirring), add a face shield over the chemical splash goggles and wear a chemical-resistant apron.[4][5]
Running Reactions & Post-Reaction Workup Chemical splash goggles and a face shield, chemical-resistant gloves (e.g., nitrile), flame-resistant lab coat, chemical-resistant apron, long pants, and closed-toe shoes. All work performed in a chemical fume hood.Rationale: This phase presents the highest risk due to the potential for splashes, aerosol generation, and exposure to other reagents.[4][6] Upgrade: For reactions under pressure or with a higher risk of energetic release, specialized protective equipment may be necessary based on a formal hazard assessment.

Procedural Guidance: From Preparation to Disposal

Adherence to standardized procedures for donning, doffing, and disposal is critical to prevent cross-contamination and accidental exposure.

Step-by-Step PPE Donning Protocol
  • Attire Check: Confirm you are wearing long pants and fully enclosed shoes.

  • Lab Coat: Put on your flame-resistant lab coat and fasten all buttons.

  • Eye and Face Protection: Don safety glasses or chemical splash goggles, depending on the task. If a splash hazard exists, add a face shield.[4][5]

  • Gloves: Select the appropriate chemical-resistant gloves. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.

Step-by-Step PPE Doffing Protocol (To Minimize Contamination)
  • Gloves: Remove gloves first. Using a gloved hand, grasp the outside of the opposite glove near the cuff and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated waste container.

  • Face/Eye Protection: Remove the face shield (if used), followed by goggles or safety glasses, handling them by the arms.

  • Lab Coat: Unbutton the lab coat. Remove it by peeling it from the shoulders and turning the sleeves inside out. Fold the coat so the contaminated exterior is contained within the fold.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[2]

Spill Management and Waste Disposal Plan
  • Spill Containment: In case of a small spill, alert personnel in the immediate area. Wearing the appropriate PPE (goggles, face shield, lab coat, double gloves), cover the spill with an absorbent material (e.g., vermiculite or sand).

  • Neutralization (for acidic solutions): For solutions, once absorbed, cautiously neutralize with a mild base like sodium bicarbonate solution.

  • Collection: Carefully sweep or scoop the absorbed and neutralized material into a designated, labeled chemical waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: All waste, including contaminated gloves, absorbent materials, and empty chemical containers, must be disposed of in a clearly labeled hazardous waste container.[2] Ensure the waste is segregated according to your institution's and local environmental regulations. Never dispose of this chemical down the drain.

PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment based on the specific task and associated risks.

PPE_Workflow cluster_assessment Task Assessment cluster_ppe PPE Selection start Assess Task & Scale decision1 Handling Solid? start->decision1 ppe_base Minimum PPE: - Lab Coat - Nitrile Gloves - Safety Glasses - Closed-toe Shoes ppe_hood Work in Fume Hood ppe_goggles Upgrade to Chemical Splash Goggles ppe_hood->ppe_goggles decision3 Significant Splash Hazard? ppe_goggles->decision3 ppe_shield Add Face Shield & Chem-Resistant Apron decision1->ppe_base Yes (Weighing) decision2 Potential for Splash/Aerosol? decision1->decision2 No (In Solution) decision2->ppe_base No (Low Volume Transfer) decision2->ppe_hood Yes decision3->ppe_goggles No (Standard Solution Prep) decision3->ppe_shield Yes (Workup/Large Volume)

Caption: PPE selection workflow based on the task's physical state and risk level.

References

  • PubChem. 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

  • LeelineWork. What PPE Should You Wear When Handling Acid 2026?. LeelineWork. [Link]

  • Environmental Health and Safety, University of Washington. Personal Protective Equipment Requirements for Laboratories. [Link]

  • Saini, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • University of California, Santa Barbara. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 1-Methyl-1H-1,2,3-benzotriazole-5-carboxylic acid. [Link]

  • American Chemistry Council. Protective Equipment. [Link]

  • Jetir.org. “GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION”. [Link]

  • Dartmouth College, Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.